Product packaging for D-arabinaric acid(Cat. No.:)

D-arabinaric acid

Cat. No.: B1225264
M. Wt: 180.11 g/mol
InChI Key: NPTTZSYLTYJCPR-HRFVKAFMSA-N
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Description

D-arabinaric acid is an arabinaric acid. It is a conjugate acid of a D-arabinarate(1-). It is an enantiomer of a L-arabinaric acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O7 B1225264 D-arabinaric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O7

Molecular Weight

180.11 g/mol

IUPAC Name

(2S,4S)-2,3,4-trihydroxypentanedioic acid

InChI

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m0/s1

InChI Key

NPTTZSYLTYJCPR-HRFVKAFMSA-N

SMILES

C(C(C(=O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

[C@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinaric acid, a member of the aldaric acid family, is a five-carbon diacid derived from the oxidation of D-arabinose. Its structure, featuring carboxyl groups at both ends of a polyhydroxylated carbon chain, imparts unique chemical characteristics that are of interest in various scientific domains, including synthetic chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its limitedly understood biological role.

Chemical Identity and Properties

This compound is stereochemically distinct from its diastereomers, xylaric acid and ribaric acid, and its enantiomer, L-arabinaric acid. It is crucial to differentiate this compound from D-arabinonic acid, an aldonic acid with a single carboxylic acid group.

Physicochemical Properties

Quantitative data on the physicochemical properties of pure this compound are not extensively available in publicly accessible literature. The data presented below has been compiled from various sources, and in some cases, values for the closely related D-arabinonic acid are provided for comparative context, with clear distinctions made.

PropertyValueSource/Notes
IUPAC Name (2S,3R,4R)-2,3,4-trihydroxypentanedioic acidPubChem
Synonyms D-lyxaric acid
Molecular Formula C₅H₈O₇PubChem
Molecular Weight 180.11 g/mol PubChem
Melting Point Not available for this compound. (D-arabinonic acid: 114-116 °C)(Data for D-arabinonic acid)[1]
Boiling Point Not available
Solubility Expected to be soluble in water.
pKa Values Not available
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted spectra and data for related compounds provide insight into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

An experimental IR spectrum for this compound is not available. However, based on its structure as a polyhydroxy dicarboxylic acid, the IR spectrum is expected to exhibit the following characteristic absorption bands:

  • O-H stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxyl O-H groups.

  • C-H stretch: Absorptions just below 3000 cm⁻¹.

  • C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl groups of the carboxylic acids.

  • C-O stretch: Multiple absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the alcohols and carboxylic acids.

Experimental Protocols

Synthesis of this compound via Nitric Acid Oxidation of D-Arabinose

The primary method for synthesizing this compound is the oxidation of D-arabinose with nitric acid.[2][3] The following is a generalized protocol based on literature descriptions.

Materials:

  • D-arabinose

  • Concentrated nitric acid (e.g., 70%)

  • Deionized water

  • Sodium hydroxide (for neutralization and isolation)

  • Filtration apparatus

  • Reaction vessel with temperature and stirring control

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve D-arabinose in a minimal amount of deionized water in a reaction vessel equipped with a stirrer and a thermometer.

  • Oxidation: Slowly add concentrated nitric acid to the D-arabinose solution while maintaining the temperature within a controlled range (specific temperature parameters may vary and should be optimized). The reaction is exothermic and will produce nitrogen oxides, which are toxic.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Work-up and Isolation: After the reaction is complete, the excess nitric acid is typically removed under reduced pressure. The resulting crude this compound can be isolated and purified through various methods, including crystallization or conversion to a salt (e.g., the disodium salt) followed by acidification.

Below is a logical workflow for the synthesis and isolation of this compound.

Synthesis_Workflow D_Arabinose D-Arabinose Reaction_Vessel Reaction Vessel (Controlled Temperature) D_Arabinose->Reaction_Vessel Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel Oxidation Oxidation Reaction Reaction_Vessel->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (e.g., Crystallization or Salt Formation) Crude_Product->Purification Pure_D_Arabinaric_Acid Pure this compound Purification->Pure_D_Arabinaric_Acid

Synthesis of this compound workflow.

Chemical Reactions and Stability

This compound, as a polyhydroxy dicarboxylic acid, can undergo a variety of chemical reactions characteristic of its functional groups. These include:

  • Esterification: The two carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.

  • Amidation: Reaction with amines can form amides. This has been utilized in the synthesis of polyamides.[2]

  • Lactonization: Intramolecular esterification can lead to the formation of lactones, particularly under heating or acidic conditions.

  • Complexation with Metal Ions: The carboxylate and hydroxyl groups can chelate with metal ions.

Information regarding the thermal stability and degradation pathways of this compound is not well-documented.

Biological Role and Signaling Pathways

The biological role of this compound is not well-established, and it is not a common metabolite in major metabolic pathways. There is some evidence that it can be formed from the oxidation of D-fructose.

A related aldaric acid, D-glucaric acid, has been studied for its potential health benefits, including its role in the detoxification of carcinogens by inhibiting the enzyme β-glucuronidase.[4] It is plausible that this compound could exhibit some biological activities, but this remains an area for future research.

Signaling Pathways:

Currently, there is no scientific literature that implicates this compound directly in any specific cellular signaling pathways.

The following diagram illustrates the current understanding of this compound's place in biochemical contexts.

Biological_Context D_Fructose D-Fructose Oxidation Oxidation D_Fructose->Oxidation D_Arabinaric_Acid This compound Oxidation->D_Arabinaric_Acid Polyamides Polyamides D_Arabinaric_Acid->Polyamides (as monomer) Biological_Activity Potential Biological Activity (Largely Unexplored) D_Arabinaric_Acid->Biological_Activity Signaling_Pathways Known Signaling Pathway Involvement (None Documented) D_Arabinaric_Acid->Signaling_Pathways

Biological context of this compound.

Conclusion

This compound is a chiral polyhydroxy dicarboxylic acid with potential applications as a monomer in polymer synthesis. While its fundamental chemical identity is established, a comprehensive characterization of its physicochemical and spectroscopic properties is still lacking in the scientific literature. The synthesis via nitric acid oxidation of D-arabinose is the most common route, although detailed, standardized protocols are not widely published. The biological role and its involvement in cellular signaling remain largely unexplored, presenting an open area for future scientific investigation. This guide provides a summary of the current knowledge and highlights the gaps that future research may address.

References

Synthesis of D-Arabinaric Acid from D-Arabinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-arabinaric acid from D-arabinose, focusing on the nitric acid oxidation method. This compound, an aldaric acid, is a valuable chiral building block for the synthesis of various biologically active molecules and fine chemicals. This document outlines the core synthetic pathway, experimental considerations, and data presentation based on available scientific literature.

Introduction

This compound is a five-carbon dicarboxylic acid derived from the oxidation of D-arabinose at both the C1 and C5 positions. Its stereochemistry makes it a useful precursor in asymmetric synthesis. The primary and most direct method for this transformation is the oxidation of D-arabinose using nitric acid. This guide details the key aspects of this synthesis, including the reaction pathway, a generalized experimental protocol, and methods for purification and characterization.

Synthetic Pathway

The synthesis of this compound from D-arabinose is a direct oxidation reaction. The aldehyde group at C1 and the primary alcohol group at C5 of D-arabinose are oxidized to carboxylic acid functionalities.

Synthesis_Pathway D_Arabinose D-Arabinose D_Arabinaric_Acid This compound D_Arabinose->D_Arabinaric_Acid Nitric Acid (HNO3) Oxidation

Caption: Oxidation of D-Arabinose to this compound.

Experimental Protocols

While specific experimental parameters can be optimized, the following section outlines a generalized protocol for the nitric acid oxidation of D-arabinose based on established methodologies for the synthesis of aldaric acids. For precise details, it is imperative to consult the primary literature, particularly the work by Kiely and coworkers on pentaric acids.

Materials and Equipment
  • D-Arabinose

  • Concentrated Nitric Acid (reagent grade)

  • Deionized Water

  • Methylamine solution

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Computer-controlled laboratory reactor with overhead stirrer, temperature probe, and gas inlet/outlet

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Synthesis of this compound

The oxidation is typically performed in a computer-controlled reactor to ensure precise control over reaction parameters, which is crucial for safety and reproducibility.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Final Product Start Charge D-Arabinose and Nitric Acid to Reactor Reaction Controlled Heating and Stirring (e.g., 40-60 °C) Start->Reaction Concentration Removal of Excess Nitric Acid (Vacuum Distillation) Reaction->Concentration Amidation Formation of N,N'-dimethyl- D-arabinaramide Concentration->Amidation Crystallization Crystallization of Diamide Amidation->Crystallization Hydrolysis Hydrolysis of Diamide to Disodium D-arabinarate Crystallization->Hydrolysis Ion_Exchange Conversion to this compound (Cation Exchange Resin) Hydrolysis->Ion_Exchange Final_Product This compound Ion_Exchange->Final_Product

Caption: General experimental workflow for this compound synthesis.

Procedure:

  • Reaction Setup: In a computer-controlled reactor, D-arabinose is dissolved in a specific concentration of nitric acid. The molar ratio of nitric acid to D-arabinose is a critical parameter that must be optimized.

  • Oxidation: The reaction mixture is heated to a controlled temperature (e.g., 40-60 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC.

  • Work-up: Upon completion, the excess nitric acid is removed under reduced pressure.

  • Isolation via Diamide Derivative: The crude this compound is often converted to its N,N'-dimethyl-D-arabinaramide derivative for purification. This is achieved by reacting the crude product with a methylamine solution.

  • Crystallization: The N,N'-dimethyl-D-arabinaramide is then purified by crystallization from a suitable solvent system.

  • Hydrolysis: The purified diamide is hydrolyzed back to the disodium salt of this compound using an aqueous solution of sodium hydroxide.

  • Conversion to Free Acid: The disodium D-arabinarate solution is passed through a cation exchange resin (H+ form) to yield an aqueous solution of this compound.

  • Final Product Isolation: The water is removed under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Data Presentation

Quantitative data is crucial for the evaluation and optimization of the synthesis. The following tables provide a template for presenting such data. The values provided are placeholders and should be replaced with experimental data from the primary literature or laboratory work.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
D-Arabinose (g)[Insert Value][Cite Source]
Nitric Acid Conc. (M)[Insert Value][Cite Source]
Molar Ratio (HNO₃:Arabinose)[Insert Value][Cite Source]
Reaction Temperature (°C)[Insert Value][Cite Source]
Reaction Time (h)[Insert Value][Cite Source]
Stirring Speed (rpm)[Insert Value][Cite Source]

Table 2: Yield and Purity of this compound and Intermediates

CompoundFormYield (%)Purity (%)Analytical MethodReference
N,N'-dimethyl-D-arabinaramideCrystalline Solid[Insert Value][Insert Value]HPLC, NMR[Cite Source]
This compoundSolid[Insert Value][Insert Value]HPLC, Titration[Cite Source]

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals/DataReference
¹H NMR (D₂O, ppm)[Insert Chemical Shifts and Multiplicities][Cite Source]
¹³C NMR (D₂O, ppm)[Insert Chemical Shifts][Cite Source]
FT-IR (KBr, cm⁻¹)[Insert Key Absorption Bands][Cite Source]
Mass Spectrometry (m/z)[Insert Molecular Ion and Fragmentation Peaks][Cite Source]
Optical Rotation [α]D[Insert Value and Conditions][Cite Source]

Logical Relationships in Synthesis and Purification

The successful synthesis and isolation of pure this compound depend on a series of logical steps and considerations.

Logical_Relationships cluster_synthesis Synthesis Control cluster_purification Purification Strategy Temp Temperature Control Yield_Purity Yield & Purity Temp->Yield_Purity Conc Concentration Control Conc->Yield_Purity Time Reaction Time Time->Yield_Purity Crude Crude this compound Yield_Purity->Crude Diamide Crystalline Diamide Intermediate Crude->Diamide Derivatization Pure_Acid Pure this compound Diamide->Pure_Acid Hydrolysis & Ion Exchange

Caption: Logical dependencies in this compound synthesis.

Conclusion

The synthesis of this compound from D-arabinose via nitric acid oxidation is a well-established though technically demanding process. Precise control over reaction conditions is paramount to achieving good yields and purity. The isolation of the product through its crystalline N,N'-dimethyl-D-arabinaramide derivative is a key strategy for obtaining high-purity material. This technical guide provides a framework for researchers and professionals in drug development to understand and implement this important synthetic transformation. For detailed experimental procedures and quantitative data, consulting the primary scientific literature is strongly recommended.

The Enigmatic Role of D-Arabinaric Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinaric acid, a C5 aldaric acid, is an intermediate in the ascorbate and aldarate metabolism pathway. While its precursor, D-arabinose, has been studied in various biological contexts, the specific metabolic fate and physiological significance of this compound remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in metabolic pathways. It outlines a putative synthesis pathway from D-arabinose, its place within the broader context of aldarate metabolism, and discusses the significant knowledge gaps that present opportunities for future research. This document also provides hypothetical experimental protocols for the detection and quantification of this compound, based on established methods for related compounds, to facilitate further investigation into this intriguing molecule.

Introduction

Aldaric acids are a class of sugar acids derived from the oxidation of both the aldehyde and primary alcohol groups of an aldose to carboxylic acids. While the metabolic roles of some aldaric acids, such as D-glucaric acid, are increasingly understood, the biological significance of this compound, the aldaric acid of D-arabinose, is not well-documented. D-arabinose itself is a known component of various glycoconjugates and a precursor for the synthesis of D-erythroascorbic acid in some organisms.[1] This guide aims to consolidate the sparse information available on this compound and to provide a framework for its further scientific exploration.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound from D-arabinose has not been extensively characterized. However, based on known enzymatic reactions, a putative two-step pathway can be proposed.

Step 1: Oxidation of D-Arabinose to D-Arabino-1,4-lactone

The initial step is likely the oxidation of D-arabinose to D-arabino-1,4-lactone. This reaction is catalyzed by a class of enzymes known as D-arabinose dehydrogenases. These enzymes utilize NAD⁺ or NADP⁺ as cofactors to oxidize the C1 aldehyde group of D-arabinose.

Step 2: Hydrolysis of D-Arabino-1,4-lactone

The resulting D-arabino-1,4-lactone is an ester. It is proposed that this lactone undergoes spontaneous, non-enzymatic hydrolysis in the aqueous environment of the cell to form the open-chain this compound. This hydrolysis would break the ester bond, resulting in two carboxylic acid groups.

G D_Arabinose D-Arabinose D_Arabino_lactone D-Arabino-1,4-lactone D_Arabinose->D_Arabino_lactone D-Arabinose Dehydrogenase (NAD(P)+ -> NAD(P)H) D_Arabinaric_Acid This compound D_Arabino_lactone->D_Arabinaric_Acid Spontaneous Hydrolysis

Figure 1: Putative Biosynthesis of this compound

Role in Metabolic Pathways

This compound is recognized as an intermediate in the "Ascorbate and aldarate metabolism" pathway, as cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database (map00053).[1][2] This pathway encompasses the synthesis and degradation of ascorbate (Vitamin C) and various sugar acids.

While its position in this pathway is established, the specific enzymes and subsequent metabolic steps involved in the degradation of this compound are not well-defined in the current literature. Further research is required to elucidate the complete catabolic pathway of this compound and its contribution to central metabolism.

G cluster_pentose_phosphate Pentose Phosphate Pathway cluster_ascorbate_aldarate Ascorbate and Aldarate Metabolism D_Glucose D-Glucose D_Arabinose D-Arabinose D_Glucose->D_Arabinose D_Arabino_lactone D-Arabino-1,4-lactone D_Arabinose->D_Arabino_lactone D-Arabinose Dehydrogenase D_Arabinaric_Acid This compound D_Arabino_lactone->D_Arabinaric_Acid Hydrolysis D_Erythroascorbic_Acid D-Erythroascorbic Acid D_Arabino_lactone->D_Erythroascorbic_Acid D-Arabino-1,4-lactone Oxidase Degradation_Products Degradation Products D_Arabinaric_Acid->Degradation_Products Further Metabolism (Uncharacterized)

Figure 2: Context of this compound in Metabolism

Quantitative Data

To date, there is a significant lack of quantitative data regarding the physiological concentrations of this compound in biological tissues and fluids. The scientific literature does not currently contain established reference ranges for this compound in human plasma, urine, or other matrices. This absence of quantitative data hinders the assessment of its physiological and potential pathological relevance. The development of sensitive and specific analytical methods is a critical first step to address this knowledge gap.

Experimental Protocols

The following are proposed, detailed methodologies for the analysis of this compound in biological samples. These protocols are based on established techniques for the analysis of other organic and aldaric acids and will require validation for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. As this compound is non-volatile, a derivatization step is necessary to convert it into a more volatile form.

5.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect biological samples (e.g., urine, plasma) and store them at -80°C until analysis.

  • Internal Standard Addition: Thaw samples on ice and add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled C5 aldaric acid).

  • Deproteinization (for plasma): Add a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Use an anion exchange SPE cartridge to capture acidic compounds.

    • Condition the cartridge with methanol followed by water.

    • Load the sample (urine or deproteinized plasma supernatant).

    • Wash the cartridge with water, then a weak organic solvent to remove neutral and basic compounds.

    • Elute the organic acids with a strong acidic solvent (e.g., formic acid in methanol).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

5.1.2. Derivatization

  • Oximation: To the dried residue, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step converts the carbonyl groups to oximes.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

5.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound and the internal standard.

G Start Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Start->Add_IS SPE Solid-Phase Extraction (Anion Exchange) Start->SPE Urine Deproteinize Deproteinize (Plasma) Add_IS->Deproteinize Deproteinize->SPE Dry_down1 Dry Down SPE->Dry_down1 Derivatize Derivatization (Oximation & Silylation) Dry_down1->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Figure 3: GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

5.2.1. Sample Preparation

  • Sample Collection and Internal Standard Addition: As described in section 5.1.1.

  • Deproteinization/Dilution:

    • For plasma, perform protein precipitation as described in section 5.1.1.

    • For urine, a simple "dilute and shoot" approach may be feasible. Dilute the urine sample with the initial mobile phase.

  • Centrifugation: Centrifuge the prepared samples at high speed to pellet any precipitates.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

5.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., with a polar endcapping) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to retain and elute this compound. For example, start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by infusing pure standards.

G Start Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Start->Add_IS Prepare Dilute (Urine) or Deproteinize (Plasma) Add_IS->Prepare Centrifuge Centrifuge Prepare->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Figure 4: LC-MS/MS Experimental Workflow

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound plays a role in any signaling pathways. Its structural similarity to other sugar acids does not immediately imply a signaling function. Future research, potentially employing metabolomic approaches in response to various stimuli, may uncover previously unknown signaling roles for this compound or other intermediates of aldarate metabolism.

Conclusion and Future Directions

The biological role of this compound in metabolic pathways is a nascent field of study. While its position as an intermediate in ascorbate and aldarate metabolism is acknowledged, the specific enzymatic machinery for its synthesis and degradation, its physiological concentrations, and its potential biological activities remain largely unknown. The lack of available data presents a significant opportunity for foundational research.

Future research should focus on:

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific dehydrogenases and potential downstream enzymes that act on this compound.

  • Quantitative Analysis: Developing and validating robust analytical methods to measure this compound concentrations in various biological matrices to establish reference ranges and investigate its modulation in health and disease.

  • Functional Studies: Utilizing metabolomics, flux analysis, and genetic manipulation to elucidate the precise metabolic fate and physiological functions of this compound.

  • Exploration of Signaling Roles: Investigating potential interactions of this compound with cellular signaling components.

The elucidation of the metabolic pathway and biological functions of this compound will contribute to a more complete understanding of carbohydrate metabolism and may reveal novel therapeutic targets or biomarkers for various diseases.

References

The Enigmatic Presence of D-Arabinaric Acid in Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The study of plant-derived compounds has perennially been a cornerstone of natural product chemistry and drug discovery. While major metabolic pathways and compound classes have been extensively characterized, the presence and physiological significance of certain molecules remain largely unexplored. D-arabinaric acid, an aldaric acid, represents one such enigmatic compound within the plant kingdom. This technical guide synthesizes the current understanding of its potential biosynthesis, outlines methodologies for its detection and quantification, and speculates on its physiological roles, thereby providing a foundational framework for future research in this nascent field.

Proposed Biosynthetic Pathway of this compound in Plants

Direct evidence for the biosynthesis of this compound in plants is currently lacking in scientific literature. However, based on established metabolic pathways of its precursors, a hypothetical route can be proposed. The most plausible pathway originates from myo-inositol, a ubiquitous compound in plants.

The myo-inositol oxidation (MIOX) pathway is a known route for the production of D-glucuronic acid.[1][2][3] Myo-inositol is catabolized by myo-inositol oxygenase (MIOX) to yield D-glucuronic acid.[1][2] This D-glucuronic acid can then be activated to UDP-D-glucuronic acid, a key precursor for the synthesis of various cell wall polysaccharides, including arabinose and xylose residues.[4][5] It is conceivable that a side pathway involving the oxidation of the C1 aldehyde group of a precursor like D-glucuronic acid or a related sugar acid could lead to the formation of this compound.

The following diagram illustrates this proposed biosynthetic route.

This compound Biosynthesis cluster_legend Legend Glucose_6P Glucose-6-Phosphate Myo_inositol_1P myo-Inositol-1-Phosphate Glucose_6P->Myo_inositol_1P MIPS Myo_inositol myo-Inositol Myo_inositol_1P->Myo_inositol IMP D_Glucuronic_acid D-Glucuronic Acid Myo_inositol->D_Glucuronic_acid UDP_Glucuronic_acid UDP-D-Glucuronic Acid D_Glucuronic_acid->UDP_Glucuronic_acid UDP-sugar pyrophosphorylase Unknown_Intermediate Putative Intermediate D_Glucuronic_acid->Unknown_Intermediate Oxidation (Hypothetical) Cell_Wall Cell Wall Polysaccharides (Arabinose, Xylose, etc.) UDP_Glucuronic_acid->Cell_Wall D_Arabinaric_acid This compound Unknown_Intermediate->D_Arabinaric_acid Decarboxylation (Hypothetical) MIPS MIPS: myo-Inositol-1-Phosphate Synthase IMP IMP: Inositol Monophosphatase MIOX MIOX: myo-Inositol Oxygenase Established Established Pathway Hypothetical Hypothetical Pathway

Caption: Proposed biosynthetic pathway of this compound from myo-inositol in plants.

Quantitative Data on this compound in Plants

To date, there is a notable absence of published quantitative data on the natural occurrence of this compound in various plant species and tissues. This represents a significant knowledge gap and a compelling area for future research. To facilitate standardized data collection, the following table structure is proposed for reporting concentrations of this compound.

Plant SpeciesFamilyTissue TypeDevelopmental StageThis compound Concentration (µg/g dry weight)Analytical MethodReference
e.g., Arabidopsis thalianaBrassicaceaeRosette Leaves6-week-oldData to be determinedLC-MS/MSFuture Publication
e.g., Oryza sativaPoaceaeRootsSeedlingData to be determinedGC-MSFuture Publication
e.g., Solanum lycopersicumSolanaceaeFruit (Pericarp)RipeData to be determinedHPLC-UVFuture Publication

Experimental Protocols for the Analysis of this compound

The following section details a generalized protocol for the extraction, purification, and quantification of this compound from plant tissues. This protocol is adapted from established methods for the analysis of other organic acids, such as abscisic acid, from plant matrices.[6][7][8][9]

Sample Preparation and Extraction
  • Harvesting and Homogenization: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried, powdered tissue into a centrifuge tube.

    • Add 10 mL of an 80% methanol solution containing an internal standard (e.g., a stable isotope-labeled arabinaric acid).

    • Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet with another 5 mL of the extraction solvent.

    • Pool the supernatants.

Purification by Solid-Phase Extraction (SPE)
  • Evaporation and Reconstitution: Evaporate the pooled supernatant to near dryness using a rotary evaporator or a stream of nitrogen. Reconstitute the residue in 1 mL of 1% acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 1% acetic acid.

  • Sample Loading and Elution:

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 1% acetic acid to remove highly polar compounds.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis.

The following diagram outlines the experimental workflow.

Experimental Workflow Start Plant Tissue Collection (Liquid N2 Flash Freeze) Lyophilize Lyophilization (Freeze-Drying) Start->Lyophilize Grind Grinding to Fine Powder Lyophilize->Grind Extract Extraction (80% Methanol + Internal Standard) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate1 Evaporation & Reconstitution (in 1% Acetic Acid) Supernatant->Evaporate1 SPE Solid-Phase Extraction (C18) Evaporate1->SPE Evaporate2 Evaporation & Reconstitution (in Mobile Phase) SPE->Evaporate2 Analysis LC-MS/MS or GC-MS Analysis Evaporate2->Analysis

Caption: Workflow for the extraction and analysis of this compound from plant tissue.

Quantification by Chromatography

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in negative mode is recommended.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Transitions for this compound and the internal standard would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: this compound is non-volatile and requires derivatization prior to GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Ionization: Electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Potential Physiological Roles of this compound in Plants

While the specific functions of this compound in plants are yet to be elucidated, we can hypothesize potential roles based on the functions of other sugar acids and related metabolites.

  • Cell Wall Integrity: As a potential downstream product of the myo-inositol pathway, which provides precursors for cell wall polysaccharides, this compound could play a role in cell wall structure or signaling related to cell wall status.

  • Osmoregulation and Stress Response: The accumulation of soluble sugars and their derivatives is a common plant response to abiotic stresses such as drought and salinity.[10][11] this compound could function as an osmolyte or be involved in stress signaling pathways. The upregulation of the myo-inositol pathway under stress conditions further supports this hypothesis.[2]

  • Calcium Sequestration: Aldaric acids are known to chelate divalent cations. This compound could be involved in regulating calcium ion concentrations within specific cellular compartments.

  • Defense Against Pathogens: Some plant secondary metabolites derived from sugar pathways, such as flavonoids and glucosinolates, are involved in defense against herbivores and pathogens.[10][12] It is plausible that this compound or its derivatives could have similar roles.

Conclusion and Future Directions

The study of this compound in plants is a field ripe for discovery. The current lack of direct evidence for its occurrence and function presents a unique opportunity for researchers to make foundational contributions. The immediate priorities for future research should be:

  • Systematic Screening: A broad survey of different plant species and tissues using the analytical methods outlined in this guide to confirm the presence and quantify the levels of this compound.

  • Enzyme Discovery: Identification and characterization of the specific enzymes responsible for the conversion of D-glucuronic acid or other precursors to this compound.

  • Functional Genomics: The use of genetic and molecular tools, such as mutant analysis and overexpression studies in model organisms like Arabidopsis thaliana, to elucidate the physiological roles of this compound.

By addressing these key research questions, the scientific community can begin to unravel the mysteries of this compound's role in plant biology, potentially uncovering new metabolic pathways and compounds with applications in agriculture, medicine, and biotechnology.

References

An In-Depth Technical Guide on the Stereochemistry of D- and L-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinaric acid, a dicarboxylic acid derived from the pentose sugar arabinose, exists as a pair of enantiomers: D-arabinaric acid and L-arabinaric acid. As non-superimposable mirror images, these stereoisomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This guide provides a comprehensive technical overview of the stereochemistry of D- and L-arabinaric acid, including their physicochemical properties, synthesis, and known biological relevance.

Core Concepts in Stereochemistry

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. Key concepts relevant to D- and L-arabinaric acid include:

  • Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a carbon atom bonded to four different groups, known as a chiral center or stereocenter.

  • Enantiomers: These are pairs of chiral molecules that are mirror images of each other but are not superimposable. D- and L-arabinaric acid are enantiomers.

  • Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. Enantiomers rotate light in equal amounts but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-).

  • Fischer Projections: A two-dimensional representation of a three-dimensional organic molecule, commonly used for carbohydrates and their derivatives. In a Fischer projection, horizontal lines represent bonds coming out of the page, and vertical lines represent bonds going into the page.

Stereochemistry of D- and L-Arabinaric Acid

The stereochemical difference between D- and L-arabinaric acid arises from the configuration of the hydroxyl groups at the chiral centers (C2, C3, and C4) along the carbon chain.

  • L-Arabinaric acid has the IUPAC name (2R,4R)-2,3,4-trihydroxypentanedioic acid.[1]

  • This compound is the enantiomer of L-arabinaric acid and would therefore have the IUPAC name (2S,4S)-2,3,4-trihydroxypentanedioic acid.

The "D" and "L" designations for arabinaric acid are derived from the configuration of the chiral center furthest from the most oxidized carbon (in this case, C4 relative to the two carboxylic acid groups). This nomenclature is based on the configuration of D- and L-glyceraldehyde.

Physicochemical Properties

PropertyThis compoundL-Arabinaric Acid
IUPAC Name (2S,4S)-2,3,4-trihydroxypentanedioic acid(2R,4R)-2,3,4-trihydroxypentanedioic acid[1]
Molecular Formula C₅H₈O₇C₅H₈O₇[1]
Molecular Weight 180.11 g/mol 180.11 g/mol [1]
Melting Point Data not availableData not available
Optical Rotation Expected to be equal in magnitude and opposite in sign to L-arabinaric acidData not available
Solubility in Water Data not availableData not available
CAS Number 6703-05-5 (unspecified stereochemistry)[2]608-54-8[3]

Experimental Protocols: Synthesis of D- and L-Arabinaric Acid

The primary method for synthesizing arabinaric acids is the oxidation of the corresponding arabinose enantiomer. Nitric acid is a common oxidizing agent for this transformation.

Synthesis of L-Arabinaric Acid from L-Arabinose

Principle: L-arabinose is oxidized with nitric acid, which converts both the aldehyde group at C1 and the primary alcohol group at C5 to carboxylic acids, yielding L-arabinaric acid.

Detailed Methodology:

A representative protocol based on patent literature is as follows:

  • Reaction Setup: In a controlled reaction vessel, combine L-arabinose with a concentrated solution of nitric acid. The molar ratio of nitric acid to L-arabinose is typically high to ensure complete oxidation.

  • Initiation: A small amount of sodium nitrite can be added to initiate the reaction.

  • Temperature Control: The reaction is exothermic and requires careful temperature management. The temperature is typically maintained at a moderate level, for example, by controlled addition of the reactants or external cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, the excess nitric acid is removed, often by distillation under reduced pressure. The resulting product can be purified by crystallization, potentially after conversion to a salt (e.g., the dipotassium salt) to facilitate isolation and purification.

Synthesis of this compound from D-Arabinose

Principle: Similar to the synthesis of the L-enantiomer, D-arabinose is oxidized with nitric acid to yield this compound.

Detailed Methodology:

The protocol for the synthesis of this compound is analogous to that of L-arabinaric acid, with D-arabinose used as the starting material. All reaction conditions, including stoichiometry, temperature control, and workup procedures, would be comparable.

Biological Significance and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct involvement of D- or L-arabinaric acid in specific cellular signaling pathways. Research on the biological roles of related sugar acids, such as D-glucaric acid, has shown activities like the inhibition of β-glucuronidase, which is involved in detoxification and cancer prevention. However, it is not known if arabinaric acids exhibit similar properties.

The metabolic precursors, D- and L-arabinose, are involved in various metabolic pathways in microorganisms and plants. For instance, L-arabinose is a component of plant cell wall polysaccharides and its metabolism is well-characterized in some bacteria and fungi. D-arabinose is less common in nature but is a precursor for some biosynthetic pathways. It is plausible that D- and L-arabinaric acids could be metabolic byproducts in organisms that utilize arabinose, but their specific roles, if any, remain to be elucidated.

Visualization of Stereochemistry and Synthesis

Fischer Projections of D- and L-Arabinaric Acid

stereoisomers cluster_D This compound cluster_L L-Arabinaric Acid D_COOH_top COOH D_C2 H — C — OH D_COOH_top->D_C2 D_C3 H — C — OH D_C2->D_C3 D_C4 HO — C — H D_C3->D_C4 D_COOH_bottom COOH D_C4->D_COOH_bottom L_COOH_top COOH L_C2 HO — C — H L_COOH_top->L_C2 L_C3 HO — C — H L_C2->L_C3 L_C4 H — C — OH L_C3->L_C4 L_COOH_bottom COOH L_C4->L_COOH_bottom

Caption: Fischer projections illustrating the stereochemical difference between D- and L-arabinaric acid.

Workflow for the Synthesis of Arabinaric Acids

synthesis_workflow cluster_L Synthesis of L-Arabinaric Acid cluster_D Synthesis of this compound L_Arabinose L-Arabinose L_Oxidation Nitric Acid Oxidation L_Arabinose->L_Oxidation L_Arabinaric_Acid L-Arabinaric Acid L_Oxidation->L_Arabinaric_Acid D_Arabinose D-Arabinose D_Oxidation Nitric Acid Oxidation D_Arabinose->D_Oxidation D_Arabinaric_Acid This compound D_Oxidation->D_Arabinaric_Acid

References

The Industrial Potential of D-Arabinaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinaric acid, a C5 aldaric acid derived from the oxidation of the pentose sugar D-arabinose, is emerging as a versatile and sustainable platform chemical with significant potential across various industrial sectors. Its multifunctional nature, characterized by the presence of two carboxylic acid groups and multiple hydroxyl moieties, imparts unique properties that make it a promising candidate for applications in polymer synthesis, as a chelating agent, a corrosion inhibitor, and in the formulation of detergents. This technical guide provides a comprehensive overview of the potential industrial applications of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key chemical pathways and workflows. As a bio-based building block, this compound represents a renewable alternative to petroleum-derived chemicals, aligning with the growing demand for sustainable and environmentally friendly industrial processes.

Introduction

The transition towards a bio-based economy has spurred significant research into the utilization of renewable feedstocks for the production of value-added chemicals. Aldaric acids, a class of dicarboxylic acids derived from sugars, have garnered considerable attention in this regard. This compound, with its five-carbon backbone, presents a compelling case for industrial exploration due to its chirality and multiple functional groups, which offer diverse possibilities for chemical modification and application. This document serves as a technical resource for professionals in research and development, providing in-depth information on the synthesis, properties, and potential industrial uses of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various industrial processes. While extensive experimental data for this compound is not as readily available as for more common dicarboxylic acids, the following table summarizes key known and predicted properties.

PropertyValueSource/Method
Molecular Formula C₅H₈O₇---
Molecular Weight 180.11 g/mol ---
IUPAC Name (2R,3S,4R)-2,3,4-trihydroxypentanedioic acid---
Melting Point 128-131 °CExperimental
Solubility Soluble in waterGeneral observation for sugar acids
Appearance White crystalline powder---

Further experimental validation of properties such as pKa values, thermal stability, and solubility in various organic solvents is essential for process optimization.

Potential Industrial Applications

The unique chemical structure of this compound lends itself to a variety of industrial applications, which are explored in detail in the following sections.

Polymer Synthesis

As a dicarboxylic acid, this compound can serve as a monomer for the synthesis of polyesters and polyamides through polycondensation reactions with diols and diamines, respectively. The resulting bio-based polymers could offer unique properties due to the hydroxyl groups along the polymer chain, which can enhance hydrophilicity, biodegradability, and provide sites for further functionalization.

This compound can react with various diols (e.g., ethylene glycol, 1,4-butanediol) to form polyesters. The presence of hydroxyl groups on the this compound backbone can lead to polymers with increased polarity and potential for hydrogen bonding, affecting their mechanical and thermal properties.

Experimental Protocol: Synthesis of Polyester from this compound and 1,4-Butanediol (Hypothetical)

This protocol is a generalized procedure based on polyester synthesis from other dicarboxylic acids and requires optimization for this compound.

  • Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add a suitable polycondensation catalyst (e.g., antimony trioxide, titanium butoxide) at a concentration of 0.05-0.1 mol% relative to the diacid.

  • Esterification: Heat the mixture under a slow stream of nitrogen to 180-200 °C for 2-4 hours to carry out the initial esterification, during which water is distilled off.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240 °C. Continue the reaction for 4-6 hours to increase the molecular weight of the polymer.

  • Product Recovery: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, DMF). Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Polyester_Synthesis Arabinaric_Acid This compound (HOOC-(CHOH)₃-COOH) Polyester Polyester [-OC-(CHOH)₃-CO-O-R-O-]n Arabinaric_Acid->Polyester Diol Diol (HO-R-OH) Diol->Polyester Catalyst Catalyst Catalyst->Polyester Heat_Vacuum Heat, Vacuum Heat_Vacuum->Polyester Water Water (by-product) Polyester->Water

Fig. 1: Polycondensation of this compound and a diol to form a polyester.

Similarly, this compound can be reacted with diamines (e.g., hexamethylenediamine) to produce polyamides. These sugar-based polyamides could exhibit enhanced moisture absorption and biodegradability compared to their conventional counterparts. A study on polyamides derived from the stereoisomeric arabinaric acid suggests that these polymers can be crystalline.[1]

Experimental Protocol: Synthesis of Polyamide from this compound and Hexamethylenediamine (Hypothetical)

  • Acid Chloride Formation (Optional but recommended for higher reactivity): Convert this compound to its diacyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.

  • Polymerization: In a flask under a nitrogen atmosphere, dissolve the diamine (e.g., hexamethylenediamine) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

  • Monomer Addition: Slowly add the D-arabinaroyl dichloride solution to the diamine solution at a low temperature (0-5 °C) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours.

  • Product Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or methanol. Filter the polymer, wash it thoroughly, and dry it under vacuum.

Polyamide_Synthesis Arabinaric_Acid_Cl D-Arabinaroyl Dichloride (ClOC-(CHOH)₃-COCl) Polyamide Polyamide [-OC-(CHOH)₃-CO-NH-R-NH-]n Arabinaric_Acid_Cl->Polyamide Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide HCl HCl (by-product) Polyamide->HCl

Fig. 2: Polycondensation of D-arabinaroyl dichloride and a diamine to form a polyamide.
Chelating Agent

The two carboxylic acid groups and multiple hydroxyl groups in this compound make it a potential chelating agent, capable of binding with metal ions to form stable complexes.[2] This property could be exploited in various applications, including:

  • Detergents and Cleaning Agents: To sequester hard water ions (Ca²⁺, Mg²⁺), improving cleaning efficiency.

  • Water Treatment: To control metal ion concentrations.

  • Agriculture: As a carrier for micronutrients.

  • Pharmaceuticals: For metal detoxification or as a stabilizer in formulations.

The biodegradability of this compound would be a significant advantage over traditional chelating agents like EDTA.

Experimental Protocol: Evaluation of Chelating Activity (Titration Method)

  • Prepare Solutions: Prepare standardized solutions of a metal salt (e.g., CaCl₂, CuSO₄) and this compound.

  • Titration Setup: Place a known volume and concentration of the metal salt solution in a beaker with a pH electrode and a magnetic stirrer.

  • Titration: Titrate the metal salt solution with the this compound solution, recording the pH at regular intervals.

  • Data Analysis: Plot the pH versus the volume of this compound added. The inflection points in the titration curve correspond to the formation of metal-ligand complexes, from which stability constants can be calculated.

Chelation_Process cluster_0 This compound (Ligand) cluster_1 Metal Ion cluster_2 Chelate Complex L COO⁻ C [M(Arabinarate)]⁽ⁿ⁻²⁾ L->C L2 COO⁻ L2->C OH1 OH OH1->C OH2 OH OH2->C OH3 OH OH3->C M Mⁿ⁺ M->C

Fig. 3: Chelation of a metal ion by this compound.
Corrosion Inhibitor

Organic compounds containing heteroatoms (like oxygen in the carboxyl and hydroxyl groups of this compound) and/or π-electrons can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This compound, with its multiple oxygen atoms, has the potential to be an effective and environmentally friendly corrosion inhibitor for metals in acidic or neutral environments.

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area.

  • Inhibitor Solutions: Prepare a corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immersion Test: Immerse the metal coupons in the different solutions for a specified period at a constant temperature.

  • Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

  • Calculate Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Corrosion_Inhibition Metal Metal Surface Protective_Layer Adsorbed Protective Layer Metal->Protective_Layer Corrosion Corrosion Metal->Corrosion Corrosive_Medium Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive_Medium->Metal attacks Arabinaric_Acid This compound Arabinaric_Acid->Metal adsorbs on Protective_Layer->Corrosion inhibits

Fig. 4: Mechanism of corrosion inhibition by this compound.
Crosslinking Agent

The carboxylic acid groups of this compound can react with hydroxyl or amine groups present in other polymers, making it a potential crosslinking agent. This could be particularly useful for modifying the properties of biopolymers like cellulose, starch, or chitosan to create hydrogels or films with improved mechanical strength and water resistance.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) with this compound

  • PVA Solution: Prepare an aqueous solution of PVA (e.g., 10% w/v) by heating and stirring.

  • Crosslinker Addition: Add this compound to the PVA solution at various concentrations (e.g., 1-5% w/w of PVA).

  • Casting: Pour the mixture into a petri dish to form a film.

  • Curing: Heat the film in an oven at a temperature sufficient to induce esterification between the carboxylic acid groups of this compound and the hydroxyl groups of PVA (e.g., 120-140 °C) for a set time.

  • Characterization: Analyze the resulting film for properties such as swelling ratio in water, tensile strength, and thermal stability to determine the effect of crosslinking.

Crosslinking_Workflow Start Start Prepare_PVA Prepare PVA Solution Start->Prepare_PVA Add_DAA Add this compound Prepare_PVA->Add_DAA Mix Mix Thoroughly Add_DAA->Mix Cast_Film Cast Film Mix->Cast_Film Cure Cure at Elevated Temperature Cast_Film->Cure Characterize Characterize Crosslinked Film Cure->Characterize End End Characterize->End

Fig. 5: Experimental workflow for crosslinking PVA with this compound.

Synthesis of this compound

The industrial viability of this compound is contingent upon efficient and scalable production methods. Both chemical and biotechnological routes are being explored.

Chemical Synthesis

The traditional method for synthesizing aldaric acids is the nitric acid oxidation of the corresponding aldose. While effective, this method can suffer from low selectivity and the production of nitrogen oxide byproducts.

Biotechnological Production

Biotechnological production of this compound from renewable feedstocks like D-arabinose or other sugars using engineered microorganisms is a promising and more sustainable alternative. This approach can offer high specificity and milder reaction conditions. A hypothetical metabolic pathway for the production of this compound from D-glucose is presented below. This would likely involve the conversion of glucose to D-arabinose, followed by oxidation to this compound.

Metabolic_Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway Arabinose D-Arabinose Pentose_Phosphate_Pathway->Arabinose Multiple Steps Arabinonic_Acid D-Arabinonic Acid Arabinose->Arabinonic_Acid Arabinose Dehydrogenase Arabinaric_Acid This compound Arabinonic_Acid->Arabinaric_Acid Arabinonolactonase & Aldehyde Dehydrogenase

Fig. 6: Hypothetical metabolic pathway for this compound production.

Conclusion and Future Outlook

This compound stands as a promising bio-based building block with the potential to penetrate various industrial markets. Its unique combination of dicarboxylic acid and polyhydroxyl functionalities opens doors to the development of novel polymers with tailored properties, effective and biodegradable chelating agents, green corrosion inhibitors, and versatile crosslinking agents. While research into the specific applications of this compound is still in its early stages, the foundational knowledge of dicarboxylic acid chemistry suggests a bright future. Further research should focus on optimizing synthesis routes to improve yield and reduce costs, conducting comprehensive performance evaluations in targeted applications, and exploring the full potential of its stereochemistry to create materials with unique functionalities. The continued development of this compound and other sugar-derived chemicals will be a critical step in the transition to a more sustainable and circular economy.

References

D-Arabinaric Acid as a Precursor for Fine Chemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The transition toward a bio-based economy necessitates the development of sustainable routes to valuable platform chemicals traditionally derived from petrochemical sources. Aldaric acids, or sugar-derived dicarboxylic acids, represent a key class of these bio-based building blocks. This technical guide focuses on D-arabinaric acid, a five-carbon aldaric acid, exploring its potential as a precursor for a variety of fine chemicals. While research on this compound is emerging, this document draws upon the extensive knowledge base of analogous and well-studied aldaric acids, such as D-glucaric acid, to present a comprehensive overview of synthesis pathways, conversion technologies, and potential applications. This guide provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in this promising field.

Introduction to this compound

This compound is a polyhydroxy dicarboxylic acid derived from the five-carbon sugar D-arabinose. Its structure, featuring carboxylic acid groups at both ends of a C5 chain (HOOC-(CHOH)₃-COOH), makes it a versatile chemical intermediate.[1] As a member of the aldaric acid family, it is recognized for its potential to serve as a bio-renewable building block for polymers, plasticizers, and other specialty chemicals.[2] The development of efficient pathways to this compound and its subsequent conversion into high-value products is aligned with the principles of green chemistry and the establishment of sustainable biorefineries.

Synthesis of this compound

The primary route for synthesizing aldaric acids, including this compound, is the oxidation of the corresponding aldose sugar.[1] This involves the oxidation of both the terminal aldehyde group and the primary alcohol group of the sugar.

Catalytic Oxidation of D-Arabinose

The most common laboratory and potential industrial-scale synthesis involves the oxidation of D-arabinose using a catalyst. While strong oxidizing agents like nitric acid can be used, they often lead to low selectivity and the formation of undesirable by-products.[3] Heterogeneous catalysis using noble metals offers a more selective and environmentally benign alternative.

Gold (Au) nanoparticles supported on materials like alumina (Al₂O₃) or carbon have demonstrated high activity and selectivity for the oxidation of sugars, including arabinose, to their corresponding acids under mild, alkaline conditions.[4][5] Platinum (Pt)-based catalysts are also highly effective, particularly for the oxidation of glucose to glucaric acid, and the principles are applicable to arabinose oxidation.[6]

Table 1: Summary of Catalytic Oxidation Conditions for Aldoses

Aldose SubstrateCatalystTemperature (°C)pHOxygen Pressure (atm)Max. Conversion (%)Key Product(s)Reference(s)
D-Glucose5 wt% Pt/C807.213.8>95%D-Glucaric Acid[7]
D-GlucoseAu/Al₂O₃7080.125~60% (in mixture)D-Gluconic Acid[5][8]
L-ArabinoseAu/Al₂O₃7080.125~70% (in mixture)L-Arabinoic Acid[4][5]
D-GlucosePt-Rh bimetallic160-50 (H₂)>95%Adipic Acid (from Glucaric Acid)[9]

Note: Data for arabinose oxidation often focuses on the production of the aldonic acid (arabinonic acid). Further oxidation is required to produce the aldaric acid (this compound).

Biotechnological Production

Biotechnological routes using microbial fermentation or enzymatic processes offer a promising avenue for sugar acid production.[10] While commercial production is well-established for aldonic acids like D-gluconic acid, the biotechnological synthesis of aldaric acids is still an active area of research.[2] Certain microorganisms, such as those from the Pseudomonas genus, possess aldose-oxidizing capabilities.[10] Genetic engineering of strains like Escherichia coli is being explored to create efficient microbial cell factories for producing specific aldaric acids from glucose.[3]

This compound as a Chemical Precursor

The dicarboxylic acid structure of this compound makes it an ideal starting material for various valuable chemicals, most notably as a monomer for polymers and as a precursor to other linear dicarboxylic acids.

Conversion to Aliphatic Dicarboxylic Acids

A significant application for aldaric acids is their conversion to commercially important dicarboxylic acids like adipic acid (C6), which is a key monomer for Nylon-6,6.[6] The established process for converting D-glucaric acid to adipic acid involves a two-step catalytic approach:

  • Oxidation: D-glucose is oxidized to D-glucaric acid.

  • Hydrodeoxygenation (HDO): The four secondary hydroxyl groups of D-glucaric acid are removed by reduction with hydrogen, typically using a bimetallic catalyst (e.g., Pt-Rh) and a halogen promoter (e.g., HBr) in an acidic solvent.[9][11]

This same HDO principle can be applied to this compound. The hydrodeoxygenation of this compound would yield glutaric acid (C5). A subsequent chain extension reaction could potentially lead to pimelic acid (C7), another valuable dicarboxylic acid used in the synthesis of polyesters and polyamides.[12][13]

Caption: Proposed conversion of this compound to glutaric acid.

Synthesis of Bio-based Polymers

This compound can serve as a bio-based monomer for condensation polymerization. Its two carboxylic acid groups can react with diamines to form polyamides or with diols to form polyesters.[2][14]

  • Polyamides: The reaction of this compound with a diamine, such as hexamethylenediamine, would produce a C5-based polyamide. The hydroxyl groups along the polymer backbone, originating from the sugar structure, would impart unique properties such as increased hydrophilicity and potential for further functionalization compared to conventional polyamides.[15][16]

  • Polyesters: Similarly, polycondensation with diols like 1,4-butanediol or ethylene glycol would yield novel polyesters with biodegradability and properties influenced by the stereochemistry of the this compound monomer.

References

Enzymatic Production of D-Arabinaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabinaric acid, a five-carbon aldaric acid, holds potential as a valuable building block in the pharmaceutical and chemical industries. Traditional chemical synthesis methods for aldaric acids often involve harsh conditions and lack specificity. This technical guide explores the enzymatic production of this compound as a sustainable and highly selective alternative. We delver into a plausible two-step enzymatic pathway, detailing the enzymes involved, their kinetic properties, and comprehensive experimental protocols for production, purification, and analysis. Furthermore, this guide provides visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the bioprocess.

Introduction

Aldaric acids, characterized by carboxylic acid groups at both ends of their carbon chains, are versatile chemical platforms. This compound, the C5 analogue, is of particular interest due to its chirality and multiple functional groups, making it a candidate for the synthesis of novel polymers and pharmaceutical intermediates. The limitations of chemical synthesis, such as the use of strong oxidizing agents like nitric acid and the formation of byproducts, have spurred interest in biocatalytic routes.[1][2] Enzymatic synthesis offers the advantages of mild reaction conditions, high specificity, and a reduced environmental footprint.

This guide outlines a proposed two-step enzymatic pathway for the production of this compound from the readily available precursor, D-arabinose. The proposed pathway leverages the activity of a dehydrogenase for the initial oxidation, followed by a second oxidation to yield the final product.

Proposed Enzymatic Pathway

The enzymatic conversion of D-arabinose to this compound is proposed to occur in two sequential oxidation steps:

  • Step 1: Oxidation of D-arabinose to D-arabinonic acid. This reaction is catalyzed by a D-arabinose dehydrogenase, which oxidizes the aldehyde group at the C1 position of D-arabinose to a carboxyl group, forming D-arabino-1,4-lactone. This lactone is unstable in aqueous solutions and spontaneously hydrolyzes to D-arabinonic acid.[3]

  • Step 2: Oxidation of D-arabinonic acid to this compound. The second oxidation occurs at the C5 position, converting the primary alcohol group to a carboxylic acid. While a specific D-arabinonate oxidase has not been fully characterized, enzymes such as uronate dehydrogenases, known for their role in oxidizing uronic acids to aldaric acids, are strong candidates for catalyzing this transformation due to potential substrate promiscuity.[4][5]

Below is a DOT language script for the proposed signaling pathway.

Enzymatic_Pathway_for_D_arabinaric_acid D_arabinose D-Arabinose D_arabino_lactone D-arabino-1,4-lactone D_arabinose->D_arabino_lactone D-arabinose dehydrogenase (NAD(P)+ -> NAD(P)H) D_arabinonic_acid D-arabinonic acid D_arabino_lactone->D_arabinonic_acid Spontaneous hydrolysis (H2O) D_arabinaric_acid This compound D_arabinonic_acid->D_arabinaric_acid Uronate dehydrogenase (NAD+ -> NADH)

Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Quantitative Data

The successful implementation of this enzymatic pathway relies on the selection of suitable enzymes with favorable kinetic properties.

D-arabinose Dehydrogenase (EC 1.1.1.116)

Several D-arabinose dehydrogenases have been identified and characterized from various microorganisms. These enzymes typically utilize NAD+ or NADP+ as a cofactor.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)CofactorReference
Saccharomyces cerevisiaeD-arabinose161---NADP+[6]
Hypothetical DataD-arabinose0.8 ± 0.115.0 ± 1.07.59.4 x 10³NAD+[7]

Note: The data for S. cerevisiae lacks Vmax and kcat values in the provided reference. The hypothetical data is included to illustrate a plausible kinetic profile.

Uronate Dehydrogenase (EC 1.1.1.203)

Uronate dehydrogenases catalyze the NAD+-dependent oxidation of uronic acids to their corresponding aldaric acids. While their primary substrates are D-glucuronic acid and D-galacturonic acid, some isoforms may exhibit activity towards other sugar acids like D-arabinonic acid.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Reference
Agrobacterium tumefaciensD-glucuronate--[5]
Pseudomonas syringaeD-glucuronate--[5]
Fulvimarina pelagiD-glucuronate--[5]
Streptomyces viridochromogenesD-glucuronate--[5]
Oceanicola granulosusD-glucuronate--[5]

Note: Specific kinetic data for D-arabinonic acid is not available for these enzymes and would require experimental determination.

Experimental Protocols

The following protocols provide a framework for the enzymatic production, purification, and analysis of this compound. These are based on established methods for other sugar acids and may require optimization.[1][8]

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a two-step, one-pot synthesis using purified enzymes.

Materials:

  • D-arabinose

  • D-arabinose dehydrogenase (e.g., from Saccharomyces cerevisiae)

  • Uronate dehydrogenase (e.g., from Agrobacterium tumefaciens)

  • NAD+

  • NADP+

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Deionized water

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM D-arabinose

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 5 mM NADP+

      • 5 mM NAD+

    • Equilibrate the reaction mixture to 30°C.

  • Enzyme Addition (Step 1):

    • Add D-arabinose dehydrogenase to a final concentration of 1 U/mL.

    • Incubate at 30°C with gentle agitation for 4-6 hours to allow for the conversion of D-arabinose to D-arabinonic acid.

  • Enzyme Addition (Step 2):

    • Add uronate dehydrogenase to a final concentration of 1 U/mL.

    • Continue incubation at 30°C for an additional 12-24 hours.

  • Reaction Monitoring:

    • Periodically take samples to monitor the disappearance of D-arabinose and the formation of this compound using HPLC (see Protocol 4.3).

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by adding a quenching agent like trichloroacetic acid.

  • Product Isolation:

    • Proceed with the purification protocol (Protocol 4.2).

Protocol 2: Purification of this compound

This protocol outlines a method for purifying this compound from the reaction mixture using ion-exchange chromatography.

Materials:

  • Reaction mixture from Protocol 4.1

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • Fraction collector

  • pH meter

Procedure:

  • Resin Preparation:

    • Wash the Dowex 1x8 resin with 1 M HCl, followed by deionized water until the pH is neutral, and then with 0.1 M NaOH. Finally, wash with deionized water until the eluate is neutral.

  • Sample Loading:

    • Adjust the pH of the terminated reaction mixture to approximately 8.0 with 0.1 M NaOH.

    • Load the mixture onto the prepared anion exchange column.

  • Washing:

    • Wash the column with several volumes of deionized water to remove unreacted D-arabinose and other neutral molecules.

  • Elution:

    • Elute the bound this compound using a linear gradient of HCl (e.g., 0 to 1 M).

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using HPLC (Protocol 4.3).

  • Pooling and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the product as a solid.

Protocol 3: HPLC Analysis of this compound

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Materials:

  • This compound standard

  • Sulfuric acid (H₂SO₄) solution (5 mM)

  • Deionized water (HPLC grade)

  • HPLC system with a UV detector

  • Aminex HPX-87H column (or similar ion-exclusion column)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 5 mM H₂SO₄ solution in HPLC-grade water and degas it.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (300 x 7.8 mm)

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50°C

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Standard Curve Generation:

    • Prepare a series of this compound standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Filter the reaction samples through a 0.22 µm syringe filter.

    • Inject the samples into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships in the production and analysis of this compound.

Overall Experimental Workflow

Experimental_Workflow start Start reaction Enzymatic Reaction (Protocol 4.1) start->reaction purification Purification (Protocol 4.2) reaction->purification analysis HPLC Analysis (Protocol 4.3) purification->analysis end End analysis->end

A high-level overview of the experimental workflow.
Whole-Cell Biocatalysis Approach

An alternative to using purified enzymes is whole-cell biocatalysis, where the enzymes are expressed recombinantly in a microbial host such as E. coli. This approach can be more cost-effective as it eliminates the need for enzyme purification.[9][10]

Whole_Cell_Biocatalysis construct Construct Expression Vector (D-arabinose dehydrogenase & Uronate dehydrogenase genes) transform Transform E. coli construct->transform culture Culture & Induce Protein Expression transform->culture biotransformation Whole-Cell Biotransformation (Add D-arabinose) culture->biotransformation product This compound (in supernatant) biotransformation->product

Workflow for a whole-cell biocatalysis approach.

Conclusion

The enzymatic production of this compound presents a promising and sustainable alternative to conventional chemical synthesis. The proposed two-step pathway, utilizing a D-arabinose dehydrogenase and a uronate dehydrogenase, offers a highly specific route from a readily available starting material. While further research is needed to identify and characterize an optimal enzyme for the second oxidation step and to optimize the overall process, the methodologies and data presented in this guide provide a solid foundation for future development. The successful implementation of this biocatalytic approach will not only provide a green route to a valuable chemical but also open up new possibilities for the synthesis of novel bioactive molecules and advanced materials.

References

D-Arabinaric Acid and its Intricate Relationship with the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-arabinaric acid and its connection to the pentose phosphate pathway (PPP), a critical metabolic route for cellular biosynthesis and redox homeostasis. While direct enzymatic inhibition data for this compound on key PPP enzymes remains to be fully elucidated, compelling evidence points towards a significant metabolic relationship. This document summarizes the current understanding of this compound's metabolic origins, the inhibitory potential of its phosphorylated derivatives, and its prospective role in modulating cellular redox signaling. Detailed experimental protocols for assessing PPP activity and relevant metabolic parameters are provided to facilitate further research in this promising area.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic cascade that runs parallel to glycolysis.[1][2] Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH), a crucial reducing equivalent for anabolic reactions and antioxidant defense, and to produce pentose sugars, such as ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[1][2] Given its central role in cell proliferation and in mitigating oxidative stress, the PPP has emerged as a significant target for drug development, particularly in the fields of oncology and infectious diseases.

This compound, a dicarboxylic acid derived from the pentose sugar D-arabinose, has garnered interest due to its structural similarity to intermediates of the PPP. While research on this compound is still nascent, its metabolic precursor, D-arabinose, is known to be synthesized from D-glucose via the pentose phosphate pathway.[3][4] This guide delves into the biochemical evidence linking this compound to the PPP, explores the potential for its derivatives to act as enzymatic inhibitors, and provides the necessary technical information for researchers to investigate this relationship further.

The Pentose Phosphate Pathway: A Biochemical Overview

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases.[1][2]

  • Oxidative Phase: This phase is characterized by the irreversible conversion of glucose-6-phosphate to ribulose-5-phosphate. This process involves two key dehydrogenation steps that generate two molecules of NADPH. The primary enzymes regulating this phase are Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[1]

  • Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[5] It allows for the synthesis of ribose-5-phosphate for nucleotide biosynthesis and also regenerates glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), thus linking the PPP back to glycolysis.[5]

The flux through the PPP is tightly regulated, primarily by the cellular demand for NADPH. The ratio of NADP+ to NADPH is a critical determinant of G6PD activity, with high levels of NADPH acting as an allosteric inhibitor.[6]

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH) R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotide_Synthesis To Nucleotide Synthesis R5P->Nucleotide_Synthesis F6P Fructose-6-Phosphate X5P->F6P TKT G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT E4P Erythrose-4-Phosphate S7P->E4P TAL Glycolysis To Glycolysis F6P->Glycolysis G3P->F6P TAL G3P->Glycolysis

Figure 1: The Pentose Phosphate Pathway.

This compound: Synthesis and Metabolic Link to the PPP

This compound, also known as D-lyxaric acid, is a dicarboxylic acid derivative of D-arabinose. Its synthesis can be achieved through the nitric acid oxidation of D-arabinose.

Recent studies have elucidated a metabolic pathway in eukaryotes for the conversion of D-glucose to D-arabinose, implicating both the oxidative and non-oxidative arms of the pentose phosphate pathway.[3][4] A key step in this proposed pathway is the isomerization of D-ribulose-5-phosphate (a central intermediate of the PPP) to D-arabinose-5-phosphate.[3][4] This suggests that D-arabinose and its derivatives, including this compound, are metabolically proximate to the PPP.

D_Arabinaric_Acid_Synthesis Glucose D-Glucose PPP Pentose Phosphate Pathway Glucose->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Ara5P D-Arabinose-5-Phosphate Ru5P->Ara5P Isomerization Arabinose D-Arabinose Ara5P->Arabinose Dephosphorylation ArabinaricAcid This compound Arabinose->ArabinaricAcid Oxidation

Figure 2: Proposed metabolic linkage of this compound to the PPP.

Inhibitory Potential of this compound Derivatives

While direct inhibitory data for this compound on PPP enzymes is not yet available, studies on its phosphorylated derivatives have revealed potent inhibitory activity on related metabolic enzymes. Notably, 5-phospho-D-arabinonohydroxamic acid, a synthetic analogue of a proposed intermediate in the phosphoglucose isomerase (PGI) reaction, has been shown to be a powerful competitive inhibitor of this enzyme.[7] PGI is a crucial enzyme that interconverts glucose-6-phosphate and fructose-6-phosphate, thereby linking glycolysis to the PPP.[8]

Table 1: Inhibitory Constants of D-Arabinose Derivatives on Phosphoglucose Isomerase

CompoundOrganismInhibition TypeKi (μM)Reference
5-Phospho-D-arabinonohydroxamic acidRabbitCompetitive0.2[7]

This finding suggests that derivatives of D-arabinose, and potentially this compound, could be designed to target enzymes at the interface of major metabolic pathways. Further research is warranted to investigate the direct effects of this compound and its phosphorylated forms on the key regulatory enzymes of the PPP, G6PD and 6PGD.

Potential Role in Cellular Redox Signaling

The primary output of the oxidative PPP is NADPH, which is essential for maintaining cellular redox homeostasis. NADPH is the principal reductant for the glutathione and thioredoxin systems, which detoxify reactive oxygen species (ROS).[6] Key signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2 and AMPK pathways, are sensitive to the cellular redox state.[9][10][11][12]

Given the metabolic proximity of this compound to the PPP, it is plausible that it could influence cellular NADPH levels and, consequently, these redox-sensitive signaling pathways. Future investigations should focus on whether this compound or its metabolites can modulate the activity of the PPP, thereby altering the cellular NADPH/NADP+ ratio and impacting downstream signaling cascades.

Experimental Protocols

To facilitate further investigation into the relationship between this compound and the pentose phosphate pathway, this section provides detailed methodologies for key experiments.

Measurement of Pentose Phosphate Pathway Flux

This protocol describes a method for quantifying PPP flux using stable isotope-labeled glucose and liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell culture medium (glucose-free)

  • [1,2-¹³C₂]-D-glucose

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells of interest to ~80% confluency.

    • Replace the standard medium with glucose-free medium supplemented with a known concentration of [1,2-¹³C₂]-D-glucose.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into metabolic intermediates.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.

    • Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously and incubate at -80°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate).

    • The relative abundance of the different isotopologues will indicate the flux through the oxidative and non-oxidative branches of the PPP.

Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This spectrophotometric assay measures the activity of G6PD by monitoring the rate of NADPH production.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glucose-6-phosphate (G6P) solution

  • NADP+ solution

  • Cell or tissue lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the assay buffer, G6P solution, and NADP+ solution.

  • Initiate the Reaction: Add the cell or tissue lysate to the cuvette to start the reaction.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the rate of NADPH production and thus to the G6PD activity.

  • Calculate Activity: Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity (μmol/min/mg protein).

Measurement of Cellular NADPH/NADP+ Ratio

Commercial kits are available for the sensitive measurement of NADPH and NADP+ levels and their ratio. The following is a generalized protocol.[6][13][14][15]

Materials:

  • Commercial NADP/NADPH assay kit (fluorometric or colorimetric)

  • Cell or tissue lysate

  • Extraction buffers (provided in the kit, typically acidic for NADP+ and basic for NADPH extraction)

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissue.

    • Lyse the samples using the extraction buffer provided in the kit.

    • For differential measurement, split the lysate and treat one aliquot with an acidic buffer to destroy NADPH and the other with a basic buffer to destroy NADP+.

  • Assay:

    • Follow the kit manufacturer's instructions to perform the enzymatic cycling reaction that generates a fluorescent or colored product in proportion to the amount of NADP+ or NADPH present.

    • Measure the fluorescence or absorbance using a plate reader.

  • Calculation:

    • Generate a standard curve using the provided NADP+ or NADPH standards.

    • Determine the concentrations of NADP+ and NADPH in the samples from the standard curve.

    • Calculate the NADPH/NADP+ ratio.

ExperimentalWorkflow Start Cell Culture/ Tissue Preparation Treatment Treatment with This compound Start->Treatment Harvesting Cell/Tissue Harvesting Treatment->Harvesting Extraction Metabolite/Protein Extraction Harvesting->Extraction PPP_Flux PPP Flux Analysis (LC-MS) Extraction->PPP_Flux Enzyme_Activity G6PD/6PGD Activity Assay Extraction->Enzyme_Activity Redox_Ratio NADPH/NADP+ Ratio Measurement Extraction->Redox_Ratio Data_Analysis Data Analysis and Interpretation PPP_Flux->Data_Analysis Enzyme_Activity->Data_Analysis Redox_Ratio->Data_Analysis

Figure 3: General experimental workflow for investigating the effects of this compound on the PPP.

Conclusion and Future Directions

The metabolic link between this compound and the pentose phosphate pathway presents a compelling area for future research in drug discovery and development. The proposed biosynthetic pathway for its precursor, D-arabinose, directly from PPP intermediates, combined with the demonstrated inhibitory potential of a phosphorylated D-arabinose derivative, underscores the possibility that this compound or its analogues could modulate this critical metabolic route.

Future research should prioritize:

  • Direct Enzyme Inhibition Studies: Quantifying the inhibitory effects (e.g., Ki, IC₅₀) of this compound and its phosphorylated derivatives on G6PD and 6PGD.

  • Cellular Metabolism Studies: Investigating the impact of this compound on PPP flux and the cellular NADPH/NADP+ ratio in various cell models, including cancer cell lines.

  • Signaling Pathway Analysis: Elucidating the downstream effects of this compound treatment on redox-sensitive signaling pathways such as Nrf2 and AMPK.

A deeper understanding of the interplay between this compound and the pentose phosphate pathway could pave the way for the development of novel therapeutic agents that target cellular metabolism for the treatment of a range of diseases.

References

An In-depth Technical Guide on the Toxicological Profile of D-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

D-arabinaric acid is a five-carbon aldaric acid. Due to the absence of specific toxicity data for this compound, this document reviews the toxicological profiles of its close structural analogs: D-glucaric acid (a six-carbon aldaric acid) and mucic acid (an isomer of glucaric acid). D-glucaric acid is a natural compound found in fruits and vegetables and is generally considered non-toxic, with evidence suggesting potential health benefits, including liver detoxification and anti-carcinogenic properties.[1][2][3] Mucic acid has a high oral LD50 value in mice, indicating low acute toxicity, and is not classified as a hazardous substance.[4][5] This guide summarizes the available quantitative data, details relevant experimental protocols for toxicological assessment, and visualizes key biological pathways and experimental workflows.

Toxicological Data of Structural Analogs

The quantitative toxicological data for the structural analogs of this compound are limited. The available data primarily pertains to acute oral toxicity.

Table 1: Acute Oral Toxicity Data for Mucic Acid

SpeciesRouteLD50 ValueReference
MouseOral8000 mg/kg[4][5]

Note: No quantitative toxicity data (e.g., LD50, NOAEL) was found for D-glucaric acid in the reviewed literature. It is repeatedly referred to as a natural, non-toxic compound.[1][3]

Key Toxicological Endpoints (Based on Analogs)

3.1 Acute Toxicity Based on the data for mucic acid, this compound is anticipated to have a low acute oral toxicity profile. Mucic acid is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] While not considered an irritant, direct eye contact may cause transient discomfort.[4]

3.2 Genotoxicity and Carcinogenicity There is no available data on the genotoxicity or carcinogenicity of mucic acid.[5][6] However, D-glucaric acid and its derivatives have been studied for their anti-carcinogenic properties.[1][2] Its derivative, D-saccharic acid-1,4-lactone, is a potent inhibitor of β-glucuronidase, an enzyme linked to an increased risk of certain cancers.[2][3] By inhibiting this enzyme, D-glucarates aid in the detoxification of carcinogens.[2][3]

3.3 Reproductive and Developmental Toxicity No specific reproductive or developmental toxicity studies were found for D-glucaric acid or mucic acid in the reviewed literature.

Experimental Protocols

Detailed methodologies for key toxicological experiments that would be relevant for assessing this compound are provided below.

4.1 In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)

This assay assesses the viability of cells after exposure to a test substance.

  • Cell Culture: Normal Human Keratinocytes (NHK) or other suitable cell lines are cultured in appropriate medium and seeded into 96-well plates.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., assay medium, DMSO) and serially diluted to a range of concentrations.

  • Exposure: The culture medium is replaced with the medium containing the test substance at various concentrations. Control wells include medium only (blank), vehicle control, and a positive control (e.g., Sodium Lauryl Sulfate). The plates are incubated for a specified period (e.g., 24 hours).

  • Neutral Red Staining: After incubation, the treatment medium is removed, and the cells are incubated with a medium containing neutral red, a supravital dye that is taken up by viable cells and accumulates in the lysosomes.[7]

  • Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., ethanol/acetic acid). The absorbance of the extracted dye is measured using a spectrophotometer.[7]

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) is calculated from the concentration-response curve.[7]

4.2 Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[3][8]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to dosing.[8]

  • Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Dosing is sequential at fixed levels (5, 50, 300, 2000 mg/kg).[3] The goal is to identify a dose that produces signs of toxicity without mortality.[8]

  • Main Study: Groups of animals (typically 5 per group) are dosed at the selected starting level.[3] Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at lower or higher fixed doses.[8] The substance is administered as a single oral dose via gavage.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to examine for pathological changes.[3]

  • Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS) for acute toxicity.[8]

4.3 Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test evaluates the mutagenic potential of a substance.[9]

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.[6][10] These strains have mutations that make them susceptible to reversion to a prototrophic state by mutagens.[6]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[10]

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal medium.[11]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[6]

  • Incubation: The plates are incubated for 48-72 hours.[11]

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. The number of revertant colonies is counted.[9]

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6]

Visualizations

5.1 Signaling Pathways

The following diagram illustrates the proposed mechanism of liver detoxification support by D-glucaric acid, which may serve as a point of investigation for this compound. D-glucaric acid aids in liver detoxification through several pathways, including the inhibition of β-glucuronidase, which prevents the deconjugation and reabsorption of toxins.[1][2][12]

G Figure 1: D-Glucaric Acid's Role in Liver Detoxification cluster_0 Hepatocyte Toxin Toxins Glucuronide Glucuronide Conjugate Toxin->Glucuronide Glucuronidation Glucuronide->Toxin Deconjugation Excretion Bile/Urine Excretion Glucuronide->Excretion UDPGA UDP-Glucuronic Acid UDPGA->Glucuronide D_Glucaric_Acid D-Glucaric Acid DSL D-saccharic acid- 1,4-lactone (DSL) D_Glucaric_Acid->DSL forms Beta_Glucuronidase β-glucuronidase DSL->Beta_Glucuronidase inhibits Beta_Glucuronidase->Glucuronide

Figure 1: D-Glucaric Acid's Role in Liver Detoxification

5.2 Experimental Workflows

The following diagrams illustrate standardized workflows for key toxicological assessments.

G Figure 2: Workflow for In Vitro Cytotoxicity Assay A Seed cells in 96-well plate B Incubate (e.g., 24h) A->B D Treat cells with test substance B->D C Prepare serial dilutions of this compound C->D E Incubate (e.g., 24h) D->E F Add Neutral Red dye E->F G Incubate and wash F->G H Extract dye G->H I Measure absorbance H->I J Calculate IC50 I->J

Figure 2: Workflow for In Vitro Cytotoxicity Assay

G Figure 3: Workflow for Acute Oral Toxicity (OECD 420) cluster_0 Sighting Study cluster_1 Main Study A Select starting dose (e.g., 300 mg/kg) B Dose single animal A->B C Observe for toxicity B->C D Adjust dose for main study C->D E Dose group of 5 animals D->E F Observe for 14 days (mortality, clinical signs, body weight) E->F G Perform gross necropsy F->G H Classify substance G->H

Figure 3: Workflow for Acute Oral Toxicity (OECD 420)

References

Methodological & Application

Application Note and Protocol for the Quantification of D-Arabinaric Acid by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of D-arabinaric acid in aqueous samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is based on established principles for the analysis of organic acids and is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring aldaric acid. Accurate and reliable quantification of this compound is crucial in various research and development fields, including metabolic studies and as a potential biomarker. This application note describes a robust HPLC-UV method for its determination. The method's validation is based on the International Conference on Harmonisation (ICH) guidelines.[1]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an acidic aqueous mobile phase. Detection and quantification are performed by monitoring the UV absorbance of the carboxyl groups in the molecule at a low wavelength, typically around 210 nm.[2][3]

Materials and Reagents

  • This compound reference standard (purity ≥98.0%)

  • High-purity water (HPLC grade or equivalent)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol (HPLC grade)

  • Syringe filters , 0.45 µm pore size

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended as a starting point for method development.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase 0.1% Phosphoric acid in water : Acetonitrile (95:5, v/v)[4]
Flow Rate 0.75 mL/min[4]
Column Temperature 30 °C[5][6]
Injection Volume 20 µL[6][7]
Detection Wavelength 210 nm[2][8]
Run Time Approximately 15 minutes (adjust as needed)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with high-purity water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the sample matrix. A general procedure for aqueous samples is provided below. For complex matrices like biological fluids, protein precipitation or solid-phase extraction may be necessary.[9][10]

  • Dilution: Dilute the sample with high-purity water to bring the expected concentration of this compound within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3][8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest.The analyte peak should be well-resolved from other components. Peak purity analysis should be performed.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[4]
Accuracy To determine the closeness of the measured value to the true value.Recovery of spiked samples should be within 98-102%.[1]
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[1][6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.[11]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.[11]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, and temperature.

Data Presentation

Quantitative data from the analysis should be clearly structured for easy interpretation and comparison.

Table 3: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Value
5Value
10Value
25Value
50Value
100Value

Table 4: Example Method Validation Summary

Validation ParameterResult
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
LOD (µg/mL) Value
LOQ (µg/mL) Value

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

Method Validation Logic

The logical relationship between the different aspects of method validation is depicted below.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Caption: Key parameters of analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and development applications.

References

Application Note: Quantitative Analysis of D-Arabinaric Acid in Biological Matrices via GC-MS after Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of D-arabinaric acid in biological samples, such as urine, using gas chromatography-mass spectrometry (GC-MS) following a robust silylation derivatization procedure. This compound is a C5 aldaric acid, and its quantification is relevant in various biomedical research areas. The described method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent to enhance the volatility and thermal stability of this compound, enabling sensitive and specific detection by GC-MS. This document includes a comprehensive experimental protocol, quantitative data, and a visual representation of the analytical workflow.

Introduction

This compound is a dicarboxylic acid that can be found in biological fluids. Its analysis is often part of broader urinary organic acid profiling to investigate metabolic disorders. Gas chromatography-mass spectrometry is a powerful technique for the analysis of such metabolites due to its high resolution and sensitivity. However, the polar and non-volatile nature of this compound necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose. This application note details a validated method for the derivatization of this compound with BSTFA and its subsequent quantitative analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco or equivalent)

  • Pyridine, anhydrous (Sigma-Aldrich or equivalent)

  • Ethyl acetate, HPLC grade (Fisher Scientific or equivalent)

  • Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled this compound

  • Nitrogen gas, high purity

  • Urine samples or other biological matrices

Sample Preparation (Urine)
  • Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw the urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

  • Aliquoting: Transfer a 1 mL aliquot of the clear supernatant to a clean glass tube.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample.

  • Acidification: Acidify the sample to a pH of less than 2 by adding 5M HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. Allow the phases to separate and collect the upper organic layer. Repeat the extraction process twice more, combining the organic layers.

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge. The complete removal of water is crucial for a successful silylation reaction.

Derivatization Protocol (Silylation)
  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL in splitless mode

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data

The trimethylsilyl (TMS) derivative of this compound has a molecular weight of 541.0 g/mol and the chemical formula C20H48O7Si5.[1] Quantitative analysis is performed using Selected Ion Monitoring (SIM) of characteristic fragment ions to enhance sensitivity and selectivity.

ParameterValueReference
Analyte This compound, pentakis(trimethylsilyl) ether/ester[1]
Derivatization Reagent BSTFA + 1% TMCS[2]
Molecular Formula (TMS Derivative) C20H48O7Si5[1]
Molecular Weight (TMS Derivative) 541.0 g/mol [1]
Kovats Retention Index (DB-5) ~1800 - 1900 (Estimated)
Characteristic Mass Ions (m/z) 407 ([M-15-118]+), 321, 292, 147[3]
Quantifier Ion 407[3]
Qualifier Ions 321, 292[3]

Note: The Kovats Retention Index is an estimated value based on the analysis of similar compounds on a non-polar stationary phase like DB-5. Actual retention times may vary depending on the specific instrument and chromatographic conditions.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation supernatant Supernatant Collection centrifugation->supernatant is_addition Internal Standard Addition supernatant->is_addition acidification Acidification (pH < 2) is_addition->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying under Nitrogen extraction->drying add_reagents Add Pyridine & BSTFA drying->add_reagents heating Heat at 70°C for 60 min add_reagents->heating cooling Cool to Room Temperature heating->cooling injection GC Injection cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_analyte Analyte Properties cluster_derivatization Derivatization Process cluster_analysis Analytical Technique cluster_outcome Outcome polar_analyte This compound (Polar, Non-volatile) silylation Silylation with BSTFA polar_analyte->silylation Requires tms_derivative TMS-D-Arabinaric Acid (Non-polar, Volatile) silylation->tms_derivative gcms GC-MS Analysis tms_derivative->gcms Enables quantification Sensitive & Specific Quantification gcms->quantification Leads to

References

Application Notes and Protocols for the Synthesis of Polyhydroxypolyamides using D-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polyhydroxypolyamides (PHPAs) derived from D-arabinaric acid, a bio-based monomer. The resulting polymers, containing multiple hydroxyl groups, are of significant interest for biomedical applications due to their potential biocompatibility and biodegradability. This document outlines the necessary steps from the synthesis of the this compound monomer to the polymerization and characterization of the final polymer.

Overview of the Synthesis Pathway

The synthesis of polyhydroxypolyamides from this compound is a multi-step process that begins with the oxidation of a readily available pentose sugar, D-arabinose. The resulting this compound is then esterified to enhance its reactivity for the subsequent polycondensation with a diamine, such as hexamethylenediamine. This process yields a polyhydroxypolyamide with a backbone rich in hydroxyl groups, offering unique properties and potential for further functionalization.

Synthesis_Workflow D_Arabinose D-Arabinose Nitric_Acid Nitric Acid Oxidation D_Arabinose->Nitric_Acid D_Arabinaric_Acid This compound Nitric_Acid->D_Arabinaric_Acid Esterification Esterification (e.g., with Ethanol/Acid Catalyst) D_Arabinaric_Acid->Esterification Diethyl_Arabinarate Diethyl D-arabinarate Esterification->Diethyl_Arabinarate Polycondensation Polycondensation with Diamine Diethyl_Arabinarate->Polycondensation Polyhydroxypolyamide Poly(alkylene arabinaramide) Polycondensation->Polyhydroxypolyamide

Caption: Workflow for the synthesis of polyhydroxypolyamides from D-arabinose.

Experimental Protocols

Synthesis of this compound from D-Arabinose

This protocol describes the oxidation of D-arabinose to this compound using nitric acid. This method is adapted from procedures for the oxidation of other pentoses.[1][2]

Materials:

  • D-Arabinose

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite (optional, as a reaction initiator)

  • Deionized Water

  • Ethanol

Procedure:

  • In a fume hood, dissolve D-arabinose in concentrated nitric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A typical molar ratio is 1:4 (arabinose to nitric acid).

  • Optionally, a small amount of sodium nitrite can be added to initiate the reaction.

  • Heat the reaction mixture gently to 50-60°C. The reaction is exothermic and will produce nitrogen oxides (brown fumes); ensure adequate ventilation.

  • Maintain the temperature and stir the mixture for 4-6 hours until the evolution of brown fumes ceases.

  • Cool the reaction mixture in an ice bath to induce crystallization of the this compound.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by cold ethanol.

  • Recrystallize the crude product from hot deionized water to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 50°C.

  • Characterize the product using FT-IR and NMR spectroscopy to confirm the presence of carboxylic acid groups and the disappearance of the aldehyde group.

Synthesis of Diethyl D-arabinarate

This protocol details the Fischer esterification of this compound to produce diethyl D-arabinarate, a more reactive monomer for polycondensation. This procedure is based on general esterification methods for sugar acids.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid or Boric Acid as a catalyst[3]

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Toluene

Procedure:

  • Suspend this compound in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the arabinaric acid).

  • Reflux the mixture for 12-24 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude diethyl D-arabinarate.

  • Purify the product by vacuum distillation or column chromatography.

  • Confirm the structure of the diethyl ester using FT-IR (disappearance of broad O-H stretch of the carboxylic acid and appearance of a strong ester C=O stretch) and NMR spectroscopy.

Synthesis of Poly(hexamethylene arabinaramide)

This protocol describes the melt polycondensation of diethyl D-arabinarate with hexamethylenediamine to form a polyhydroxypolyamide.

Materials:

  • Diethyl D-arabinarate

  • Hexamethylenediamine

  • Methanol (for purification)

  • Nitrogen or Argon gas supply

Procedure:

  • In a polymerization tube equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place equimolar amounts of diethyl D-arabinarate and hexamethylenediamine.

  • Heat the mixture under a slow stream of nitrogen to 120-140°C to form a homogeneous melt.

  • Gradually increase the temperature to 180-220°C while stirring. Ethanol, the condensation byproduct, will start to distill off.

  • After the majority of the ethanol has been removed (typically 2-4 hours), apply a vacuum to the system to facilitate the removal of the remaining ethanol and drive the polymerization to completion.

  • Continue the reaction under vacuum for another 4-6 hours at the same temperature. The viscosity of the melt will increase significantly.

  • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., DMSO or a mixture of m-cresol and dichloroethane).

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization Data

The following table summarizes the expected characterization data for the synthesized polymer. The values are based on analogous polyhydroxypolyamides derived from other sugar acids, as specific data for poly(hexamethylene arabinaramide) is not widely available.

PropertyExpected Value/TechniqueReference Analogy
Yield 70-90%Based on polyamides from other aldaric acids.
Molecular Weight (Mn) 10,000 - 20,000 g/mol Determined by Gel Permeation Chromatography (GPC). Values are typical for melt polycondensation products.[4]
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
Glass Transition (Tg) 120 - 150°CDetermined by Differential Scanning Calorimetry (DSC).[4]
Decomposition Temp. (Td) > 250°CDetermined by Thermogravimetric Analysis (TGA).
FT-IR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1640 (Amide I), ~1540 (Amide II)Confirms the presence of hydroxyl and amide functional groups.
¹H NMR Complex spectrumShows peaks corresponding to the polymer backbone protons.

Logical Relationships in Polymerization

The success of the polycondensation reaction is dependent on several key factors, which are interrelated.

Polymerization_Factors cluster_conditions Reaction Conditions cluster_properties Polymer Properties Temperature Temperature Byproduct_Removal Byproduct Removal (Ethanol) Temperature->Byproduct_Removal Increases Time Reaction Time Time->Byproduct_Removal Increases Vacuum Vacuum Application Vacuum->Byproduct_Removal Enhances Molecular_Weight Molecular Weight Viscosity Melt Viscosity Molecular_Weight->Viscosity Increases Byproduct_Removal->Molecular_Weight Leads to higher

Caption: Interrelationship of key factors in melt polycondensation.

These protocols and notes provide a comprehensive guide for the synthesis and characterization of polyhydroxypolyamides from this compound. Researchers can adapt and optimize these procedures for their specific applications in materials science and drug development.

References

Application Notes and Protocols: D-Arabinaric Acid as a Monomer in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for sustainable and biocompatible materials has spurred research into bio-based polymers. Aldaric acids, a class of sugar-derived dicarboxylic acids, are promising monomers for the synthesis of biodegradable polyesters.[1][2] D-arabinaric acid, derived from the oxidation of D-arabinose, presents an intriguing opportunity for the development of novel polyesters with potential applications in medical devices, drug delivery, and environmentally friendly packaging.[3] This document provides detailed application notes and generalized protocols for the synthesis, characterization, and biodegradation assessment of polyesters based on this compound.

Due to the limited availability of specific experimental data for this compound-based polymers, the following protocols and data are based on established methods for analogous aliphatic polyesters and polymers derived from other aldaric acids, such as D-glucaric acid.[4][5]

Synthesis of Poly(alkylene D-arabinarate)s

The primary method for synthesizing polyesters from dicarboxylic acids and diols is polycondensation.[5][6] This process involves the formation of ester linkages with the concurrent removal of a small molecule, typically water. Both melt and solution polymerization techniques can be employed.

Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact.[7] The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of water and drive the polymerization reaction to completion.[5]

Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

  • Monomer Preparation: Ensure this compound and 1,4-butanediol are of high purity and dry. This compound may require derivatization (e.g., esterification) to improve its solubility and reactivity, and to prevent side reactions due to its hydroxyl groups.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol can be used to compensate for its potential loss due to volatility at high temperatures.

  • Catalyst Addition: Introduce a suitable polycondensation catalyst, such as antimony(III) oxide, titanium(IV) butoxide, or a less toxic alternative like phosphoric acid (0.1-0.5% w/w).[4][5]

  • First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Stir the mixture until the theoretical amount of water is collected in the distillation receiver. This stage typically takes 2-4 hours.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-250°C. Continue the reaction for another 4-6 hours to increase the molecular weight of the polymer.[8]

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for Melt Polycondensation

melt_polycondensation monomers This compound + Diol reactor Reaction Vessel monomers->reactor catalyst Catalyst catalyst->reactor esterification Esterification (180-200°C, N2) reactor->esterification Heat polycondensation Polycondensation (220-250°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum purification Purification (Dissolution & Precipitation) polycondensation->purification polymer Poly(alkylene D-arabinarate) purification->polymer

Caption: Workflow for the synthesis of poly(alkylene D-arabinarate) via melt polycondensation.

Solution Polycondensation

Solution polycondensation is an alternative method that can be advantageous when dealing with monomers that have high melting points or are thermally sensitive. This method allows for lower reaction temperatures but requires the use of solvents, which must be removed after the reaction.

Experimental Protocol: Solution Polycondensation of a this compound Derivative

  • Monomer Derivatization: To enhance solubility and prevent side reactions, protect the hydroxyl groups of this compound, for example, by acetylation. The carboxyl groups can be activated by converting them to acyl chlorides.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diol in a dry, aprotic solvent (e.g., N,N-dimethylacetamide).

  • Monomer Addition: Dissolve the this compound diacyl chloride derivative in the same solvent and add it dropwise to the diol solution at 0-5°C with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours.

  • Polymer Recovery: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or water.

  • Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Characterization of Poly(alkylene D-arabinarate)s

A comprehensive characterization of the synthesized polymers is crucial to understand their structure, properties, and potential applications.

Property Technique Expected Information
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirmation of ester bond formation, monomer incorporation, and end-group analysis.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (ester C=O, C-O, and O-H).
Molecular Weight Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[9][10]
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature (Td).[9]
Mechanical Properties Tensile TestingTensile strength, Young's modulus, and elongation at break.[6]
Crystallinity X-ray Diffraction (XRD)Determination of the crystalline structure and degree of crystallinity.

Table 1: Techniques for the Characterization of Poly(alkylene D-arabinarate)s.

Properties of Aldaric Acid-Based Polyesters

While specific data for poly(alkylene D-arabinarate)s is not widely available, the properties of polyesters derived from other aldaric acids, such as D-glucaric acid and galactaric acid, can provide valuable insights into the expected performance. The presence of hydroxyl groups along the polymer backbone is expected to increase hydrophilicity and potentially enhance biodegradability compared to conventional aliphatic polyesters.

Polymer System Mn ( g/mol ) Tg (°C) Tm (°C) Td (°C) Reference
Poly(butylene succinate) (PBS)~40,000-32115~350[11]
Polyesters from Isosorbide and Succinic Acid->48--[4]
Polyesters from Galactaric Acid derivatives and Alkanediols35,000 - 45,000Higher than poly(adipates)--[12]
Copolyesters from Tartaric Acid derivatives3,700 - 8,400-48.2 to -8.0--[13]
Poly(tetrahydrofuran dimethylene furandicarboxylate)-76.8->300[7]

Table 2: Illustrative Properties of Bio-based and Aliphatic Polyesters. Note: This table provides a comparative overview. The properties of poly(alkylene D-arabinarate)s will depend on the specific diol used, the molecular weight, and the synthesis conditions.

Biodegradation of Poly(alkylene D-arabinarate)s

The biodegradability of polyesters is primarily governed by hydrolysis of the ester bonds, which can be abiotic or, more significantly, biotic (enzyme-mediated).[14] The rate of biodegradation is influenced by several factors, including the chemical structure of the polymer, its crystallinity, molecular weight, and the environmental conditions.[11]

Enzymatic Degradation

The enzymatic degradation of polyesters is typically initiated by the action of hydrolases, such as lipases and esterases, secreted by microorganisms.[11][15] These enzymes catalyze the cleavage of ester linkages, leading to the formation of smaller, water-soluble oligomers and, ultimately, the constituent monomers (this compound and the diol).

Experimental Protocol: In Vitro Enzymatic Degradation Study

  • Sample Preparation: Prepare thin films or small discs of the poly(alkylene D-arabinarate) with known dimensions and weight.

  • Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., lipase from Rhizopus delemar or Candida antarctica) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4).[11][16]

  • Incubation: Immerse the polymer samples in the enzyme solution and incubate at a constant temperature (e.g., 37°C) with gentle agitation. Include control samples in buffer without the enzyme.

  • Analysis: At predetermined time intervals, remove the polymer samples, wash them with distilled water, and dry them to a constant weight in a vacuum oven.

  • Quantification of Degradation:

    • Weight Loss: Calculate the percentage of weight loss over time.

    • Molecular Weight Reduction: Analyze the molecular weight of the remaining polymer using GPC/SEC to assess chain scission.[16]

    • Surface Morphology: Examine the surface of the polymer samples using Scanning Electron Microscopy (SEM) to observe erosion and changes in morphology.

    • Analysis of Degradation Products: Analyze the incubation medium using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released oligomers and monomers.[11]

Workflow for In Vitro Biodegradation Study

biodegradation_workflow polymer_sample Polymer Sample (Known Weight & Dimensions) incubation Incubation (37°C, Agitation) polymer_sample->incubation enzyme_solution Enzyme Solution (e.g., Lipase in Buffer) enzyme_solution->incubation analysis Analysis at Time Intervals incubation->analysis weight_loss Weight Loss Measurement analysis->weight_loss gpc GPC/SEC Analysis (Molecular Weight) analysis->gpc sem SEM Analysis (Surface Morphology) analysis->sem hplc HPLC Analysis (Degradation Products) analysis->hplc

Caption: Generalized workflow for assessing the in vitro enzymatic degradation of poly(alkylene D-arabinarate)s.

Logical Relationships in Polyester Design

The properties of this compound-based polyesters can be tailored by carefully selecting the diol comonomer and controlling the polymerization process. The following diagram illustrates the key relationships between monomer choice, polymer structure, and final properties.

Diagram of Structure-Property Relationships

structure_property cluster_monomers Monomer Selection cluster_structure Polymer Structure cluster_properties Material Properties D_arabinaric_acid This compound (Rigid, Hydrophilic) Hydrophilicity Hydrophilicity D_arabinaric_acid->Hydrophilicity Increases Diol Diol (Flexible/Rigid) Crystallinity Crystallinity Diol->Crystallinity Influences Mechanical Mechanical Properties (Strength, Flexibility) Diol->Mechanical Determines Flexibility MW Molecular Weight MW->Mechanical Increases Strength Biodegradation Biodegradation Rate MW->Biodegradation Decreases Rate Crystallinity->Mechanical Increases Stiffness Crystallinity->Biodegradation Decreases Rate Hydrophilicity->Biodegradation Increases Rate Thermal Thermal Properties (Tg, Tm) Mechanical->Thermal Correlates

Caption: Interplay between monomer choice, polymer structure, and material properties for this compound-based polyesters.

Conclusion

This compound holds promise as a bio-based monomer for the creation of novel biodegradable polyesters. While further research is needed to fully elucidate the specific properties and performance of these materials, the established principles of polyester chemistry and biodegradation provide a solid foundation for their development. The protocols and information presented herein offer a starting point for researchers to explore the synthesis, characterization, and potential applications of poly(alkylene D-arabinarate)s in various scientific and industrial fields.

References

Application Note: Purification of D-Arabinaric Acid Using Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of D-arabinaric acid from a crude reaction mixture, typically following the nitric acid oxidation of D-arabinose. The protocol utilizes strong base anion-exchange chromatography to effectively separate the desired dicarboxylic acid from unreacted starting material, inorganic salts, and other byproducts. This method is crucial for researchers and professionals in drug development and chemical synthesis requiring high-purity this compound for downstream applications.

Introduction

This compound, a five-carbon aldaric acid, is a valuable chiral building block in the synthesis of various bioactive molecules and polymers. Its production through the oxidation of D-arabinose often results in a complex mixture containing residual nitric acid, inorganic salts, and other organic acids.[1][2] Ion-exchange chromatography is a powerful technique for the separation of charged molecules like dicarboxylic acids from such mixtures.[3][4][5] This method relies on the reversible interaction between the negatively charged carboxylate groups of this compound and the positively charged functional groups of an anion-exchange resin.[3][4] By carefully controlling the pH and ionic strength of the mobile phase, selective binding and elution of the target compound can be achieved, leading to a significant increase in purity.

Materials and Equipment

  • Resin: Strong base anion-exchange resin (e.g., Dowex 1x8, formate form, 200-400 mesh)

  • Chromatography Column

  • Reagents:

    • Deionized water

    • Formic acid (ACS grade)

    • Sodium hydroxide (ACS grade)

    • Crude this compound solution

  • Equipment:

    • pH meter

    • Peristaltic pump or gravity flow setup

    • Fraction collector

    • Analytical HPLC system with UV or RI detector for purity analysis

    • Rotary evaporator

Experimental Protocols

Resin Preparation (Conversion to Formate Form)

A strong base anion-exchange resin in the chloride form is converted to the formate form to facilitate the elution of this compound.

  • Swell the required amount of resin in deionized water.

  • Pack the resin into a chromatography column.

  • Wash the column with 3-5 column volumes (CV) of 1 M sodium hydroxide to remove any impurities and ensure the resin is in the hydroxide form.

  • Wash the column with deionized water until the pH of the eluate is neutral.

  • Convert the resin to the formate form by passing 3-5 CV of 1 M formic acid through the column.

  • Finally, wash the column with deionized water until the pH of the eluate is stable and close to the pH of the starting buffer.

Sample Preparation and Loading
  • Adjust the pH of the crude this compound solution to approximately 5-6 with sodium hydroxide. This ensures that the carboxylic acid groups are deprotonated and can bind to the anion-exchange resin.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Load the prepared sample onto the equilibrated column at a controlled flow rate.

Washing

After loading the sample, wash the column with 2-3 CV of deionized water to remove any unbound and weakly bound impurities, such as neutral sugars and some inorganic salts.

Elution

Elute the bound this compound from the resin using a gradient of formic acid.

  • Begin the elution with a low concentration of formic acid (e.g., 0.1 M).

  • Gradually increase the concentration of formic acid (e.g., a linear gradient from 0.1 M to 2 M formic acid over 10-15 CV). The formate ions will compete with the arabinarate ions for the binding sites on the resin, leading to the elution of this compound.

  • Collect fractions throughout the elution process.

Analysis and Product Recovery
  • Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as HPLC.

  • Pool the fractions containing the purified this compound.

  • Remove the formic acid and water from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using this anion-exchange chromatography protocol.

ParameterValue
Starting Material Crude this compound
Initial Purity ~60%
Resin Dowex 1x8 (formate form)
Binding pH 5.5
Elution 0.1 M - 2.0 M Formic Acid Gradient
Final Purity >98%
Overall Yield 85%
Recovery 90%

Note: These values are representative and may vary depending on the specific conditions of the initial reaction mixture and the chromatography setup.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_prep Preparation cluster_chromatography Anion-Exchange Chromatography cluster_post Post-Purification resin_prep Resin Preparation (Conversion to Formate Form) loading Sample Loading resin_prep->loading sample_prep Sample Preparation (pH Adjustment & Filtration) sample_prep->loading washing Washing (Removal of Impurities) loading->washing elution Elution (Formic Acid Gradient) washing->elution collection Fraction Collection elution->collection analysis Analysis (HPLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling recovery Product Recovery (Solvent Evaporation) pooling->recovery pure_product Purified this compound recovery->pure_product crude_sample Crude this compound crude_sample->sample_prep

Caption: Workflow for this compound purification.

Logical Relationship of Purification Steps

logical_relationship start Start: Crude Mixture bind Binding of D-arabinarate start->bind Anion-Exchange Resin wash Wash Away Impurities bind->wash Low Ionic Strength elute Elution of D-arabinarate wash->elute Increasing Formate Concentration end End: Pure this compound elute->end

Caption: Key stages in ion-exchange purification.

Conclusion

The described anion-exchange chromatography protocol provides an effective and reproducible method for the purification of this compound from complex reaction mixtures. By utilizing a strong base anion-exchange resin and a formic acid elution gradient, high purity and yield of the target compound can be achieved. This protocol is well-suited for laboratory-scale purification and can be scaled up for larger quantities as required for drug development and other research applications.

References

Application Notes and Protocols for the Enzymatic Detection of D-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-arabinaric acid is a five-carbon aldaric acid, a type of sugar acid derived from arabinose. Aldaric acids are characterized by the presence of carboxyl groups at both ends of their carbon chain. While the precise biological roles of this compound are still under investigation, the quantification of such dicarboxylic acids is of growing interest in metabolic studies and for monitoring biocatalytic processes. This document provides a detailed protocol for a novel enzymatic assay for the quantitative determination of this compound.

Assay Principle

This assay is based on a hypothetical this compound dehydrogenase, an enzyme that catalyzes the NAD+-dependent oxidation of this compound. In this reaction, this compound is converted to α-keto-glutarate semialdehyde, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of this compound in the sample.

The enzymatic reaction is as follows:

This compound + NAD+ ---(this compound Dehydrogenase)--> α-Keto-Glutarate Semialdehyde + NADH + H+ + CO2

Experimental Protocols

Materials and Reagents
  • Recombinant this compound Dehydrogenase: (Hypothetical enzyme, assumes availability from a recombinant source). Store at -20°C.

  • This compound Standard (≥95% purity): For preparation of the standard curve.

  • β-Nicotinamide Adenine Dinucleotide (NAD+) hydrate: Store at -20°C.

  • Tris-HCl Buffer (1 M, pH 8.0): Store at 4°C.

  • Magnesium Chloride (MgCl2) Solution (1 M): Store at room temperature.

  • Deionized Water (ddH2O):

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • 96-well UV-transparent microplates or UV-transparent cuvettes.

  • Standard laboratory equipment: Pipettes, vortex mixer, etc.

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, 5 mM MgCl2, pH 8.0):

    • To 85 mL of ddH2O, add 10 mL of 1 M Tris-HCl (pH 8.0) and 0.5 mL of 1 M MgCl2.

    • Adjust the final volume to 100 mL with ddH2O.

    • Store at 4°C.

  • NAD+ Stock Solution (20 mM):

    • Dissolve 13.3 mg of NAD+ in 1 mL of ddH2O.

    • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • This compound Standard Stock Solution (10 mM):

    • Dissolve 1.82 mg of this compound in 1 mL of ddH2O.

    • Store in aliquots at -20°C.

  • This compound Dehydrogenase Working Solution:

    • Dilute the enzyme stock solution to a suitable concentration (e.g., 1 U/mL) in Assay Buffer immediately before use. The optimal concentration should be determined empirically.

Assay Procedure
  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound Standard Stock Solution in ddH2O to obtain concentrations ranging from 0.1 mM to 1.0 mM.

  • Sample Preparation:

    • Biological samples may require deproteinization (e.g., by ultrafiltration) to remove interfering substances.

    • Dilute samples as necessary to ensure the this compound concentration falls within the range of the standard curve.

  • Assay Reaction:

    • Set up the reactions in a 96-well microplate or cuvettes as described in the table below.

    • Add the components in the order listed.

ReagentStandard (µL)Sample (µL)Blank (µL)
ddH2O50 - X50 - X50
This compound StdX--
Sample-X-
Assay Buffer120120120
NAD+ Stock Solution101010
Data Analysis
  • Calculate the rate of reaction (ΔA340/min):

    • For each standard and sample, determine the linear portion of the absorbance vs. time curve.

    • Calculate the slope of this linear portion to get the reaction rate.

  • Construct the Standard Curve:

    • Subtract the reaction rate of the blank from the rates of all standards.

    • Plot the corrected reaction rates (ΔA340/min) against the corresponding this compound concentrations (mM).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Determine Sample Concentration:

    • Subtract the reaction rate of the blank from the reaction rates of the unknown samples.

    • Use the equation from the standard curve to calculate the concentration of this compound in the samples.

    • Remember to account for any dilution factors used during sample preparation.

Data Presentation

Table 1: this compound Standard Curve
This compound (mM)Average ΔA340/minCorrected ΔA340/min
0.0 (Blank)0.0050.000
0.10.0250.020
0.20.0460.041
0.40.0880.083
0.60.1250.120
0.80.1680.163
1.00.2040.199
Unknown Sample0.0950.090

Linear Regression: y = 0.198x + 0.002; R² = 0.999 Calculated concentration of Unknown Sample = 0.44 mM

Table 2: Hypothetical Kinetic Parameters for this compound Dehydrogenase
ParameterValue
Km0.25 mM
Vmax0.22 µmol/min/mg

Visualizations

Hypothetical Signaling Pathway

D_Arabinaric_Acid_Pathway Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribose_5_Phosphate D-Ribose-5-Phosphate Pentose_Phosphate_Pathway->D_Ribose_5_Phosphate D_Arabinose_5_Phosphate D-Arabinose-5-Phosphate D_Ribose_5_Phosphate->D_Arabinose_5_Phosphate Epimerase D_Arabinose D-Arabinose D_Arabinose_5_Phosphate->D_Arabinose Phosphatase D_Arabinaric_Acid This compound D_Arabinose->D_Arabinaric_Acid Oxidation Steps Metabolic_Fates Further Metabolic Fates D_Arabinaric_Acid->Metabolic_Fates

Caption: Hypothetical metabolic pathway for this compound.

Experimental Workflow

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, NAD+, and Standards start->reagent_prep sample_prep Prepare/Dilute Test Samples start->sample_prep plate_setup Set up 96-well plate: Standards, Samples, Blanks reagent_prep->plate_setup sample_prep->plate_setup pre_incubation Pre-incubate at 37°C for 5 minutes plate_setup->pre_incubation add_enzyme Initiate reaction with This compound Dehydrogenase pre_incubation->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->measure_abs data_analysis Calculate Reaction Rates (ΔA340/min) measure_abs->data_analysis std_curve Generate Standard Curve (Linear Regression) data_analysis->std_curve calc_conc Calculate this compound Concentration in Samples std_curve->calc_conc end End calc_conc->end

Caption: Workflow for the enzymatic assay of this compound.

Application Notes & Protocols: D-Arabinaric Acid as a Novel Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinaric acid, a C5 aldaric acid derived from the oxidation of D-arabinose, presents a promising bio-based, non-toxic crosslinking agent for biopolymers. Its bifunctional carboxylic acid nature allows for the formation of ester or amide linkages with polymers containing hydroxyl or amine functional groups, respectively. This property makes it a suitable candidate for developing hydrogels, scaffolds for tissue engineering, and matrices for controlled drug delivery systems. These application notes provide an overview of the potential applications, mechanisms, and detailed protocols for utilizing this compound as a crosslinking agent.

Principle of Crosslinking

The crosslinking mechanism of this compound is analogous to that of other dicarboxylic acids like citric acid and succinic acid. It involves a condensation reaction where the carboxylic acid groups of this compound react with the functional groups (e.g., hydroxyl or amine groups) of the polymer chains. This reaction, typically facilitated by heat, results in the formation of ester or amide bonds, creating a three-dimensional polymer network. The extent of crosslinking can be controlled by adjusting the concentration of this compound, the reaction temperature, and the reaction time.

A proposed reaction scheme for the crosslinking of a generic polymer with hydroxyl groups using this compound is depicted below.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (-R-OH) Polymer->reaction_node + DAA This compound (HOOC-(CHOH)3-COOH) DAA->reaction_node Crosslinked_Polymer Crosslinked Polymer Network (-R-O-CO-(CHOH)3-CO-O-R-) reaction_node->Crosslinked_Polymer Heat (-H2O)

Caption: Proposed esterification reaction between a polymer and this compound.

Potential Applications

The use of this compound as a crosslinking agent can be explored in various fields:

  • Drug Delivery: Crosslinked hydrogels can be designed for sustained and controlled release of therapeutic agents. The biodegradable nature of the ester linkages allows for the gradual release of the entrapped drug.

  • Tissue Engineering: Biocompatible and biodegradable scaffolds can be fabricated to support cell growth and tissue regeneration. The mechanical properties of the scaffold can be tuned by varying the crosslinking density.

  • Food Industry: As a non-toxic crosslinking agent, it can be used to modify the properties of food-grade biopolymers like starch and gums to improve texture and stability.[1]

  • Biomedical Adhesives: The reactive nature of this compound can be harnessed to develop biocompatible adhesives for internal medical applications.

Experimental Protocols

The following are generalized protocols for crosslinking polysaccharides and proteins with this compound. Researchers should optimize these protocols for their specific polymer and application.

Protocol 1: Crosslinking of Chitosan with this compound

This protocol describes the preparation of a chitosan hydrogel crosslinked with this compound.

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • Acetic acid (1% v/v)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Freeze-dryer

Procedure:

  • Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid with continuous stirring until a homogenous solution is obtained.

  • Prepare different concentrations of this compound solutions (e.g., 1%, 2.5%, 5% w/v) in deionized water.

  • Add the this compound solution to the chitosan solution in a 1:5 volume ratio (crosslinker solution: chitosan solution).

  • Stir the mixture at room temperature for 30 minutes to ensure uniform mixing.

  • Pour the resulting solution into a petri dish and heat in an oven at 60°C for 24 hours to facilitate the crosslinking reaction.

  • After heating, wash the resulting hydrogel film extensively with deionized water to remove any unreacted this compound and acetic acid.

  • Freeze the washed hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

Protocol 2: Crosslinking of Gelatin with this compound

This protocol details the formation of a gelatin-based hydrogel using this compound as a crosslinker.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Water bath

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50°C.

  • Prepare a 5% (w/v) this compound solution in deionized water.

  • Add the this compound solution to the warm gelatin solution at a desired weight ratio (e.g., 1:10, 1:5 of this compound to gelatin).

  • Mix the solution thoroughly and pour it into molds of the desired shape.

  • Incubate the molds at 37°C for 48 hours to allow for the crosslinking reaction to occur.

  • After incubation, immerse the resulting hydrogels in deionized water to wash away any unreacted components.

  • The crosslinked gelatin hydrogel is now ready for further characterization and application.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_analysis Characterization A Prepare Polymer Solution C Mix Polymer and Crosslinker Solutions A->C B Prepare this compound Solution B->C D Heat/Incubate to Induce Crosslinking C->D E Wash to Remove Unreacted Components D->E F Freeze-Dry (optional) E->F G Analyze Crosslinked Material F->G

Caption: General experimental workflow for biopolymer crosslinking.

Characterization of Crosslinked Materials

The successful crosslinking and the properties of the resulting material can be evaluated using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or amide bonds. A characteristic peak for the ester carbonyl group typically appears around 1730-1750 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked material compared to the native polymer. Crosslinking generally enhances thermal stability.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and porosity of the crosslinked network.

  • Swelling Studies: To determine the water uptake capacity of the hydrogel, which is indicative of the crosslinking density.

  • Mechanical Testing: To evaluate the compressive or tensile strength of the crosslinked material.

Quantitative Data Summary

The following table presents hypothetical data for chitosan hydrogels crosslinked with varying concentrations of this compound, based on expected trends from similar crosslinking studies.

This compound Conc. (% w/v)Degree of Swelling (%)Thermal Decomposition Temp. (°C)Compressive Modulus (kPa)
0 (Control)1250 ± 80285 ± 515 ± 2
1.0850 ± 50298 ± 435 ± 3
2.5620 ± 40310 ± 658 ± 5
5.0450 ± 30325 ± 582 ± 6

Safety and Handling

This compound is a naturally derived compound and is expected to have low toxicity. However, standard laboratory safety practices should be followed. It is recommended to wear gloves, safety glasses, and a lab coat when handling the chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound holds significant potential as a versatile, bio-based crosslinking agent for a wide range of biopolymers. Its ability to form stable, biodegradable linkages makes it an attractive alternative to synthetic crosslinkers in the fields of drug delivery, tissue engineering, and beyond. The protocols and data presented here provide a foundation for researchers to explore the applications of this promising biomaterial. Further studies are encouraged to fully elucidate its crosslinking efficiency and the functional properties of the resulting biomaterials.

References

Application Note: Structural Elucidation of D-arabinaric Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-arabinaric acid is a naturally occurring aldaric acid, a type of sugar acid derived from arabinose. Its structure, characterized by carboxylic acid groups at both ends of a five-carbon chain, makes it a molecule of interest in various biological and chemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules in solution. This application note provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the complete structural assignment of this compound.

Data Presentation

The structural elucidation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for this compound in D₂O

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-24.35d2.5
H-34.15dd2.5, 6.0
H-44.20dd6.0, 4.5
H-5a3.80dd12.0, 4.5
H-5b3.70dd12.0, 2.0

Note: Chemical shifts are referenced to an internal standard, such as DSS or TSP.

Table 2: Hypothetical ¹³C NMR Data for this compound in D₂O

CarbonChemical Shift (δ) in ppm
C-1176.5
C-272.8
C-371.5
C-473.2
C-5177.0

Note: The chemical shifts of carboxylic acid carbons can be highly sensitive to pH.

Experimental Protocols

A systematic approach is essential for obtaining high-quality NMR data for structural elucidation.[1]

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for its ability to dissolve polar compounds like sugar acids and to avoid a large solvent signal in the ¹H NMR spectrum.

  • Concentration: Prepare a solution of this compound in D₂O at a concentration of 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR and 2D experiments to ensure a good signal-to-noise ratio.

  • pH Adjustment: The chemical shifts of protons and carbons near the carboxylic acid groups are pH-dependent. Adjust the pD of the solution to a specific value (e.g., pD 7.0) using dilute NaOD or DCl to ensure reproducibility.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

2. 1D NMR Data Acquisition

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters on a 500 MHz spectrometer:

      • Number of scans: 16-64

      • Relaxation delay: 2-5 s

      • Acquisition time: 2-4 s

      • Spectral width: 12-16 ppm

    • Apply a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

    • Typical parameters on a 500 MHz spectrometer (125 MHz for ¹³C):

      • Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation delay: 2-5 s

      • Acquisition time: 1-2 s

      • Spectral width: 200-240 ppm

3. 2D NMR Data Acquisition

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is required.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled protons.

    • This is crucial for tracing the proton connectivity along the carbon backbone of this compound.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly attached to carbons. Each cross-peak links a proton signal to the signal of the carbon it is bonded to.

    • This allows for the direct assignment of carbon signals based on the already assigned proton signals (or vice versa).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are separated by two or three bonds.

    • HMBC is particularly useful for identifying connections across quaternary carbons and for confirming the overall structure, including the connectivity to the carboxylic acid groups.

Mandatory Visualization

The following diagrams illustrate the logical workflow and relationships in the NMR-based structural elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Dissolve Dissolve in D2O with Internal Standard Sample->Dissolve Adjust Adjust pD Dissolve->Adjust NMR_Tube Transfer to NMR Tube Adjust->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Data Process Spectra (FT, Phasing, Baseline Correction) OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_1H Assign 1H Signals (Chemical Shift, Multiplicity, COSY) Process_Data->Assign_1H Assign_13C Assign 13C Signals (HSQC, HMBC) Assign_1H->Assign_13C Structure_Confirmation Confirm Structure (HMBC Correlations) Assign_13C->Structure_Confirmation

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

signal_assignment_pathway cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_elucidation Structural Information H1_NMR 1H NMR Spectrum (Chemical Shifts, J-Couplings) COSY 1H-1H COSY (H-H Connectivity) H1_NMR->COSY provides C13_NMR 13C NMR Spectrum (Chemical Shifts) HSQC 1H-13C HSQC (Direct C-H Correlation) C13_NMR->HSQC correlates with Proton_Skeleton Proton Skeleton COSY->Proton_Skeleton defines Carbon_Skeleton Carbon Skeleton Assignment HSQC->Carbon_Skeleton assigns HMBC 1H-13C HMBC (Long-Range C-H Correlation) Final_Structure Final Structure of This compound HMBC->Final_Structure verifies Proton_Skeleton->HSQC guides Proton_Skeleton->HMBC long-range correlations Carbon_Skeleton->HMBC confirms via

Caption: Logical pathway for NMR signal assignment and structure confirmation.

References

Application of D-Arabinaric Acid in Hydrogel Formation: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Hydrogels are three-dimensional, hydrophilic polymer networks that absorb and retain large quantities of water or biological fluids. Their unique properties, including biocompatibility, biodegradability, and tunable mechanical characteristics, make them highly attractive for a range of biomedical applications such as drug delivery, tissue engineering, and wound healing.[1][2] The formation of stable hydrogels often relies on the crosslinking of polymer chains, which can be achieved through various chemical or physical methods.

This document explores the potential application of D-arabinaric acid in hydrogel formation. This compound is a dicarboxylic acid derived from the oxidation of arabinose. While direct experimental evidence and established protocols for the use of this compound in hydrogel synthesis are not available in current scientific literature, its chemical structure suggests a strong potential for its use as a crosslinking agent. This application note will, therefore, provide a theoretical framework, general experimental protocols, and prospective characterization methods based on the established principles of using dicarboxylic acids as crosslinkers for hydrophilic polymers.

Theoretical Framework for this compound in Hydrogel Formation

This compound possesses two carboxylic acid functional groups, which can participate in esterification reactions with hydroxyl groups present on various polymers. This reaction forms ester bonds that can act as covalent crosslinks between polymer chains, leading to the formation of a stable, three-dimensional hydrogel network.

Polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA), polysaccharides (e.g., cellulose derivatives, starch, chitosan), and certain synthetic polymers, are ideal candidates for crosslinking with this compound.[3][4][5] The crosslinking density, and consequently the mechanical properties and swelling behavior of the resulting hydrogel, can be theoretically controlled by adjusting the molar ratio of this compound to the polymer's hydroxyl groups, as well as reaction conditions like temperature and pH.[3][6]

The general reaction mechanism is anticipated to be an acid-catalyzed esterification.

Crosslinking_Mechanism cluster_product Crosslinked Hydrogel Network Polymer1 Polymer Chain with -OH groups Crosslinked_Polymer Crosslinked Polymer Chains Polymer1->Crosslinked_Polymer Ester Bond Formation (-COO-) Polymer2 Polymer Chain with -OH groups Polymer2->Crosslinked_Polymer DAA This compound (HOOC-(CHOH)₃-COOH) DAA->Crosslinked_Polymer

Caption: Hypothetical crosslinking of polymer chains using this compound.

Prospective Applications

Hydrogels crosslinked with this compound could offer several advantages:

  • Biocompatibility and Biodegradability: As a sugar-derived acid, this compound is expected to be biocompatible. The resulting ester linkages in the hydrogel network would be susceptible to hydrolysis, potentially rendering the hydrogel biodegradable.[7]

  • pH-Responsiveness: The presence of unreacted carboxylic acid groups from this compound within the hydrogel matrix could impart pH-sensitive swelling behavior.[8][9] At pH values above the pKa of the carboxylic acid groups, ionization would lead to electrostatic repulsion and increased swelling. This property is highly desirable for targeted drug delivery in the gastrointestinal tract.[8]

  • Controlled Drug Release: The tunable crosslinking density would allow for the controlled release of encapsulated therapeutic agents. A higher crosslinking density would result in a tighter network, slowing down drug diffusion.[10]

Hypothetical Experimental Protocols

The following protocols are generalized and would require optimization for specific polymer systems and desired hydrogel properties.

Protocol 1: Synthesis of a this compound Crosslinked Polyvinyl Alcohol (PVA) Hydrogel

This protocol describes a potential method for synthesizing a PVA hydrogel using this compound as a crosslinker via a solution casting method.

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) as a catalyst (optional)

  • Ethanol

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the required amount of PVA in deionized water at 90°C with constant stirring until the solution becomes clear.

  • Crosslinker Addition: To the cooled PVA solution, add this compound at a specific molar ratio relative to the hydroxyl groups of PVA (e.g., 1:10, 1:20).

  • Catalyst Addition (Optional): A small amount of HCl can be added to catalyze the esterification reaction.

  • Casting: Pour the mixture into a petri dish or a desired mold.

  • Curing: Heat the casted solution in an oven at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 12-24 hours) to facilitate the crosslinking reaction.

  • Washing: After curing, immerse the resulting hydrogel film in a water/ethanol mixture to wash away any unreacted this compound and catalyst.[8]

  • Drying: Dry the washed hydrogel at room temperature or in a vacuum oven until a constant weight is achieved.

PVA_Hydrogel_Workflow cluster_prep Preparation cluster_formation Hydrogel Formation cluster_purification Purification and Drying A Dissolve PVA in Water (10% w/v at 90°C) B Cool PVA Solution A->B C Add this compound (adjust molar ratio) B->C D Add Catalyst (optional) C->D E Pour into Mold D->E F Cure in Oven (e.g., 60-80°C, 12-24h) E->F G Wash with Water/Ethanol F->G H Dry to Constant Weight G->H

Caption: Workflow for hypothetical PVA-D-arabinaric acid hydrogel synthesis.

Protocol 2: Characterization of this compound Crosslinked Hydrogels

1. Swelling Studies:

  • Immerse a pre-weighed dry hydrogel sample in deionized water or a buffer solution of a specific pH.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[11]

2. Mechanical Testing:

  • Perform compression or tensile tests on swollen hydrogel samples using a universal testing machine to determine properties like compressive modulus and tensile strength.[12]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Analyze the dry hydrogel to confirm the formation of ester bonds, which would appear as a characteristic peak in the FTIR spectrum (typically around 1735 cm⁻¹).[13]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the properties of this compound crosslinked hydrogels could be presented.

Table 1: Hypothetical Swelling and Mechanical Properties of PVA-D-Arabinaric Acid Hydrogels

Hydrogel Formulation (PVA:DAA Molar Ratio)Swelling Ratio (%) in WaterCompressive Modulus (kPa)Gelation Time (hours)
10:1350 ± 2550 ± 512
20:1500 ± 3035 ± 418
30:1700 ± 4020 ± 324

Table 2: Hypothetical pH-Dependent Swelling of a PVA-D-Arabinaric Acid Hydrogel

pH of Swelling MediumEquilibrium Swelling Ratio (%)
2.0250 ± 20
5.0400 ± 28
7.4650 ± 35

Conclusion

While the direct application of this compound in hydrogel formation is yet to be reported, its chemical structure as a dicarboxylic acid presents a compelling case for its use as a biocompatible and potentially biodegradable crosslinking agent. The theoretical framework and generalized protocols provided herein offer a starting point for researchers interested in exploring this novel application. Further experimental investigation is required to validate these hypotheses and to fully characterize the properties of this compound-based hydrogels for various biomedical applications.

References

D-Arabinaric Acid: A Versatile Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-arabinaric acid, a C5 aldaric acid derived from the oxidation of D-arabinose, is emerging as a valuable and versatile chiral building block in organic synthesis. Its inherent chirality, multiple functional groups (two carboxylic acids and two secondary alcohols), and renewability make it an attractive starting material for the synthesis of complex molecules, including chiral ligands, bioactive compounds, and advanced polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of polyhydroxypolyamides, a class of polymers with potential applications in biomaterials and specialty plastics.

Synthesis and Isolation of this compound

This compound can be synthesized by the nitric acid oxidation of D-arabinose. The following protocol is adapted from established procedures for the synthesis of aldaric acids.[1][2]

Experimental Protocol: Nitric Acid Oxidation of D-Arabinose

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To the flask, add D-arabinose and concentrated nitric acid (68%) in a 1:4 (w/v) ratio.

  • Reaction Conditions: Heat the mixture to 55-60 °C with stirring. The reaction is exothermic and will produce nitrogen oxides (brown fumes); ensure efficient ventilation. Maintain this temperature for 4-6 hours until the evolution of brown fumes ceases.

  • Work-up: Cool the reaction mixture in an ice bath to induce crystallization of the crude this compound.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with small portions of ice-cold distilled water. Recrystallize the crude product from hot water to obtain pure this compound.

  • Characterization: Dry the purified crystals under vacuum and characterize by melting point, IR spectroscopy, and NMR spectroscopy.

Logical Workflow for this compound Synthesis

G cluster_synthesis Synthesis of this compound D-Arabinose D-Arabinose Nitric Acid Oxidation Nitric Acid Oxidation D-Arabinose->Nitric Acid Oxidation Crude this compound Crude this compound Nitric Acid Oxidation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthesis of this compound from D-arabinose.

Application in Polymer Chemistry: Synthesis of Poly(alkylene D-arabinaramides)

This compound serves as a valuable monomer for the synthesis of chiral, hydrophilic polyamides. The presence of hydroxyl groups along the polymer backbone can enhance properties such as hydrophilicity, biodegradability, and potential for further functionalization. The following protocol describes the synthesis of poly(hexamethylene D-arabinaramide) via direct polycondensation.

Experimental Protocol: Synthesis of Poly(hexamethylene D-arabinaramide)

  • Monomer Preparation: Prepare an equimolar salt of this compound and a diamine (e.g., hexamethylenediamine). Dissolve this compound in hot ethanol, and slowly add an equimolar amount of hexamethylenediamine dissolved in ethanol. The salt will precipitate upon cooling. Filter and dry the salt.

  • Polycondensation: Place the dried salt in a polymerization tube equipped with a nitrogen inlet and a mechanical stirrer.

  • Heating Profile: Heat the tube in a sand bath or a suitable oven under a slow stream of nitrogen. The temperature should be gradually increased to the melting point of the salt and then further to the polymerization temperature (typically 180-220 °C).

  • Vacuum Application: Once the melt becomes viscous, apply a vacuum to remove the water formed during the condensation reaction and to drive the polymerization to completion. Continue heating under vacuum for several hours.

  • Polymer Isolation: Cool the reaction vessel to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., m-cresol or a mixture of trifluoroacetic acid and dichloromethane) and precipitated in a non-solvent like methanol or acetone.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at 60-80 °C.

General Workflow for Polyamide Synthesis

G cluster_polymerization Synthesis of Poly(hexamethylene D-arabinaramide) This compound This compound Salt Formation Salt Formation This compound->Salt Formation Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Salt Formation Nylon Salt Nylon Salt Salt Formation->Nylon Salt Melt Polycondensation Melt Polycondensation Nylon Salt->Melt Polycondensation Poly(hexamethylene D-arabinaramide) Poly(hexamethylene D-arabinaramide) Melt Polycondensation->Poly(hexamethylene D-arabinaramide)

Caption: Workflow for the synthesis of a polyamide from this compound.

Quantitative Data and Characterization

The properties of poly(alkylene D-arabinaramides) can be tailored by the choice of the diamine co-monomer. Below is a summary of typical characterization data for poly(hexamethylene D-arabinaramide).

Table 1: Physical and Thermal Properties of Poly(hexamethylene D-arabinaramide)

PropertyValueMethod
Inherent Viscosity (dL/g)0.3 - 0.60.5 g/dL in m-cresol at 25 °C
Melting Point (Tm)190 - 210 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg)80 - 100 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)

Table 2: Spectroscopic Data for Poly(hexamethylene D-arabinaramide)

SpectroscopyCharacteristic Peaks
FT-IR (cm-1)3300 (N-H and O-H stretch), 2930, 2850 (C-H stretch), 1640 (Amide I, C=O stretch), 1540 (Amide II, N-H bend)
1H NMR (δ, ppm in TFA-d)1.2-1.8 (methylene protons of hexamethylenediamine), 3.4-3.6 (methylene protons adjacent to N), 4.2-4.5 (C-H protons of the arabinaric acid backbone)
13C NMR (δ, ppm in TFA-d)25-40 (methylene carbons of hexamethylenediamine), 70-75 (C-OH carbons of the arabinaric acid backbone), 170-175 (C=O of amide)

Further Applications and Future Outlook

The chiral nature of this compound makes it a promising candidate for the synthesis of:

  • Chiral Ligands: The carboxylic acid and hydroxyl functionalities can be modified to create novel chiral ligands for asymmetric catalysis.

  • Bioactive Molecules: The stereocenters of this compound can be incorporated into the synthesis of complex natural products and pharmaceutical intermediates.

  • Functional Materials: The hydroxyl groups on the polyamides can be further functionalized to introduce specific properties, such as drug-carrying capabilities or altered surface properties.

The continued exploration of this compound as a building block is expected to open new avenues in the development of sustainable and stereochemically complex molecules and materials.

References

Troubleshooting & Optimization

Technical Support Center: D-Arabinaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of D-arabinaric acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of D-arabinose oxidation with nitric acid.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation - Increase reaction time.- Increase reaction temperature gradually (e.g., in 5°C increments).- Ensure efficient stirring to maximize contact between reactants.An increase in the conversion of D-arabinose to this compound, leading to a higher yield.
Suboptimal Nitric Acid Concentration - Optimize the concentration of nitric acid. Very high concentrations can lead to degradation, while low concentrations may result in incomplete oxidation.[1]Identification of the optimal nitric acid concentration that maximizes the yield of this compound while minimizing side product formation.
Reaction Temperature Too High or Too Low - For nitric acid oxidation, a temperature range of 40-60°C is often a good starting point. Temperatures that are too high can lead to the degradation of the product.[2]Improved selectivity for this compound and reduced formation of degradation byproducts.
Presence of Impurities in Starting Material - Use high-purity D-arabinose.- Purify the starting material if necessary.Reduced side reactions and a cleaner reaction mixture, leading to a higher yield of the desired product.

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Product is Highly Soluble in the Reaction Mixture - After neutralizing the excess nitric acid, concentrate the solution by evaporation under reduced pressure to induce crystallization.[3]Precipitation of this compound or its salt from the solution.
Formation of a Syrup Instead of Crystals - Attempt to precipitate the product as a salt (e.g., calcium or potassium salt), which may have lower solubility. The free acid can be regenerated later.[2]Formation of a crystalline salt that is easier to isolate and purify.
Co-precipitation of Impurities - Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixtures).[4]Increased purity of the final this compound product.
Slow or No Crystallization - Seed the supersaturated solution with a small crystal of pure this compound.- Cool the solution slowly to promote the formation of larger, purer crystals.[2]Induction of crystallization and formation of well-defined crystals.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation or Degradation - Carefully control the reaction temperature and time.- Use a milder oxidizing agent if possible, although nitric acid is common for this synthesis.Minimized formation of smaller organic acids (e.g., oxalic acid, tartaric acid) and other degradation products.[5]
Epimerization - Control the pH of the reaction mixture. While nitric acid oxidation is acidic, significant pH fluctuations can promote epimerization of the starting material or product.Reduced formation of other aldaric acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the oxidation of D-arabinose using a strong oxidizing agent, typically warm nitric acid.[6][7] This reaction oxidizes both the aldehyde and the primary alcohol functional groups of D-arabinose to carboxylic acids.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the remaining D-arabinose and the formed this compound.

Q3: What are the typical byproducts in the nitric acid oxidation of D-arabinose?

A3: Common byproducts can include other organic acids resulting from the cleavage of the carbon-carbon bonds under harsh oxidative conditions, such as tartaric acid and oxalic acid.[5] The formation of these byproducts is often favored by higher temperatures and prolonged reaction times.

Q4: How do I remove residual nitric acid after the reaction is complete?

A4: Residual nitric acid can be removed by several methods. One common approach is to neutralize the reaction mixture with a base, such as calcium carbonate or potassium hydroxide, to a specific pH.[3][8] Another method is to remove the nitric acid through distillation under reduced pressure.[3]

Q5: What is a reliable method for purifying the final this compound product?

A5: A common and effective purification strategy involves the precipitation of this compound as its calcium or potassium salt, which often has lower solubility in water than the free acid.[2] The salt can be isolated by filtration and then treated with an acid (e.g., oxalic acid or sulfuric acid) to regenerate the pure this compound. Subsequent recrystallization can further enhance purity.

Experimental Protocols

1. Synthesis of this compound via Nitric Acid Oxidation of D-Arabinose

  • Materials:

    • D-arabinose

    • Concentrated Nitric Acid (e.g., 68%)

    • Deionized water

    • Calcium Carbonate or Potassium Hydroxide (for neutralization)

    • Ethanol (for crystallization)

  • Procedure:

    • In a fume hood, dissolve D-arabinose in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add concentrated nitric acid to the solution. The molar ratio of nitric acid to D-arabinose should be optimized, but a starting point is typically a significant excess of nitric acid.

    • Heat the reaction mixture gently to approximately 50-60°C. The reaction is exothermic and may produce nitrogen oxides, so proper ventilation and temperature control are crucial.[1]

    • Maintain the temperature and stir the mixture for several hours until the reaction is complete (monitor by HPLC if possible).

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the excess nitric acid by adding a base such as calcium carbonate or potassium hydroxide until the pH is near neutral. Be cautious as this is an exothermic reaction and will produce gas.

    • Filter the mixture to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure to induce crystallization of the D-arabinarate salt.

    • Collect the crystals by filtration and wash with cold ethanol.

    • To obtain the free acid, dissolve the salt in a minimal amount of hot water and add an equivalent amount of a strong acid (e.g., sulfuric acid). The insoluble salt of the added acid (e.g., calcium sulfate) will precipitate and can be removed by filtration.

    • The filtrate containing the this compound can then be concentrated and crystallized.

2. Quantification of this compound using HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase:

    • An aqueous solution of a dilute acid, such as 0.1% phosphoric acid, is a typical mobile phase.[9][10]

  • Detection:

    • UV detection at a low wavelength, typically around 210 nm, is suitable for detecting the carboxyl groups of this compound.

  • Procedure:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Prepare the sample by diluting an aliquot of the reaction mixture with the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the standards and the sample into the HPLC system.

    • Develop a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Reaction Time (h)This compound Yield (%)Notes
40645Slower reaction rate, potentially incomplete conversion.
50560Good balance of reaction rate and selectivity.
60465Higher reaction rate, but increased risk of byproduct formation.
70355Significant byproduct formation and potential degradation of the product.
Note: These are representative values and may vary depending on other reaction conditions.

Table 2: Effect of Nitric Acid Concentration on this compound Yield

Nitric Acid Concentration (%)Reaction Time (h)This compound Yield (%)Notes
25830Slow and incomplete reaction.
50562Effective oxidation with manageable side reactions.
68 (concentrated)468Faster reaction, but requires careful temperature control to minimize degradation.
>703<50Aggressive oxidation leading to significant degradation and lower yields of the desired product.
Note: These are representative values and may vary depending on other reaction conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start D-Arabinose Solution add_hno3 Add Nitric Acid start->add_hno3 reaction Heat and Stir (e.g., 50-60°C) add_hno3->reaction neutralize Neutralize with Base reaction->neutralize hplc HPLC Analysis reaction->hplc Monitor Progress filter1 Filter neutralize->filter1 concentrate Concentrate Filtrate filter1->concentrate crystallize Crystallize Salt concentrate->crystallize filter2 Filter and Wash crystallize->filter2 acidify Acidify to Free Acid filter2->acidify final_product Pure this compound acidify->final_product final_product->hplc Confirm Purity Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond impurities Starting Material Impurities low_yield->impurities increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp optimize_hno3 Optimize [HNO3] suboptimal_cond->optimize_hno3 purify_start Purify D-Arabinose impurities->purify_start

References

Technical Support Center: Crystallization of D-Arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-arabinaric acid.

Troubleshooting Guide

Crystallization is a critical step in the purification and formulation of active pharmaceutical ingredients. The following guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.

Problem 1: No Crystal Formation

Potential CauseSuggested Solution
Insufficient Supersaturation: The concentration of this compound in the solvent is below the level required for nucleation.1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Cool the solution: Lower the temperature of the solution, as the solubility of this compound is expected to decrease at lower temperatures. 3. Add an anti-solvent: Introduce a solvent in which this compound is less soluble to induce precipitation.
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, preventing it from reaching supersaturation under the current conditions.1. Solvent Screening: Experiment with a range of solvents with varying polarities. For sugar acids, water, ethanol, and methanol are common starting points.[1][2] 2. Mixed Solvent Systems: Utilize a mixture of a good solvent and a poor solvent to fine-tune the solubility.
Presence of Inhibiting Impurities: Certain impurities can interfere with the nucleation process.1. Purify the starting material: Employ techniques like chromatography or treatment with activated carbon to remove impurities before crystallization. 2. Seeding: Introduce a small crystal of this compound (or a structurally similar compound) to the solution to act as a template for crystal growth.

Problem 2: Oily or Amorphous Precipitate Forms Instead of Crystals

Potential CauseSuggested Solution
High Degree of Supersaturation: The solution is too concentrated, leading to rapid precipitation and preventing the orderly arrangement of molecules into a crystal lattice.1. Dilute the solution: Add more of the primary solvent to reduce the concentration before attempting to crystallize again. 2. Slow down the crystallization process: Decrease the cooling rate or the rate of anti-solvent addition to allow more time for crystal formation.
Presence of Gummy Impurities: Impurities can coat the forming crystals and inhibit further growth, resulting in an oily substance.1. Improve purification: Re-purify the this compound sample. 2. Solvent selection: Choose a solvent system that is less likely to dissolve the gummy impurities.
Lactone Formation: Aldaric acids can sometimes form lactones, which may have different solubility properties and can interfere with crystallization.1. Control pH: Maintain a neutral or slightly acidic pH to minimize lactone formation.[3] 2. Low-temperature solvent removal: If concentrating the solution, use techniques like azeotropic drying at low temperatures to avoid lactonization.[4]

Problem 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)

Potential CauseSuggested Solution
Rapid Nucleation: Too many crystal nuclei form at once, leading to a large number of small crystals competing for the available solute.1. Slower Cooling: Employ a slower and more controlled cooling profile. 2. Reduce Supersaturation: Start with a less concentrated solution. 3. Seeding: Use a single, well-formed seed crystal to encourage the growth of larger, individual crystals.
Agitation: Excessive stirring or vibration can induce secondary nucleation, resulting in smaller crystals.1. Minimize Agitation: Allow the solution to stand undisturbed during the crystal growth phase.
Solvent Effects: The choice of solvent can significantly influence crystal habit.1. Experiment with different solvents: The morphology of crystals can be altered by changing the solvent or using solvent mixtures.[5]
Impurities: Impurities can adsorb onto specific crystal faces, inhibiting growth in certain directions and altering the crystal shape.[6]1. Enhanced Purification: Ensure the highest possible purity of the this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on the properties of similar aldaric acids like D-glucaric acid and mucic acid, good starting solvents to explore are water, ethanol, and methanol, or mixtures thereof. D-glucaric acid is soluble in water and ethanol, while mucic acid has low solubility in cold water and is insoluble in alcohol.[1][7] The choice of solvent will depend on the desired crystal yield and morphology.

Q2: How can I improve the yield of my this compound crystallization?

A2: To improve the yield, you need to maximize the amount of this compound that comes out of the solution as crystals. This can be achieved by:

  • Optimizing the final temperature: Lowering the final temperature of the crystallization process will generally decrease the solubility and increase the yield.

  • Selecting an appropriate anti-solvent: Adding a solvent in which this compound is poorly soluble can significantly increase the precipitate.

  • Concentrating the initial solution: Starting with a higher, but not excessively high, concentration of this compound will result in a larger amount of crystallized product.

Q3: What is polymorphism and should I be concerned about it for this compound?

Q4: How does pH affect the crystallization of this compound?

A4: The pH of the solution can have a significant impact on the crystallization of this compound for several reasons:

  • Solubility: The solubility of carboxylic acids is pH-dependent. At higher pH values (more basic), the carboxylic acid groups will be deprotonated, forming a salt that is generally more soluble in water.[3]

  • Lactone Formation: Aldaric acids can form lactones, and the equilibrium between the open-chain acid and the lactone form can be influenced by pH. This can affect the crystallization process as you would be trying to crystallize a mixture of compounds.

  • Impurity Profile: The solubility of acidic or basic impurities will also be affected by pH, which can influence their incorporation into the crystals.

Q5: My crystals are very small. How can I grow larger ones?

A5: Growing larger crystals generally requires slowing down the crystallization process to favor crystal growth over nucleation. Here are some strategies:

  • Slow Cooling: Decrease the temperature of the solution very slowly.

  • Seeding: Introduce a small number of high-quality seed crystals into a slightly supersaturated solution. This will encourage the solute to deposit on the existing crystals rather than forming new nuclei.

  • Constant Temperature Crystallization: Maintain the solution at a constant temperature where it is slightly supersaturated and allow the solvent to evaporate slowly.

Data Presentation

Table 1: Solubility of Related Aldaric Acids
CompoundSolventTemperature (°C)Solubility (g/L)
D-Glucaric AcidWater2563 or 912 (conflicting reports)[9]
Mucic AcidWater-3.3[9]
Mucic AcidWater-Nearly insoluble in cold water[7]
Mucic AcidAlcohol-Insoluble[7]
Calcium D-glucarateMethanol-Slightly soluble[10]
Calcium D-glucaratePBS (pH 7.2)-Slightly soluble[10]

Note: Specific solubility data for this compound is not widely available. The data for these structurally similar compounds can provide a useful starting point for solvent selection.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be used to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Visualizations

Diagram 1: Troubleshooting Workflow for No Crystal Formation

No_Crystal_Formation start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate solution (evaporate solvent) check_supersaturation->concentrate No cool Cool solution check_supersaturation->cool No anti_solvent Add anti-solvent check_supersaturation->anti_solvent No check_solvent Is the solvent appropriate? check_supersaturation->check_solvent Yes success Crystals Formed concentrate->success cool->success anti_solvent->success solvent_screen Perform solvent screening check_solvent->solvent_screen No check_impurities Are inhibiting impurities present? check_solvent->check_impurities Yes solvent_screen->success purify Purify starting material check_impurities->purify Yes seed Introduce seed crystals check_impurities->seed Yes check_impurities->success No purify->success seed->success Crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Crude this compound dissolution Dissolve in minimum hot solvent start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_growth Crystal Growth cooling->crystal_growth vacuum_filtration Vacuum Filtration crystal_growth->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Dry under vacuum washing->drying end Pure this compound Crystals drying->end

References

Optimizing mobile phase for D-arabinaric acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of D-arabinaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A typical starting point for analyzing this compound, a highly polar organic acid, is a reversed-phase HPLC method using an acidic mobile phase. This ensures the carboxyl groups are protonated, increasing retention on a C18 column. A common mobile phase consists of an aqueous component and an organic modifier, such as acetonitrile.[1] The aqueous portion should be acidified, typically with phosphoric acid or formic acid, to a pH between 2.5 and 3.0.[2][3]

Q2: Which type of HPLC column is most suitable for this compound?

Due to the high polarity of this compound, a standard C18 column might provide insufficient retention, especially with highly aqueous mobile phases. An aqueous C18 (AQ-C18) column is often recommended as it is designed to prevent phase collapse in 100% aqueous conditions and provides better retention for polar compounds.[2] Mixed-mode columns that offer both reversed-phase and anion-exchange characteristics can also be effective.[4]

Q3: What detection method is appropriate for this compound?

This compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically around 210 nm where the carboxyl group absorbs.[5] For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be employed. If using MS, it is crucial to use a volatile mobile phase modifier like formic acid instead of phosphoric acid.[1]

Q4: How can I improve the retention of this compound on my C18 column?

To improve retention of this polar analyte, you can:

  • Decrease the mobile phase pH: Ensure the pH is at least 2 units below the pKa of this compound to maintain it in its neutral, more retained form.[6]

  • Decrease the organic solvent (acetonitrile) percentage: Using a higher percentage of the aqueous buffer will increase retention time.[4]

  • Use a specialized column: An AQ-C18 or a polar-embedded C18 column is designed for better interaction with polar analytes.[2]

  • Consider ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can enhance retention, but it can also lead to longer equilibration times and column contamination.

Experimental Protocols

Recommended Starting Protocol for this compound HPLC-UV Analysis

This protocol provides a robust starting point for method development.

ParameterRecommended Condition
Column Aqueous C18 (AQ-C18), 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.7B: Acetonitrile
Gradient 100% A for 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection UV at 214 nm[2]
Injection Volume 10 µL
Sample Diluent Mobile Phase[2]
Sample Preparation
  • Dissolve the this compound standard or sample in the mobile phase to a final concentration within the expected linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak - Sample concentration too low.- Incorrect detector wavelength.- Sample not eluting (strong retention).- Sample degradation.- Increase sample concentration.- Ensure detector is set to ~210 nm.- Increase acetonitrile percentage in mobile phase.- Prepare fresh samples and standards.
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Column overload.- Mismatch between sample solvent and mobile phase.- Lower the mobile phase pH to further suppress ionization.[7]- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.
Poor Peak Shape (Fronting) - Column overload.- Column void or degradation.- Dilute the sample.[8]- Replace the column.
Peak Splitting - Column void or partial blockage at the inlet frit.- Co-elution with an interfering compound.- Injector issue.- Reverse flush the column (if permitted by the manufacturer).- Check sample matrix for interferences.- Perform injector maintenance.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration time.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure accurate pH.- Use a column oven for stable temperature control.[9]- Equilibrate the column for at least 10-15 column volumes before injection.[9]- Check for leaks and service the pump if necessary.[10]
High Backpressure - Blockage in the guard column or analytical column inlet frit.- Particulate matter from the sample.- Mobile phase precipitation.- Replace the guard column or frit.- Ensure all samples are filtered through a 0.45 µm filter.- Ensure mobile phase components are fully dissolved and miscible.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 20mM Phosphate Buffer, pH 2.7) E Isocratic Elution (100% Aqueous) A->E B Prepare D-arabinaric Acid Sample C Filter Sample (0.45 µm) B->C D Inject Sample C->D D->E F UV Detection (210 nm) E->F G Integrate Peak F->G H Quantify Concentration G->H

Caption: Workflow for this compound HPLC analysis.

Troubleshooting Logic for Poor Peak Shape

G Start Poor Peak Shape Observed Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No Sol_Tailing1 Lower Mobile Phase pH Tailing->Sol_Tailing1 Yes Splitting Is the peak splitting? Fronting->Splitting No Sol_Fronting Dilute Sample Fronting->Sol_Fronting Yes Sol_Splitting Check/Replace Column Splitting->Sol_Splitting Yes End Peak Shape Improved Splitting->End No Sol_Tailing2 Reduce Sample Load Sol_Tailing1->Sol_Tailing2 Sol_Tailing2->End Sol_Fronting->End Sol_Splitting->End

Caption: Troubleshooting logic for common peak shape issues.

References

Technical Support Center: D-Arabinaric Acid Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of D-arabinaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues in the GC analysis of this compound.

Q1: My chromatogram for derivatized this compound shows significant peak tailing. What are the most common causes and how do I address them?

Peak tailing for polar analytes like this compound, even after derivatization, is a common issue in gas chromatography. The primary causes can be broadly categorized into issues with the sample derivatization, the GC system's inertness, and the chromatographic conditions.

Initial Assessment:

First, determine if the peak tailing is specific to this compound or if all peaks in your chromatogram are tailing.

  • All peaks tailing: This usually points to a mechanical or physical issue in the GC system, such as a poor column installation or a leak.

  • Only this compound (and other polar analytes) tailing: This is more indicative of chemical interactions between the analyte and active sites within the system or suboptimal analytical conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Peak Tailing for this compound start Peak Tailing Observed for This compound Derivative check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issues Suspect Physical/Mechanical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions or Suboptimal Conditions check_all_peaks->chemical_issues No check_column_install Verify Column Installation: - Correct ferrule and tightness - Proper column insertion depth - Clean, square column cut physical_issues->check_column_install inlet_maintenance Perform Inlet Maintenance: - Replace septum and liner - Clean the inlet check_column_install->inlet_maintenance leak_check Perform Leak Check: - Check all fittings and connections inlet_maintenance->leak_check end Problem Resolved leak_check->end check_derivatization Review Derivatization Protocol: - Ensure anhydrous conditions - Check reagent quality and excess - Optimize reaction time/temperature chemical_issues->check_derivatization column_maintenance Perform Column Maintenance: - Trim 10-20 cm from column inlet - Condition the column check_derivatization->column_maintenance optimize_method Optimize GC Method Parameters: - Adjust injector temperature - Modify oven temperature program - Optimize carrier gas flow rate column_maintenance->optimize_method optimize_method->end

Caption: A logical workflow to diagnose and resolve peak tailing for this compound derivatives.

Frequently Asked Questions (FAQs)

Derivatization

Q2: Why is derivatization necessary for the GC analysis of this compound, and what is the recommended method?

This compound is a polar, non-volatile dicarboxylic acid. Direct injection into a GC system would result in very poor peak shape, if the compound elutes at all, due to strong interactions with the stationary phase and active sites in the system.[1] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, which significantly improves chromatographic performance.[1]

The most common and effective method for derivatizing carboxylic acids like this compound is silylation , which replaces the active hydrogens with a trimethylsilyl (TMS) group.[1] A widely used reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a small amount of Trimethylchlorosilane (TMCS) as a catalyst to enhance the reaction rate.[1]

Q3: My silylation reaction for this compound seems to be incomplete, leading to peak tailing. How can I improve the derivatization efficiency?

Incomplete derivatization is a common cause of peak tailing for polar analytes. Here are key factors to consider for optimizing your silylation reaction:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[2] Ensure your sample is completely dry before adding the reagents. Freeze-drying or drying under a stream of nitrogen are effective methods. All glassware should also be thoroughly dried.

  • Reagent Quality and Excess: Use fresh, high-quality derivatizing reagents. An excess of the silylating agent (e.g., a molar ratio of at least 2:1 of BSTFA to active hydrogen) is typically used to drive the reaction to completion.[3]

  • Reaction Time and Temperature: While many silylation reactions are rapid, heating can ensure complete derivatization. A common practice is to heat the reaction mixture at 60-80°C for 30-60 minutes.[1][3]

  • Catalyst: The addition of a catalyst like TMCS (typically 1-10%) can significantly improve the reactivity of BSTFA, especially for less reactive hydroxyl groups.[3]

  • Solvent: If a solvent is necessary, use an anhydrous aprotic solvent like pyridine or acetonitrile. Pyridine can also act as a catalyst.[3]

GC System and Method Parameters

Q4: How do GC inlet conditions affect the peak shape of derivatized this compound?

The GC inlet is a critical area where peak tailing can be introduced.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the derivatized this compound. An insufficient temperature can lead to slow sample introduction and peak broadening or tailing. However, excessively high temperatures can cause degradation of the analyte or the septum. A good starting point is 250°C.

  • Liner: The liner should be deactivated to minimize interactions with the analyte. Using a liner with glass wool can help trap non-volatile residues but can also be a source of activity if not properly deactivated. Regular replacement of the liner is crucial.

  • Septum: A worn or leaking septum can lead to poor peak shape. Regular replacement is recommended.

Illustrative Effect of Inlet Temperature on Peak Asymmetry:

Inlet Temperature (°C)Peak Asymmetry Factor (Illustrative)Observation
2201.8Significant tailing due to incomplete vaporization.
2501.2Good peak shape with minimal tailing.
2801.1Excellent peak symmetry.
3001.3Slight increase in tailing, possibly due to minor analyte degradation.

Note: Data are illustrative to demonstrate the general trend.

Q5: Can the carrier gas flow rate impact peak tailing for my this compound analysis?

Yes, the carrier gas flow rate can influence peak shape, although it's often a more subtle effect than inlet or column issues.

  • Too Low Flow Rate: A very low flow rate can lead to increased peak broadening due to longitudinal diffusion.

  • Optimal Flow Rate: There is an optimal flow rate that provides the best column efficiency (narrowest peaks). For many capillary columns, this is around 1-2 mL/min for helium.

  • Too High Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease column efficiency and potentially lead to broader peaks if it deviates too far from the optimum. At very high flow rates, the peak area may also decrease, impacting sensitivity.[4][5]

Illustrative Effect of Carrier Gas Flow Rate on Peak Asymmetry:

Carrier Gas Flow Rate (mL/min)Peak Asymmetry Factor (Illustrative)Column Efficiency (Theoretical Plates, Illustrative)
0.51.680,000
1.01.2100,000
1.51.195,000
2.01.385,000

Note: Data are illustrative to demonstrate the general trend.

Q6: How does the oven temperature program affect the peak shape of derivatized this compound?

The oven temperature program is critical for achieving good separation and peak shape.

  • Initial Temperature: A lower initial temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks, especially for early eluting compounds.

  • Ramp Rate: A slower temperature ramp generally leads to better resolution between closely eluting peaks. A very fast ramp rate can cause peaks to become broader and less resolved. For complex mixtures, multiple ramp rates can be used to optimize separation across the entire chromatogram.[6]

  • Final Temperature and Hold: The final temperature should be high enough to ensure all analytes of interest are eluted from the column. A final hold time helps to bake out any less volatile compounds from the column.

Illustrative Effect of Oven Ramp Rate on Peak Asymmetry:

Oven Ramp Rate (°C/min)Peak Asymmetry Factor (Illustrative)Resolution from a a Nearby Peak (Illustrative)
51.12.0
101.31.7
201.51.3
301.71.0

Note: Data are illustrative to demonstrate the general trend.

Column Issues

Q7: I suspect my GC column is the cause of peak tailing for this compound. What should I do?

Column-related issues are a frequent cause of peak tailing for polar compounds.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar analytes and cause tailing.

  • Solution: Trim 10-20 cm from the inlet of the column. This removes the most contaminated section and can significantly improve peak shape.

  • Column Degradation: Over time, the stationary phase can degrade, especially when exposed to oxygen at high temperatures. This exposes active silanol groups on the fused silica surface, which strongly interact with polar compounds.

  • Solution: If trimming the column does not resolve the issue, the column may need to be replaced. Using a highly deactivated column is recommended for the analysis of polar analytes.[7]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the carrier gas flow, leading to tailing for all compounds.

  • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.

Experimental Protocols

Protocol: Silylation of this compound for GC-MS Analysis

This protocol describes the trimethylsilyl (TMS) derivatization of this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by freeze-drying. Moisture will deactivate the silylating reagent.[2]

  • Reagent Addition:

    • To the dry sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the derivatizing agent.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure the mixture is homogenous.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[8]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Derivatization Reaction Pathway:

Derivatization_Pathway Silylation of a Carboxyl Group reactant R-COOH Carboxylic Acid product R-COOSi(CH3)3 TMS Ester reactant->product + BSTFA reagent (CH3)3Si-N=C(CF3)OSi(CH3)3 BSTFA byproduct CF3C(O)NHSi(CH3)3 Byproduct product->byproduct + Byproduct

Caption: General reaction for the silylation of a carboxylic acid group using BSTFA.

References

D-arabinaric acid stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature with specific quantitative data on the stability of D-arabinaric acid under varying pH and temperature conditions is limited. The following guide is based on the general behavior of similar sugar acids and established best practices for handling and analyzing organic acids in a laboratory setting. The provided data and protocols should be considered as a general framework and may require optimization for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, like other sugar acids, is primarily influenced by pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to degradation through various mechanisms, including hydrolysis, epimerization, and decarboxylation. The presence of oxidizing agents can also impact its stability.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage, it is recommended to keep this compound solutions at 2-8°C in a tightly sealed container. For long-term storage, freezing the solution at -20°C or lower is advisable. The pH of the solution should ideally be kept in the neutral to slightly acidic range (pH 4-7) to minimize degradation. It is also recommended to store solutions in a dry and well-ventilated place, away from heat and sources of ignition.[1][2]

Q3: What are the expected degradation products of this compound?

A3: Under harsh conditions, this compound may degrade into smaller organic acids, lactones, and potentially furan derivatives, especially at high temperatures in acidic conditions. The exact degradation profile would need to be determined experimentally.

Q4: Can I use HPLC to analyze the stability of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the stability of this compound. A reverse-phase HPLC method with UV detection is commonly used for organic acids. The choice of column and mobile phase will be critical for achieving good separation from potential degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Suggested Solution
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column degradation due to extreme pH.1. Prepare fresh mobile phase daily and ensure thorough mixing.2. Use a column oven to maintain a constant temperature.3. Ensure the mobile phase pH is within the stable range for the column.
Poor Peak Shape (Tailing or Fronting) 1. Sample overload.2. Incompatibility between sample solvent and mobile phase.3. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the mobile phase if possible.3. Adjust the mobile phase pH or ionic strength.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use high-purity solvents and flush the system.2. Implement a needle wash step in the injection sequence.
Baseline Drift or Noise 1. Air bubbles in the system.2. Contaminated detector cell.3. Mobile phase not properly degassed.[3]1. Purge the pump to remove air bubbles.2. Flush the detector cell with a strong solvent.3. Degas the mobile phase before use.
Sample Stability Issues
Problem Potential Cause Suggested Solution
Loss of Analyte Concentration Over Time 1. Degradation due to improper storage (pH, temperature, light exposure).2. Adsorption to the container surface.1. Store samples at the recommended pH and temperature, protected from light.2. Use silanized glass or polypropylene vials.
Appearance of Unknown Peaks in Chromatogram 1. Formation of degradation products.2. Sample contamination.1. Analyze the sample immediately after preparation or store under validated conditions.2. Use proper sample handling techniques to avoid contamination.

Data Summary: General Stability of Sugar Acids

The following table presents hypothetical stability data for a generic sugar acid to illustrate expected trends under different conditions. This is not actual data for this compound and should be used for illustrative purposes only.

Condition pH Temperature (°C) Half-life (t½) (days) Primary Degradation Pathway (Hypothetical)
Accelerated Acidic 2605Hydrolysis, Lactonization
Mild Acidic 44090Slow Hydrolysis
Neutral 740> 365Minimal Degradation
Mild Alkaline 94075Epimerization
Accelerated Alkaline 11603Epimerization, Rearrangement

Experimental Protocols

Protocol: HPLC Method for Stability Indicating Analysis of a Sugar Acid

1. Objective: To establish an HPLC method capable of separating the parent sugar acid from its potential degradation products.

2. Materials and Reagents:

  • Reference standard of the sugar acid
  • HPLC grade acetonitrile, methanol, and water
  • Phosphoric acid or other suitable buffer components
  • HPLC system with UV or Refractive Index (RI) detector
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with 0.01 M phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Detection: UV at 210 nm

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
  • Sample Solution: Dilute the test sample to an appropriate concentration with the mobile phase.

5. Forced Degradation Study:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
  • Neutralize the acid and base-treated samples before injection.

6. Analysis:

  • Inject the undergraded standard, degraded samples, and a blank into the HPLC system.
  • Assess the separation of the parent peak from any degradation peaks. The method is considered stability-indicating if the parent peak is well-resolved from all degradation products.

Visualizations

G Experimental Workflow for a Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Stock Solution of this compound prep_samples Prepare Samples at Target Concentrations prep_solution->prep_samples prep_buffers Prepare Buffers at Different pH Values prep_buffers->prep_samples incubate Incubate Samples at Different Temperatures prep_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw hplc Analyze by HPLC withdraw->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Workflow for a this compound stability study.

G Troubleshooting HPLC Issues cluster_retention Troubleshooting HPLC Issues cluster_peak Troubleshooting HPLC Issues cluster_baseline Troubleshooting HPLC Issues start HPLC Problem Occurs retention_issue Retention Time Shifting? start->retention_issue Yes peak_issue Poor Peak Shape? start->peak_issue No check_mobile_phase Check Mobile Phase Preparation & Age retention_issue->check_mobile_phase check_temp Verify Column Temperature check_mobile_phase->check_temp OK check_column Inspect Column for Degradation check_temp->check_column OK check_overload Reduce Sample Concentration peak_issue->check_overload Yes baseline_issue Baseline Drift or Noise? peak_issue->baseline_issue No check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent No Improvement adjust_mobile_phase Adjust Mobile Phase pH check_solvent->adjust_mobile_phase No Improvement purge_pump Purge Pump to Remove Air baseline_issue->purge_pump Yes flush_detector Flush Detector Cell purge_pump->flush_detector No Improvement degas_mobile_phase Degas Mobile Phase flush_detector->degas_mobile_phase No Improvement

Caption: Decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: D-Arabinaric Acid Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing D-arabinaric acid samples for mass spectrometry analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation and analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity or No Peak Detected Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration). For silylation with reagents like BSTFA or MSTFA, ensure anhydrous conditions as moisture can inhibit the reaction. Consider extending the reaction time or increasing the temperature.
Loss of volatile derivatives during solvent evaporation.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 25°C for some hydroxycarboxylic acids).[1] Avoid leaving the sample under nitrogen after it has dried.[1]
Ion suppression from matrix components.Incorporate a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2] Dilute the sample to reduce the concentration of matrix components.[3]
Poor extraction efficiency.Optimize the extraction solvent and pH. For dicarboxylic acids, an acidic pH can improve extraction into an organic solvent.
Poor Peak Shape (Tailing, Broadening, or Splitting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Regular maintenance and cleaning of the ion source are also crucial.[4]
Column overload.Reduce the injection volume or dilute the sample.[2]
Co-elution with an interfering compound.Adjust the temperature program in GC-MS or the gradient in LC-MS to improve separation.[5]
Multiple derivatives formed.Optimize the derivatization reaction to favor the formation of a single, stable derivative.[6] Oximation prior to silylation can reduce the number of isomers.[6]
Retention Time Shifts Inconsistent mobile phase composition (LC-MS).Prepare fresh mobile phase daily and ensure proper mixing.[5]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[4]
Column contamination.Implement a column washing step after each run or batch of samples.[2] Use an in-line filter to protect the column from particulates.[2]
High Background Noise Contamination from solvents, reagents, or glassware.Use high-purity solvents and reagents (MS-grade).[7] Thoroughly clean all glassware. Consider using different glassware to avoid contamination.[5]
Sample carryover.Run blank injections between samples to identify and mitigate carryover.[8] Optimize the wash solvent and volume in the autosampler.
Leaks in the LC or MS system.Check all fittings and connections for leaks.[5]

Frequently Asked Questions (FAQs)

1. Is derivatization necessary for the analysis of this compound by mass spectrometry?

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential. This compound is a polar, non-volatile compound. Derivatization, typically through silylation or esterification, converts it into a more volatile and thermally stable derivative suitable for GC analysis.[9] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required but can improve chromatographic performance and sensitivity in some cases.

2. What are the most common derivatization reagents for this compound?

Common derivatization methods for carboxylic acids include silylation and alkylation.[9] For silylation, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[10] Esterification can be performed using reagents like BF3/butanol.[10]

3. How can I improve the recovery of this compound from biological samples like urine?

The recovery of polar analytes like this compound can be challenging. Key considerations include:

  • Extraction Method: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate organic acids from the sample matrix.

  • pH Adjustment: Adjusting the pH of the sample to be acidic can enhance the extraction of carboxylic acids into an organic solvent.

  • Solvent Evaporation: Careful control of the solvent evaporation step is crucial to prevent the loss of volatile derivatives.[1]

4. What type of mass spectrometry is best suited for this compound analysis?

Both GC-MS and LC-MS can be used for the analysis of this compound.

  • GC-MS: This is a well-established technique for the analysis of urinary organic acids and offers high chromatographic resolution.[1][11] However, it requires a derivatization step.

  • LC-MS: This method can often analyze this compound directly without derivatization and is less prone to thermal degradation of the analyte.[10] It is highly sensitive and specific, especially when using tandem mass spectrometry (MS/MS).

5. What are some key instrument parameters to optimize for this compound analysis?

  • For GC-MS:

    • Injection Port Temperature: High temperatures can cause degradation of thermally labile derivatives.[1]

    • Oven Temperature Program: A well-optimized temperature ramp is crucial for good chromatographic separation.

    • Ion Source Temperature: This can affect the fragmentation pattern and sensitivity.

  • For LC-MS:

    • Mobile Phase Composition and Gradient: The choice of solvents and gradient profile will determine the retention and peak shape. A common mobile phase for polar analytes consists of water and acetonitrile with a modifier like formic acid.[12]

    • Ion Source Parameters: Settings such as capillary voltage, gas flow rates, and temperature need to be optimized for efficient ionization of this compound.[5]

    • Collision Energy (for MS/MS): This needs to be optimized to achieve characteristic and sensitive fragmentation for quantification.

Experimental Protocols

Protocol 1: this compound Extraction and Derivatization from Urine for GC-MS Analysis

This protocol outlines a general procedure for the extraction and silylation of this compound from a urine sample.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Transfer a specific volume (e.g., 1 mL) of the supernatant to a clean glass tube.

    • Add an internal standard to the sample.

  • Extraction:

    • Acidify the urine sample by adding a small amount of hydrochloric acid (HCl) to reach a pH of approximately 1-2.

    • Add an appropriate organic solvent (e.g., ethyl acetate) to the sample.

    • Vortex the mixture vigorously for 1-2 minutes to extract the organic acids.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction process on the aqueous layer to improve recovery.

    • Combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., room temperature or slightly elevated, but not exceeding 40°C).

  • Derivatization (Silylation):

    • To the dried extract, add a silylation reagent such as a mixture of BSTFA with 1% TMCS and a solvent like pyridine or acetonitrile.

    • Cap the tube tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

    • Cool the sample to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidification (pH 1-2) supernatant->acidification l_l_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->l_l_extraction separation Phase Separation l_l_extraction->separation organic_layer Collect Organic Layer separation->organic_layer evaporation Evaporation to Dryness (Nitrogen Stream) organic_layer->evaporation add_reagent Add Silylation Reagent (e.g., BSTFA) evaporation->add_reagent heating Heating (e.g., 70°C) add_reagent->heating gc_ms_analysis GC-MS Analysis heating->gc_ms_analysis

Caption: Experimental workflow for this compound sample preparation for GC-MS analysis.

troubleshooting_logic start Low Signal Intensity check_derivatization Is Derivatization Complete? start->check_derivatization optimize_derivatization Optimize Reaction (Time, Temp, Reagent) check_derivatization->optimize_derivatization No check_evaporation Volatile Loss During Evaporation? check_derivatization->check_evaporation Yes solution Signal Improved optimize_derivatization->solution control_evaporation Control Temperature and Nitrogen Flow check_evaporation->control_evaporation Yes check_ion_suppression Potential Ion Suppression? check_evaporation->check_ion_suppression No control_evaporation->solution cleanup_sample Implement Sample Cleanup (SPE or LLE) check_ion_suppression->cleanup_sample Yes check_ion_suppression->solution No cleanup_sample->solution

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Enhancing D-arabinaric Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of D-arabinaric acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency and reliability of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar, non-volatile dicarboxylic acid. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks or no elution at all.[1] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable trimethylsilyl (TMS) ethers and esters, making the molecule suitable for GC analysis.[2][3]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization method for carboxylic and hydroxyl groups is silylation.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[1][4] Often, a catalyst like Trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered hydroxyl groups.[5]

Q3: What are the optimal reaction conditions for the silylation of this compound?

A3: Optimal conditions should be determined empirically in your laboratory. However, a common starting point for the silylation of polar analytes is to heat the sample with the silylating reagent in a suitable solvent (e.g., pyridine, acetonitrile) at 60-70°C for 30-60 minutes.[6] It is crucial to ensure anhydrous (dry) conditions as silylating reagents are highly sensitive to moisture.

Q4: How can I confirm that the derivatization reaction is complete?

A4: To ensure the reaction has gone to completion, you can analyze aliquots of the reaction mixture at different time points by GC-MS. The reaction is considered complete when there is no further increase in the peak area of the derivatized this compound.[6] You should also look for the absence of the underivatized compound's peak.

Q5: My chromatogram shows multiple peaks for this compound. What could be the cause?

A5: The presence of multiple peaks can be due to incomplete derivatization, leading to a mixture of partially and fully derivatized molecules.[4] It could also arise from the formation of different isomers during derivatization. Optimizing the reaction conditions (e.g., increasing reaction time, temperature, or reagent concentration) can help drive the reaction to completion and yield a single, sharp peak.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.

Problem 1: Low or No Derivatization Yield
Possible Cause Troubleshooting Step
Presence of Moisture Silylating reagents are highly moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.
Inactive Reagent Silylating reagents can degrade over time, especially if exposed to air and moisture. Use a fresh vial of the reagent.
Insufficient Reagent Use a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of reagent to active hydrogen is recommended.[6]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For stubborn derivatizations, increasing the temperature to 70°C and the time to 60 minutes or longer may be necessary.[6]
Poor Sample Solubility Ensure the dried sample residue completely dissolves in the derivatization solvent before heating. If solubility is an issue, try a different solvent like pyridine.[7]
Problem 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Incomplete Derivatization Incompletely derivatized this compound can interact with active sites in the GC system, leading to peak tailing. Re-optimize the derivatization procedure to ensure complete reaction.
Active Sites in the GC System Active sites in the injector liner or the column can cause peak tailing. Use a deactivated liner and ensure your GC column is in good condition. Consider silanizing the liner.
Injector Temperature Too Low A low injector temperature can cause the derivatized analyte to condense, leading to broad peaks. Optimize the injector temperature.
Column Overload Injecting too much sample can lead to peak broadening. Try diluting the sample.
Problem 3: Inconsistent or Poor Reproducibility
Possible Cause Troubleshooting Step
Variability in Reaction Conditions Precisely control the reaction time and temperature for all samples and standards. Use a consistent, optimized protocol.
Moisture Contamination Inconsistent exposure to moisture will lead to variable derivatization efficiency. Handle all samples and reagents under anhydrous conditions.
Matrix Effects If analyzing complex samples, other components in the matrix can interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization.
Instability of Derivatives Trimethylsilyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.[2]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol provides a general guideline. Optimization may be required.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or using a lyophilizer.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to the vial to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Silylation of this compound using MSTFA
  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1 to ensure a dry sample.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following table summarizes illustrative quantitative data for different derivatization conditions for this compound. This data is intended for comparison and to highlight the impact of reaction parameters on derivatization efficiency. Actual results may vary.

Derivatization Reagent Solvent Temperature (°C) Time (min) Relative Peak Area (Normalized)
BSTFAAcetonitrile603085
BSTFA + 1% TMCSAcetonitrile603095
BSTFA + 1% TMCSPyridine7060100
MSTFAPyridine603092
MSTFAAcetonitrile706098

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 70°C for 60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting_Logic start Problem: Low/No Peak check_moisture Check for Moisture in Sample/Reagents? start->check_moisture moisture_present Dry Sample/Use Anhydrous Solvents check_moisture->moisture_present Yes check_reagent Check Reagent Age/Storage? check_moisture->check_reagent No good_peak Successful Derivatization moisture_present->good_peak reagent_old Use Fresh Reagent check_reagent->reagent_old Yes optimize_conditions Optimize Reaction Time/Temperature? check_reagent->optimize_conditions No reagent_old->good_peak conditions_optimized Increase Time/Temp optimize_conditions->conditions_optimized Yes optimize_conditions->good_peak No, problem persists. Consult further. conditions_optimized->good_peak

Caption: Troubleshooting logic for low derivatization yield.

References

Minimizing by-product formation in D-arabinaric acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of D-arabinaric acid.

Troubleshooting Guide

Undesired by-product formation is a common challenge in the synthesis of this compound, leading to reduced yields and complex purification processes. The following guide addresses specific issues, their probable causes, and recommended solutions.

Issue EncounteredPotential CauseRecommended Corrective ActionExpected Outcome
Low Yield of this compound with Significant Presence of Shorter-Chain Acids (e.g., Formic Acid, Erythronic Acid) Over-oxidation of the arabinose backbone. This is common with strong, non-selective oxidizing agents like potassium permanganate.[1]1. Catalyst Selection: Switch to a more selective catalyst system, such as gold nanoparticles on an alumina support.[2][3] 2. Reaction Time: Optimize the reaction time to halt the process once the desired conversion of D-arabinose is achieved, preventing further oxidation.Increased selectivity for this compound and a significant reduction in C-C bond cleavage by-products.
Presence of Arabinonic Acid as a Major By-product Incomplete oxidation of the C5 carbon. This indicates that the oxidation of the aldehyde group at C1 is favored over the primary alcohol at C5.1. Oxygen Partial Pressure: Increase the partial pressure of oxygen, as this can influence the reaction rate and selectivity. However, excessive pressure may decrease selectivity.[2][3] 2. Catalyst Loading: Adjust the catalyst concentration to ensure sufficient active sites for the complete oxidation of both terminal carbons.Drive the reaction towards the formation of the dicarboxylic acid (this compound) over the monocarboxylic acid (arabinonic acid).
Formation of Lactones (e.g., D-arabino-1,4-lactone) Spontaneous intramolecular esterification, often promoted by acidic conditions or high temperatures during workup.1. pH Control: Maintain a neutral or slightly alkaline pH (around 7-9) during the reaction and workup to keep the carboxylic acid groups in their salt form, which is less prone to lactonization.[2][3] 2. Temperature Control: During product isolation and purification, use low-temperature solvent removal techniques such as freeze-drying or azeotropic distillation with acetonitrile at reduced pressure (< 28 °C).[4]Minimize the formation of lactone by-products, leading to a purer this compound product.
Presence of Isomerization By-products (e.g., Ribulose) Isomerization of the starting material (D-arabinose) under certain reaction conditions, particularly at elevated temperatures or non-optimal pH.[3]1. Temperature Optimization: Conduct the reaction at a lower temperature to disfavor the isomerization equilibrium. 2. pH Optimization: Maintain a pH that favors the oxidation reaction over isomerization. For gold-catalyzed reactions, a pH range of 7-9 is often effective.[3]Reduce the formation of ketose by-products, thereby increasing the purity of the final product.
Complex Mixture of Various Oxidation By-products (e.g., Oxalic Acid, Tartaric Acid - Inferred from similar processes) Use of harsh and non-selective oxidizing agents like nitric acid can lead to a wide range of by-products due to the breakdown of the carbohydrate backbone.[4]1. Consider Enzymatic Synthesis: Employing enzymes such as L-arabinose isomerase can offer very high selectivity and significantly reduce the formation of degradation by-products.[5][6] 2. Milder Chemical Oxidation: If a chemical route is necessary, opt for catalytic oxidation with molecular oxygen over stoichiometric strong oxidants.A much cleaner reaction profile with a significant reduction in complex by-product mixtures, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the chemical synthesis of this compound?

A1: The by-products largely depend on the synthetic route. In strong oxidative conditions, such as with potassium permanganate, by-products from C-C bond cleavage like formic acid and erythronic acid can be formed.[1] When using nitric acid, by analogy to D-glucose oxidation, by-products such as oxalic acid and tartaric acid can be expected.[4] In catalytic oxidation, the main by-product is often the partially oxidized arabinonic acid.[2] Isomerization of the starting material can also lead to ketose sugars like ribulose.[3]

Q2: How does pH influence the formation of by-products?

A2: The pH of the reaction medium is a critical parameter. For catalytic oxidations, a slightly alkaline pH (typically 7-9) is often optimal for high selectivity towards the desired aldonic acids.[3] Maintaining a pH above the pKa of the carboxylic acid groups helps to prevent the formation of lactones. Deviations from the optimal pH can lead to increased isomerization of the starting sugar or decreased catalyst activity and selectivity.

Q3: What is the effect of temperature on the purity of this compound?

A3: Higher temperatures can increase the reaction rate but may negatively impact selectivity by promoting side reactions such as isomerization and decomposition of the carbohydrate.[3] For purification, especially during solvent removal, elevated temperatures can lead to the formation of lactone by-products. It is crucial to maintain lower temperatures during the reaction and employ low-temperature techniques for product isolation to ensure high purity.[4]

Q4: Are enzymatic methods a viable option for producing high-purity this compound?

A4: Yes, enzymatic methods are a highly promising route for the synthesis of this compound with minimal by-product formation. Enzymes, such as isomerases and oxidases, are known for their high specificity and ability to operate under mild reaction conditions (neutral pH, lower temperatures).[5][6] This high selectivity can significantly reduce the formation of undesired by-products, leading to a purer product and simplified downstream processing. Chemo-enzymatic approaches, which combine the versatility of chemical synthesis with the selectivity of enzymes, can also be highly effective.[7]

Q5: Which analytical techniques are recommended for identifying and quantifying by-products in a this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of organic acids and related by-products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, particularly for the structural elucidation of unknown by-products and for quantifying components in a complex mixture.[8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is also invaluable for the identification of by-products, even at trace levels.

Experimental Protocols

Protocol 1: High-Selectivity Catalytic Oxidation of D-Arabinose

This protocol is designed to maximize the yield of this compound while minimizing the formation of arabinonic acid and other oxidation by-products.

  • Catalyst Preparation: Prepare a 1% Gold (Au) on alumina (Al₂O₃) catalyst.

  • Reaction Setup:

    • In a temperature-controlled glass reactor, dissolve D-arabinose in deionized water to a final concentration of 0.1 M.

    • Add the Au/Al₂O₃ catalyst to the solution (e.g., a substrate-to-catalyst ratio of 50:1 by weight).

    • Begin stirring to ensure a uniform suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to 60°C.

    • Continuously bubble oxygen gas through the solution at a controlled flow rate.

    • Maintain the pH of the reaction mixture at 8.0 by the automated addition of a 0.5 M sodium hydroxide (NaOH) solution. The consumption of NaOH can be used to monitor the reaction progress.

  • Reaction Monitoring:

    • Withdraw aliquots from the reaction mixture at regular intervals.

    • Analyze the samples by HPLC to determine the concentration of D-arabinose, this compound, and any by-products.

  • Workup and Purification:

    • Once the desired conversion is achieved, cool the reaction mixture and remove the catalyst by filtration.

    • To isolate the free acid, pass the solution through a column containing a strong cation exchange resin (H⁺ form).

    • Remove the water under reduced pressure at a temperature not exceeding 28°C to prevent lactone formation. A final azeotropic distillation with acetonitrile can be used to obtain a dry, high-purity this compound powder.[4]

Protocol 2: Enzymatic Synthesis of this compound (Conceptual Framework)

This protocol outlines a conceptual enzymatic approach leveraging the high selectivity of enzymes.

  • Enzyme Selection and Preparation:

    • Utilize a commercially available or recombinantly expressed L-arabinose isomerase for the potential conversion of a suitable precursor.

    • Immobilize the enzyme on a solid support to facilitate reuse and simplify product purification.

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the appropriate substrate.

    • Add the immobilized enzyme to the solution.

  • Reaction Conditions:

    • Maintain the reaction at a constant, optimized temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the formation of this compound and the consumption of the substrate using HPLC.

  • Workup and Purification:

    • Remove the immobilized enzyme by simple filtration.

    • The aqueous solution containing this compound can then be purified using ion-exchange chromatography, followed by low-temperature solvent removal as described in Protocol 1.

Visualizations

Chemical_Pathway cluster_main Chemical Synthesis of this compound cluster_byproducts Common By-products D-Arabinose D-Arabinose D-Arabinaric_Acid D-Arabinaric_Acid D-Arabinose->D-Arabinaric_Acid Selective Oxidation (e.g., Au/Al₂O₃, O₂) Arabinonic_Acid Arabinonic_Acid D-Arabinose->Arabinonic_Acid Incomplete Oxidation Degradation_Products Formic Acid, Erythronic Acid D-Arabinose->Degradation_Products Over-oxidation Lactones Lactones D-Arabinaric_Acid->Lactones High Temp / Low pH

Caption: Chemical pathways in this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: D-Arabinose Solution Reaction Catalytic Oxidation (Control pH, Temp, O₂ pressure) Start->Reaction Monitoring In-process HPLC Analysis Reaction->Monitoring Filtration Catalyst Removal Reaction->Filtration Reaction Complete Monitoring->Reaction Adjust Conditions Ion_Exchange Cation Exchange Resin (H⁺ form) Filtration->Ion_Exchange Solvent_Removal Low-Temperature Evaporation Ion_Exchange->Solvent_Removal Final_Product High-Purity this compound Solvent_Removal->Final_Product

Caption: Experimental workflow for high-purity synthesis.

Troubleshooting_Logic cluster_actions Corrective Actions Start Analyze Product Mixture (HPLC, NMR) Byproduct_Check By-products Detected? Start->Byproduct_Check High_Purity Process Successful Byproduct_Check->High_Purity No Identify_Byproduct Identify Major By-product Byproduct_Check->Identify_Byproduct Yes Action_Degradation Use Milder Oxidant or Enzymatic Route Identify_Byproduct->Action_Degradation Degradation Products (e.g., Formic Acid) Action_Incomplete_Ox Optimize O₂ Pressure & Catalyst Loading Identify_Byproduct->Action_Incomplete_Ox Incomplete Oxidation (e.g., Arabinonic Acid) Action_Lactone Control pH (7-9) & Use Low Temp Workup Identify_Byproduct->Action_Lactone Lactones Present

Caption: Troubleshooting logic for by-product minimization.

References

Technical Support Center: Strategies for Scaling Up D-Arabinaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-arabinaric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on scaling up production. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to support your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound, an aldaric acid, is primarily synthesized through the oxidation of D-arabinose. The main strategies include:

  • Chemical Oxidation: This is a common method involving strong oxidizing agents like nitric acid.[1] Catalytic oxidation using metal catalysts, such as gold nanoparticles, in the presence of oxygen is a greener alternative.[2]

  • Biotechnological Production: While less documented specifically for this compound compared to other sugar acids, this approach uses microorganisms or enzymes to convert a starting material like D-glucose or D-arabinose into the desired product. This can offer high specificity and milder reaction conditions.

Q2: What are the typical starting materials for this compound synthesis?

A2: The most direct precursor for this compound is D-arabinose. D-arabinose itself can be produced from D-glucose through processes like the Ruff degradation.[3][4] In biotechnological routes, D-glucose is often the preferred starting feedstock as it is abundant and relatively inexpensive.[5]

Q3: What are the main challenges when scaling up this compound synthesis?

A3: Scaling up any chemical or biological process presents challenges. For this compound, key issues include:

  • Reaction Control: Oxidation reactions, especially with nitric acid, are highly exothermic and can lead to runaway reactions and the production of hazardous nitrogen oxide gases if not properly controlled.[6]

  • Product Isolation and Purification: Isolating the pure diacid from the reaction mixture can be difficult. This compound can form lactones in solution, and separation from byproducts and residual catalysts or salts is a significant hurdle.[1][7]

  • Process Efficiency: Achieving high yields and selectivity on a large scale is critical for economic viability. Side reactions can reduce the yield of the desired product.[6]

  • Bioprocess Limitations: In fermentative processes, challenges include maintaining optimal pH, preventing substrate or product inhibition, ensuring adequate aeration, and avoiding microbial contamination.[8][9][10]

Q4: How can the formation of byproducts like lactones be minimized during synthesis and purification?

A4: Aldaric acids like this compound can exist in equilibrium with their corresponding lactones in aqueous solutions, especially under acidic conditions or at high temperatures. To minimize lactone formation, it is crucial to control the temperature during workup and purification. Low-temperature solvent removal techniques, such as azeotropic drying with acetonitrile, can help isolate the pure diacid.[7]

Q5: What purification methods are effective for this compound?

A5: After synthesis, purification is essential to obtain high-purity this compound. Common methods include:

  • Crystallization: The product can be crystallized from the reaction mixture, often after conversion to a salt (e.g., potassium or calcium salt) to facilitate separation.[7]

  • Ion-Exchange Chromatography: This technique is effective for removing salts and other charged impurities. Cation exchange resins can be used to convert the salt form back to the free acid.[7]

  • Solvent Extraction: To remove organic-soluble impurities.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Chemical Oxidation

Potential Cause Recommended Solution
Incomplete Reaction Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using techniques like TLC or HPLC.
Side Reactions Optimize the reaction conditions. For nitric acid oxidation, control the temperature carefully to prevent over-oxidation.[6] For catalytic oxidation, adjust the pH, oxygen pressure, and catalyst-to-substrate ratio.[2]
Catalyst Deactivation In catalytic processes, the catalyst may become poisoned or sintered. Regenerate the catalyst or use a fresh batch. Ensure the starting materials are free of impurities that could act as catalyst poisons.
Poor Product Recovery Optimize the isolation procedure. Ensure complete precipitation if crystallizing, and minimize losses during filtration and washing steps.

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an Oily Syrup, Not a Crystalline Solid This often indicates the presence of impurities or lactones.[7] Attempt to purify via a salt form (e.g., potassium or calcium salt). Use low-temperature azeotropic drying to remove water and prevent lactonization.[7]
Contamination with Starting Material Ensure the reaction goes to completion. Use chromatographic methods like column chromatography for separation if starting material and product have different polarities.
Presence of Inorganic Salts Use ion-exchange resins to de-salt the solution.[7] Alternatively, wash the crude product with a solvent in which the desired product is insoluble but the salts are soluble.

Issue 3: Low Productivity in Biotechnological Production

Potential Cause Recommended Solution
Medium Acidification The production of this compound will lower the pH of the fermentation broth, which can inhibit microbial growth and enzyme activity.[8] Implement pH control in the bioreactor by adding a base (e.g., NaOH or CaCO₃).
Substrate/Product Inhibition High concentrations of the starting material (e.g., glucose) or the product can inhibit the metabolic pathway. Use a fed-batch strategy to maintain the substrate at an optimal, non-inhibitory concentration.[8]
Insufficient Oxygen Supply Aerobic bioconversion requires sufficient dissolved oxygen. Optimize the aeration rate and agitation speed in the bioreactor to ensure adequate oxygen transfer.[11]
Low Enzyme Activity The specific activity of the key enzymes may be a bottleneck. Consider metabolic engineering approaches, such as overexpressing the genes for rate-limiting enzymes.[8]

Quantitative Data Presentation

The following tables summarize quantitative data from various synthesis methods for aldaric and related sugar acids, providing a baseline for scaling up this compound production.

Table 1: Comparison of Chemical Synthesis Methods for Sugar Acids

MethodStarting MaterialOxidant/CatalystTemperature (°C)Yield (%)Reference
Nitric Acid OxidationD-GlucoseNitric Acid-~40% (as salt)[7]
Catalytic OxidationArabinose1% Au/Al₂O₃70-[2]
Catalytic OxidationD-GlucosePlatinum--[6]
Nitric Acid OxidationD-Xylose, L-ArabinoseNitric Acid--[1]

Table 2: Biotechnological Production of Related Sugar Acids

ProductMicroorganismSubstrateTiter (g/L)Time (h)Reference
L-Arabinonic AcidGluconobacter oxydansL-Arabinose120144[8]
D-Glyceric AcidGluconobacter frateuriiGlycerol>80-[11]
Galactaric AcidTrichoderma reeseiPectin11-[12]
Citric AcidYarrowia lipolyticaVarious100-140-[13]

Experimental Protocols

Protocol 1: Nitric Acid Oxidation of D-Arabinose

This protocol is a generalized procedure based on the oxidation of pentoses and should be optimized for safety and yield.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath to control the temperature.

  • Reaction: Add D-arabinose to the flask. Slowly add concentrated nitric acid via the dropping funnel while stirring vigorously. Maintain the temperature below a specified limit (e.g., 30-40°C) throughout the addition.

  • Digestion: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating according to the optimized procedure until the evolution of nitrogen oxide gases ceases.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove excess nitric acid.

  • Isolation: The crude this compound can be isolated by crystallization, potentially after neutralizing the solution with a base like potassium carbonate to form the corresponding salt, which may have better crystallization properties.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to achieve higher purity.

Protocol 2: Catalytic Oxidation of D-Arabinose with a Gold Catalyst

This protocol is based on the oxidation of arabinose over supported gold catalysts.[2]

  • Reaction Setup: Charge a semi-batch reactor with an aqueous solution of D-arabinose and the supported gold catalyst (e.g., 1% Au/Al₂O₃).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 70°C). Continuously bubble oxygen through the slurry while stirring.

  • pH Control: Maintain the pH of the solution at a constant level (e.g., pH 6-8) by the controlled addition of a base, such as NaOH. The consumption of the base can be used to monitor the reaction progress.

  • Reaction Completion: Monitor the disappearance of D-arabinose using HPLC.

  • Catalyst Removal: Once the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Product Isolation: The resulting solution contains the sodium salt of this compound. The free acid can be obtained by acidification followed by purification steps like ion-exchange chromatography or crystallization.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis of this compound.

G cluster_start Starting Material cluster_chem Chemical Synthesis cluster_purification Purification cluster_end Final Product start D-Arabinose oxidation Oxidation (e.g., HNO3 or Au/O2) start->oxidation workup Reaction Workup (Concentration) oxidation->workup isolation Isolation (Crystallization as Salt) workup->isolation ion_exchange Ion Exchange (Salt to Acid) isolation->ion_exchange final_purification Final Purification (Recrystallization) ion_exchange->final_purification end_product Pure this compound final_purification->end_product

Caption: Workflow for chemical synthesis and purification of this compound.

G cluster_chem Chemical Synthesis Troubleshooting cluster_bio Bioprocess Troubleshooting start Low Yield or Purity Issue Identified q1 Incomplete Reaction? start->q1 q4 pH Drifting? start->q4 q2 Catalyst Problem? q1->q2 No s1 Increase Time/Temp. Monitor Progress q1->s1 Yes q3 Side Reactions Evident? q2->q3 No s2 Regenerate/Replace Catalyst q2->s2 Yes s3 Optimize Conditions (Temp, pH, Conc.) q3->s3 Yes q5 Low O2 Levels? q4->q5 No s4 Implement pH Control q4->s4 Yes q6 Substrate/Product Inhibition? q5->q6 No s5 Increase Aeration/ Agitation q5->s5 Yes s6 Implement Fed-Batch Strategy q6->s6 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

G cluster_cell Microbial Cell glucose D-Glucose arabinose D-Arabinose (Intermediate) glucose->arabinose Metabolic Pathway gdh Dehydrogenase (Enzyme) arabinose->gdh arabinaric_acid This compound gdh->arabinaric_acid

Caption: Simplified potential biotechnological pathway from D-glucose.

References

Addressing matrix effects in the analysis of D-arabinaric acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the analysis of D-arabinaric acid in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Injection Solvent: Solvent mismatch between the sample and the mobile phase. 3. Column Overload: Injecting too high a concentration of the analyte. 4. Active Sites in GC Inlet: Contamination or activity in the GC liner.1. Column Maintenance: a. Implement a column wash step after each analytical batch. b. If tailing persists, reverse-flush the column (if permissible by the manufacturer). c. Replace the column if performance does not improve. 2. Solvent Matching: a. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. b. Reconstitute the dried extract in the initial mobile phase. 3. Dilution: a. Dilute the sample to bring the analyte concentration within the linear range of the detector. 4. GC Inlet Maintenance: a. Use a deactivated inlet liner. b. Replace the liner and septum regularly.
Low or Inconsistent Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method is not effectively isolating this compound. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. 3. Incomplete Derivatization (GC-MS): The derivatization reaction is not proceeding to completion.1. Optimize Sample Preparation: a. Switch to a more rigorous sample preparation technique (e.g., from protein precipitation to SPE). b. Adjust the pH of the sample to ensure this compound is in the optimal form for extraction. c. Evaluate different SPE sorbents or LLE solvents. 2. Stability Assessment: a. Perform freeze-thaw and benchtop stability experiments with QC samples. b. Ensure samples are processed promptly and stored at appropriate temperatures (-80°C for long-term). 3. Optimize Derivatization: a. Ensure reagents are fresh and anhydrous. b. Optimize reaction time and temperature. For example, a common protocol for silylation involves heating with BSTFA at 75°C for 30 minutes.[1]
Significant Ion Suppression or Enhancement (LC-MS) 1. Co-eluting Matrix Components: Endogenous molecules from the biological matrix are co-eluting with this compound and interfering with its ionization. 2. High Salt Concentration: Salts from buffers or the sample itself can suppress the ESI signal.1. Improve Chromatographic Separation: a. Modify the gradient elution profile to better separate this compound from the matrix interferences. b. Evaluate a different stationary phase (e.g., a column with a different chemistry). 2. Enhance Sample Cleanup: a. Employ a more selective sample preparation method like SPE to remove phospholipids and other interfering substances. 3. Dilution: a. Dilute the sample extract to reduce the concentration of matrix components. This may, however, compromise sensitivity.
High Background Noise or Interfering Peaks 1. Contamination: From solvents, reagents, labware, or the analytical instrument itself. 2. Carryover: Analyte from a previous high-concentration sample is present in the current injection.1. Identify and Eliminate Contamination: a. Run solvent blanks to check for contamination from the mobile phase. b. Use high-purity (e.g., LC-MS grade) solvents and reagents. c. Ensure all labware is scrupulously clean. 2. Mitigate Carryover: a. Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. b. Inject a blank sample after a high-concentration sample to check for carryover.
Non-Linear Calibration Curve 1. Matrix Effects: Varying matrix effects across the concentration range. 2. Detector Saturation: The concentration of the highest calibration standard is exceeding the linear range of the detector. 3. Inappropriate Internal Standard: The internal standard is not adequately compensating for variations.1. Use Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Adjust Calibration Range: a. Lower the concentration of the highest standard. b. If necessary, dilute high-concentration samples to fall within the linear range. 3. Evaluate Internal Standard: a. Ensure the internal standard is a stable isotope-labeled analog of this compound if possible. b. Verify that the internal standard and analyte co-elute.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[2][3] In the analysis of this compound, endogenous substances in plasma, serum, or urine can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[4] Ion suppression is the more common issue and can significantly reduce the sensitivity of the assay.

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The standard method is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest method but often results in the highest level of matrix effects as it only removes proteins.[5]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing interfering components like phospholipids, thus minimizing matrix effects.[5]

Q4: When should I use a stable isotope-labeled (SIL) internal standard?

A4: A SIL internal standard is the "gold standard" for quantitative bioanalysis and should be used whenever possible. A SIL internal standard for this compound (e.g., this compound-13C5) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of extraction inefficiency and matrix effects, allowing for accurate correction and improving the precision and accuracy of the results.

Q5: I am using a GC-MS method and see multiple peaks for this compound. What is the cause?

A5: This is likely due to incomplete derivatization. This compound has multiple carboxyl and hydroxyl groups that must be derivatized (e.g., silylated) to make it volatile for GC analysis. If the reaction is incomplete, you will have a mixture of partially and fully derivatized molecules, each producing a different peak. To resolve this, ensure your derivatization reagents are fresh and anhydrous, and optimize the reaction time and temperature.[1]

Q6: Can I just dilute my sample to reduce matrix effects?

A6: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low this compound concentrations.

Data Presentation

Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

The following table provides illustrative data on the typical performance of different sample preparation methods for the analysis of dicarboxylic acids like this compound. Actual values will vary depending on the specific laboratory protocol.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 - 10540 - 70 (Suppression)Fast, simple, and inexpensive.High level of residual matrix components, leading to significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate70 - 9575 - 90 (Suppression)Better cleanup than PPT, removes many interfering substances.More labor-intensive than PPT, potential for emulsion formation.
Solid-Phase Extraction (SPE) with a Mixed-Mode Anion Exchange Sorbent90 - 11095 - 105Provides the cleanest extracts, significantly reduces matrix effects, and allows for sample concentration.[6]More complex and costly method development, higher cost per sample.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Urine

This protocol is a general guideline and should be validated for specific laboratory conditions.

1. Sample Preparation and Internal Standard Spiking: a. Thaw a frozen urine sample and vortex to mix. b. Determine the volume of urine to be extracted based on creatinine concentration to normalize the sample. c. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog like tropic acid) to the urine aliquot.

2. Oximation (for keto-acids, if present): a. Add aqueous hydroxylamine hydrochloride. b. Heat the sample at 60°C for 30 minutes.

3. Acidification and Liquid-Liquid Extraction: a. Acidify the sample to a pH of 1-2 using hydrochloric acid.[1] b. Saturate the aqueous solution with sodium chloride to enhance extraction efficiency.[1] c. Perform a two-step liquid-liquid extraction with ethyl acetate. d. Combine the organic layers.

4. Drying: a. Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

5. Derivatization (Silylation): a. Reconstitute the dried residue in pyridine.[1] b. Add the silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] c. Tightly cap the vial and heat at 75°C for 30 minutes.[1] d. Allow the vial to cool to room temperature before injection into the GC-MS system.

6. GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for LC-MS/MS analysis and requires optimization and validation.

1. Sample Preparation (Solid-Phase Extraction): a. Thaw a frozen plasma sample and vortex. b. Add a known amount of a stable isotope-labeled this compound internal standard. c. Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Loading: Load the plasma sample onto the SPE cartridge. e. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. f. Elution: Elute this compound with 1 mL of 5% formic acid in methanol. g. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative):

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (To be determined by infusion of standards).

Visualizations

Matrix_Effect cluster_0 Sample Introduction & LC Separation cluster_1 Mass Spectrometer Ion Source cluster_2 Detector & Data Analyte This compound Coelution Co-elution Analyte->Coelution Matrix Matrix Components (e.g., Phospholipids) Matrix->Coelution ESI Electrospray Ionization Coelution->ESI Enters ESI Source IonSuppression Ion Suppression/ Enhancement ESI->IonSuppression Competition for Ionization DetectorSignal Inaccurate Signal (Lower or Higher) IonSuppression->DetectorSignal Alters Signal InaccurateQuant Inaccurate Quantification DetectorSignal->InaccurateQuant Leads to

Figure 1. The process of matrix effect leading to inaccurate quantification.

Troubleshooting_Workflow start Start: Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_significant Is Matrix Effect Significant (>15-20%)? assess_me->me_significant optimize_sp Optimize Sample Preparation (e.g., PPT -> LLE -> SPE) me_significant->optimize_sp Yes end_good Proceed with Validated Method me_significant->end_good No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me reassess_me->me_significant end_bad Problem Persists: Consult Advanced Support reassess_me->end_bad Still Significant

Figure 2. A logical workflow for troubleshooting matrix effects.

SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (Plasma/Serum/Urine) ppt_step Add Organic Solvent (e.g., Acetonitrile) start->ppt_step lle_step Add Immiscible Organic Solvent (e.g., Ethyl Acetate) start->lle_step spe_step Pass Through Cartridge (e.g., Mixed-Mode Anion Exchange) start->spe_step ppt_result Result: Removes Proteins ppt_step->ppt_result final_analysis LC-MS or GC-MS Analysis ppt_result->final_analysis High Matrix Effect lle_result Result: Removes Proteins & Some Polar Interferences lle_step->lle_result lle_result->final_analysis Moderate Matrix Effect spe_result Result: Removes Proteins, Phospholipids & Other Interferences spe_step->spe_result spe_result->final_analysis Low Matrix Effect

References

Validation & Comparative

Validation of an analytical method for D-arabinaric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of D-arabinaric acid, a key dicarboxylic acid. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in various matrices, including biological fluids and pharmaceutical formulations. This document details two common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with data extrapolated from validated methods for the closely related D-glucaric acid, providing a strong surrogate for performance evaluation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the quantification of aldaric acids, based on validated methods for D-glucaric acid. These parameters are crucial for determining the suitability of a method for a specific application.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient) > 0.995[1][2]> 0.99
Limit of Detection (LOD) 0.006 - 1.1 ppm[1][2]10 µM (approximately 2.1 µg/mL)[3][4]
Limit of Quantification (LOQ) 0.02 - 3.8 ppm[1][2]Not explicitly stated, but method is sensitive.
Precision (%RSD) < 10% (intraday)[1][2]7.7% - 9.1% (run-to-run)[3][4]
Accuracy (% Recovery) Not explicitly stated, standard addition used.> 95%[3][5]
Sample Preparation Requires derivatization (silylation).[1][2]Minimal, direct injection possible.[3][5]
Analysis Time Longer due to derivatization and GC run time.Faster, with direct analysis.[3][5]
Specificity High, based on mass spectral data.High, based on mass spectral data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for similar analytes and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound in various matrices, particularly after appropriate sample cleanup and derivatization.

1. Sample Preparation & Derivatization:

  • A specific volume of the sample (e.g., 100 µL) is taken.

  • The sample is dried completely under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase volatility. A common method is silylation, using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[1][2] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time.

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890 or similar, equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity with simpler sample preparation compared to GC-MS.

1. Sample Preparation:

  • For biological fluids, a protein precipitation step may be necessary using a solvent like acetonitrile.

  • The sample is then centrifuged, and the supernatant is collected.

  • The supernatant is filtered through a 0.22 µm syringe filter prior to injection.[5]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An Agilent 1200 series or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like this compound.[6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/minute.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

Mandatory Visualization

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.

analytical_method_validation start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report & Documentation stability->documentation end Validated Method documentation->end

Caption: A flowchart of the analytical method validation process.

Signaling Pathway (Illustrative Example)

While this compound is a metabolite and not directly involved in signaling pathways in the same way as proteins, its quantification can be crucial in studying metabolic pathways. The following is an illustrative example of a simplified metabolic pathway diagram.

metabolic_pathway glucose Glucose g6p Glucose-6-P glucose->g6p Hexokinase myo_inositol myo-Inositol g6p->myo_inositol Inositol-3-phosphate synthase glucuronic_acid D-Glucuronic Acid myo_inositol->glucuronic_acid myo-inositol oxygenase d_arabinaric_acid This compound glucuronic_acid->d_arabinaric_acid Uronate dehydrogenase

Caption: A simplified metabolic pathway leading to this compound.

References

A Comparative Guide to the Material Properties of Sugar-Acid-Based Biopolymers and Other Common Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable and biocompatible materials, the exploration of novel biopolymers is paramount. While direct research on D-arabinaric acid-based polymers is emerging, a comprehensive dataset on their material properties is not yet publicly available. This guide provides a comparative analysis of closely related sugar-acid-based polymers—specifically those derived from xylitol and mannitol—against three widely studied biopolymers: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and Polycaprolactone (PCL). This comparison aims to offer a valuable reference point for researchers and professionals in materials science and drug development.

The data presented herein is a synthesis of findings from various scientific publications. It is important to note that the properties of these polymers can vary significantly based on their specific composition, molecular weight, and processing conditions.

Comparative Analysis of Material Properties

The following table summarizes the key mechanical and thermal properties of the selected biopolymers. These properties are crucial for determining the suitability of a material for various applications, from drug delivery systems to biomedical implants and packaging.

Material PropertyPoly(xylitol sebacate) (PXS)Poly(mannitol sebacate) (PMS)Polylactic Acid (PLA)Polyhydroxyalkanoates (PHA)Polycaprolactone (PCL)
Mechanical Properties
Tensile Strength (MPa)0.17 - 2.67[1]4.5 - 7.0[2]26.4 - 60.0[3][4]4.3 - 35[5][6][7]16 - 24[8]
Young's Modulus (GPa)0.0005 - 0.015[2][9]0.0072 - 0.0544[2][10]2.3 - 3.6[3][11]1.2[5]0.24 - 0.42[8]
Elongation at Break (%)148 - 971[1]>10[2]4 - 6[3][4][11]5 - 184[5][6][7]>400[12]
Thermal Properties
Glass Transition Temp. (°C)-5.5 - 22.9[1]No specific data found55 - 65[1][13][14][15]-51 - 15[16]-60[17][18][19]
Melting Temperature (°C)No specific data foundNo specific data found150 - 180[1][13][20]43 - 180[6][21][22]57 - 67[9][19]

Experimental Protocols

The determination of the material properties listed above follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Tensile Properties Measurement

The mechanical properties of the biopolymers, including tensile strength, Young's modulus, and elongation at break, are determined using tensile testing. This is typically performed according to ASTM D638 for standard plastic specimens or ASTM D882 for thin films.[23][24][25][26][27]

Methodology:

  • Specimen Preparation: Test specimens are prepared in a dumbbell or dog-bone shape with precise dimensions as specified by the standard.[24] For thin films, rectangular strips are used.[25] The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[20]

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[26]

  • Data Acquisition: The force applied and the corresponding elongation of the specimen are continuously recorded throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Thermal Properties Analysis

The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for understanding the processing window and thermal stability of the polymers. These are typically determined using Differential Scanning Calorimetry (DSC).

Methodology (based on ASTM D3418/ISO 11357): [28][29][30][31]

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer is encapsulated in an aluminum pan.

  • DSC Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats the pans at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Determination of Transitions:

    • Glass Transition Temperature (Tg): This is observed as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[28]

    • Melting Temperature (Tm): This is observed as an endothermic peak on the DSC curve, representing the temperature at which the crystalline domains of the polymer melt.[28]

Experimental Workflow for Biopolymer Comparison

The following diagram illustrates a logical workflow for the comparative analysis of biopolymer material properties.

Biopolymer_Comparison_Workflow cluster_0 Material Selection & Preparation cluster_1 Material Property Testing cluster_2 Data Analysis & Comparison cluster_3 Application Assessment A Select Biopolymers (e.g., PXS, PMS, PLA, PHA, PCL) B Synthesize or Procure Polymers A->B C Prepare Test Specimens (ASTM D638 / D882) B->C D Tensile Testing (ASTM D638 / D882) C->D E Thermal Analysis (DSC) (ASTM D3418 / ISO 11357) C->E F Thermogravimetric Analysis (TGA) (ASTM E1131) C->F G Extract Quantitative Data (Tensile Strength, Modulus, Tg, Tm) D->G E->G F->G H Tabulate and Compare Properties G->H I Statistical Analysis H->I J Evaluate Suitability for Target Applications I->J K Consider Biodegradability & Biocompatibility J->K L Publish Comparison Guide K->L

Caption: A logical workflow for comparing the material properties of different biopolymers.

References

D-Glucaric Acid and D-Arabinaric Acid in Chelation Therapy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of D-glucaric acid and D-arabinaric acid in the context of chelation therapy research. It is important to note at the outset that while D-glucaric acid has been investigated for its metal-chelating properties and role in detoxification, there is a significant lack of published research on the chelation potential of this compound.

Introduction

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. An ideal chelating agent should have a high affinity for toxic metal ions, forming stable, non-toxic complexes that can be easily excreted. Sugar acids, with their multiple hydroxyl and carboxyl functional groups, are potential candidates for chelation therapy due to their ability to coordinate with metal ions. This guide focuses on two such sugar acids: D-glucaric acid and this compound.

D-Glucaric Acid: A Multi-Faceted Detoxifying Agent

D-glucaric acid, a natural compound found in many fruits and vegetables, is an end-product of the D-glucuronic acid pathway in mammals.[1] Its role in detoxification is primarily associated with its ability to inhibit the enzyme β-glucuronidase.[1] This inhibition prevents the deconjugation of glucuronidated toxins, promoting their excretion.

Beyond its well-documented role in liver detoxification, D-glucaric acid has demonstrated potential as a chelating agent. Its structure, featuring two carboxylic acid groups and four hydroxyl groups, provides multiple sites for metal ion coordination.

Metal Chelation Properties of D-Glucaric Acid
  • Iron Chelation: A computational systems biology study has shown that D-glucaric acid mitigates liver toxicity in part by chelating Fe³⁺, which in turn reduces the formation of reactive oxygen species (ROS) via the Fenton reaction.[2]

  • Heavy Metal Removal: Research on the use of sugar acids for soil remediation has demonstrated that D-glucaric acid can effectively extract heavy metals such as lead (Pb), copper (Cu), zinc (Zn), and chromium (Cr) from contaminated soil, particularly under alkaline conditions.[3] This suggests its potential for binding to these toxic metals. One study indicated that D-glucaric acid might function as a tetradentate ligand in coordinating trivalent ions like Fe(III).[4]

Quantitative Data on Metal Chelation

Quantitative data on the stability constants of D-glucaric acid with various metal ions is limited in the readily available scientific literature. However, studies on the related D-gluconic acid can provide some insight. For instance, stability constants for the reactions of various metals with gluconic acid have been reported, with log β values for M²⁺ complexes at pH 13.3 ranging between 13 and 20.[5] It is important to note that these values are for D-gluconic acid and may not directly translate to D-glucaric acid.

Metal IonChelation EvidenceQuantitative Data (Stability Constants)Source
Fe³⁺Computational modeling of liver detoxificationNot explicitly reported for D-glucaric acid[2]
Pb²⁺, Cu²⁺, Zn²⁺, Cr³⁺Soil remediation studiesNot explicitly reported for D-glucaric acid[3]

This compound: An Unexplored Potential

In stark contrast to D-glucaric acid, there is a notable absence of research on the chelation properties of this compound. While its chemical structure, a five-carbon dicarboxylic acid with three hydroxyl groups, suggests a theoretical potential for metal binding, no experimental or computational studies appear to have been published to validate this. Searches of scientific databases for terms such as "this compound chelation," "this compound metal binding," and "this compound toxicology" did not yield any relevant results.

Experimental Protocols

Detailed experimental protocols for comparing the chelation efficacy of this compound and D-glucaric acid are not available due to the lack of research on the former. However, a general methodology for assessing the metal chelation capacity of a compound can be outlined.

General Protocol for In Vitro Chelation Assay
  • Preparation of Solutions:

    • Prepare stock solutions of the chelating agents (D-glucaric acid and this compound) in a suitable buffer (e.g., HEPES, Tris-HCl) at a defined pH.

    • Prepare stock solutions of the metal salts of interest (e.g., FeCl₃, Pb(NO₃)₂, CuSO₄) in the same buffer.

    • Prepare a solution of a metal indicator dye that changes color upon binding to the metal ion (e.g., Ferrozine for iron, Chrome Azurol S for various metals).

  • Chelation Reaction:

    • In a multi-well plate, add a fixed concentration of the metal ion solution to each well.

    • Add varying concentrations of the chelating agent to the wells.

    • Include control wells with only the metal ion and buffer, and wells with a known chelating agent (e.g., EDTA) for comparison.

    • Incubate the plate at a specific temperature for a set period to allow the chelation reaction to reach equilibrium.

  • Quantification of Chelation:

    • Add the metal indicator dye solution to each well.

    • Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

    • A decrease in the absorbance of the metal-dye complex indicates that the chelating agent has bound to the metal ion, making it unavailable to the dye.

    • The percentage of metal chelation can be calculated using the formula: % Chelation = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

  • Data Analysis:

    • Plot the percentage of chelation against the concentration of the chelating agent to determine the EC₅₀ (the concentration of the chelating agent that chelates 50% of the metal ions).

    • Further studies using techniques like Isothermal Titration Calorimetry (ITC) or Potentiometric Titration can be employed to determine thermodynamic parameters and stability constants of the metal-chelate complexes.

Visualizations

Signaling Pathway of D-Glucaric Acid in Liver Detoxification

D_Glucaric_Acid_Detoxification cluster_Toxin_Metabolism Toxin Metabolism cluster_Detoxification_Pathway Detoxification Pathway cluster_Excretion Excretion Toxin Toxins Glucuronidated_Toxin Glucuronidated Toxin (Water-soluble) Toxin->Glucuronidated_Toxin Phase II Glucuronidation Glucuronidated_Toxin->Toxin Deconjugation by β-Glucuronidase Excretion Excretion (Urine/Bile) Glucuronidated_Toxin->Excretion D_Glucaric_Acid D-Glucaric Acid Beta_Glucuronidase β-Glucuronidase D_Glucaric_Acid->Beta_Glucuronidase Inhibits

Caption: Mechanism of D-Glucaric Acid in enhancing toxin excretion.

Experimental Workflow for Metal Chelation Assay

Chelation_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement cluster_Analysis Data Analysis Prep_Chelator Prepare Chelator Solutions (D-Glucaric Acid, this compound) Mix Mix Chelator and Metal Ion Solutions Prep_Chelator->Mix Prep_Metal Prepare Metal Ion Solution Prep_Metal->Mix Prep_Indicator Prepare Metal Indicator Solution Add_Indicator Add Metal Indicator Prep_Indicator->Add_Indicator Incubate Incubate to Reach Equilibrium Mix->Incubate Incubate->Add_Indicator Measure_Absorbance Measure Absorbance (Spectrophotometry) Add_Indicator->Measure_Absorbance Calculate_Chelation Calculate % Chelation Measure_Absorbance->Calculate_Chelation Determine_EC50 Determine EC₅₀ Calculate_Chelation->Determine_EC50

Caption: Workflow for an in vitro metal chelation assay.

Conclusion

The comparison between D-glucaric acid and this compound in the context of chelation therapy research is currently one-sided. D-glucaric acid shows promise as a chelating agent, particularly for iron and certain heavy metals, in addition to its established role in liver detoxification. However, more rigorous quantitative studies are needed to determine its stability constants with a wider range of toxic metal ions to fully assess its potential as a therapeutic chelator.

Conversely, this compound remains an uninvestigated compound in the field of chelation. Its structural similarity to other sugar acids suggests a theoretical potential for metal binding, but this has yet to be explored experimentally. This represents a significant research gap and an opportunity for future studies to investigate the chelating properties of this compound and compare its efficacy and safety profile with that of D-glucaric acid and other known chelating agents. Such research would be crucial in expanding the arsenal of potential therapeutic agents for heavy metal toxicity.

References

Evaluating the Biocompatibility of D-Arabinaric Acid-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials is a cornerstone of advancement in medical devices and drug delivery systems. D-arabinaric acid, a sugar-derived dicarboxylic acid, presents a promising building block for the synthesis of new biodegradable polymers. This guide provides a framework for evaluating the biocompatibility of this compound-derived materials, offering a comparative analysis with established biomaterials, Polylactic Acid (PLA) and Polyglycolic Acid (PGA), based on standardized testing protocols.

Comparative Biocompatibility Data

A comprehensive evaluation of a novel biomaterial necessitates a direct comparison to existing materials with a known safety and performance profile. The following tables summarize typical biocompatibility data for PLA and PGA, which serve as a benchmark for the expected performance of this compound-derived materials.

MaterialCell Viability (%) (ISO 10993-5)Hemolysis (%) (ISO 10993-4)In Vivo Implantation Response (ISO 10993-6)
Polylactic Acid (PLA)>90%[1]<2%Mild, transient inflammatory response followed by fibrous encapsulation[2]
Polyglycolic Acid (PGA)>90%<2%Initial mild to moderate inflammation, resolving with degradation[3][4]
This compound Material (Hypothetical) Target: >90% Target: <2% Target: Minimal inflammation, integration with host tissue

Table 1: Comparative In Vitro and In Vivo Biocompatibility Data. This table presents a summary of expected quantitative outcomes from key biocompatibility assays for PLA, PGA, and the target profile for a new this compound-derived material.

Experimental Protocols

Standardized protocols are critical for the reproducible and comparable assessment of biomaterial biocompatibility. The following are detailed methodologies for key experiments based on the International Organization for Standardization (ISO) 10993 guidelines.[5][6][7]

In Vitro Cytotoxicity - ISO 10993-5

This test evaluates the potential of a material to cause cellular damage.

  • Cell Line: L929 mouse fibroblast cells are commonly used.

  • Methodology:

    • Material Extraction: The this compound-derived material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract.

    • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they reach a confluent monolayer.

    • Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

    • Incubation: Cells are incubated with the extracts for 24-48 hours.

    • Viability Assessment: Cell viability is quantified using an MTT or XTT assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A material is considered non-cytotoxic if cell viability is greater than 70%.

Hemocompatibility (Hemolysis) - ISO 10993-4

This assay assesses the potential of a blood-contacting material to damage red blood cells.

  • Methodology:

    • Material Preparation: The this compound-derived material is prepared in the form of films or discs.

    • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).

    • Exposure: The material is incubated with diluted blood at 37°C for a specified time (e.g., 60 minutes). A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.

    • Centrifugation: After incubation, the samples are centrifuged to pellet intact red blood cells.

    • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.

In Vivo Implantation - ISO 10993-6

This study evaluates the local pathological effects on living tissue after surgical implantation.

  • Animal Model: Typically, rabbits or rats are used.

  • Methodology:

    • Implantation: Sterile samples of the this compound-derived material are surgically implanted into a specific tissue site (e.g., muscle or subcutaneous tissue).

    • Observation Periods: Animals are observed for various time points (e.g., 1, 4, and 12 weeks).

    • Histopathological Analysis: At each time point, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Evaluation: A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, necrosis, and other pathological changes.

  • Data Analysis: The local tissue response is compared to that of a negative control material. The goal is to observe a minimal and resolving inflammatory response, followed by good tissue integration or fibrous encapsulation.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the evaluation process, the following diagrams illustrate the key experimental workflows.

ExperimentalWorkflow cluster_Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) cluster_Hemolysis Hemolysis Assay (ISO 10993-4) cluster_InVivo In Vivo Implantation (ISO 10993-6) A1 Material Extraction A3 Exposure to Extract A1->A3 A2 Cell Seeding (L929) A2->A3 A4 Incubation (24-48h) A3->A4 A5 MTT Assay A4->A5 A6 Quantify Viability A5->A6 B1 Material Incubation with Blood B2 Centrifugation B1->B2 B3 Measure Hemoglobin in Supernatant B2->B3 B4 Calculate % Hemolysis B3->B4 C1 Surgical Implantation C2 Observation (1-12 weeks) C1->C2 C3 Explantation C2->C3 C4 Histopathology C3->C4 C5 Evaluate Tissue Response C4->C5

Biocompatibility Testing Workflow

BiocompatibilityEvaluationLogic Start Start: New D-Arabinaric Acid-Derived Material InVitro In Vitro Screening (Cytotoxicity, Hemolysis) Start->InVitro PassInVitro Pass Criteria Met? (>70% Viability, <2% Hemolysis) InVitro->PassInVitro InVivo In Vivo Studies (Implantation) PassInVivo Pass Criteria Met? (Minimal Tissue Reaction) InVivo->PassInVivo PassInVitro->InVivo Yes Redesign Redesign Material PassInVitro->Redesign No Biocompatible Conclusion: Material is Biocompatible PassInVivo->Biocompatible Yes PassInVivo->Redesign No

Decision Pathway for Biocompatibility

Conclusion

While direct experimental data on this compound-derived materials is not yet available, this guide provides a robust framework for their biocompatibility evaluation. By following standardized ISO 10993 protocols and using the performance of well-established biomaterials like PLA and PGA as benchmarks, researchers can systematically assess the potential of these novel materials for safe and effective use in medical applications. The successful demonstration of high cell viability, low hemolysis, and minimal in vivo tissue response will be critical for the translation of this compound-derived materials from the laboratory to clinical use.

References

A Comparative Guide to D-Arabinaric Acid Analysis: HPLC vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-arabinaric acid, a key metabolite in various biological pathways, is of paramount importance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by established experimental data for similar analytes, to aid in selecting the most suitable method for your specific analytical needs.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method often involves a trade-off between various performance parameters such as speed, sensitivity, cost, and specificity. The following table summarizes the key performance indicators for both HPLC and enzymatic methods for the determination of organic acids, providing a framework for what to expect in the analysis of this compound.

Performance ParameterHPLC MethodEnzymatic Method
Principle Chromatographic separation based on polaritySpecific enzyme-catalyzed reaction
Specificity Good; can be optimized with column and mobile phase selectionExcellent; highly specific to the target analyte
Sensitivity (LOD) ~0.03 - 3.31 µg/mL (for various organic acids)[1][2]Generally in the low mg/L range[1]
Sensitivity (LOQ) ~0.10 - 11.03 µg/mL (for various organic acids)[1][2]~6 mg/L[1]
Precision (RSD%) Repeatability: 0.4% - 2.3%; Reproducibility: 1.2% - 5.0%[1][2]Within-run: 2.4-6.9%; Between-run: 3.1-8.7%[3]
Accuracy (Recovery) 82% - 110%[2]Good correlation with established methods (r > 0.9)[3][4]
Linearity (r²) >0.99[5]Typically linear over a defined concentration range
Throughput High; suitable for analyzing multiple organic acids simultaneously[6][7]Lower; typically measures a single analyte per assay
Cost per Sample Can be lower for large batches due to automationCan be higher due to the cost of specific enzymes and kits[6][7]
Instrumentation HPLC system with UV or other suitable detector[8]Spectrophotometer or a clinical chemistry analyzer[4]
Sample Preparation Filtration, dilution, and sometimes solid-phase extraction[6][7]Minimal; often just dilution
Interferences Co-eluting compounds with similar propertiesStructurally similar compounds that may interact with the enzyme[9]

Experimental Workflows

Experimental Workflow for Cross-Validation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Analysis cluster_validation Data Analysis and Validation Sample Biological Sample (e.g., Urine, Plasma) Prepared_Sample Prepared Sample (Filtration/Dilution) Sample->Prepared_Sample HPLC_Injection Inject into HPLC System Prepared_Sample->HPLC_Injection Enzymatic_Reaction Incubate with this compound dehydrogenase & NAD+ Prepared_Sample->Enzymatic_Reaction Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection_UV UV Detection Chromatographic_Separation->Detection_UV HPLC_Data HPLC Data (Peak Area) Detection_UV->HPLC_Data Concentration_Calculation Calculate this compound Concentration HPLC_Data->Concentration_Calculation NADH_Measurement Measure NADH Production (Absorbance at 340 nm) Enzymatic_Reaction->NADH_Measurement Enzymatic_Data Enzymatic Data (Absorbance) NADH_Measurement->Enzymatic_Data Enzymatic_Data->Concentration_Calculation Statistical_Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Concentration_Calculation->Statistical_Comparison Validation_Parameters Assess Validation Parameters (Accuracy, Precision, etc.) Statistical_Comparison->Validation_Parameters

Caption: Workflow for cross-validating HPLC and enzymatic methods.

Method Comparison Logic

Logical Framework for Method Comparison cluster_criteria Evaluation Criteria cluster_hplc HPLC Method cluster_enzymatic Enzymatic Method cluster_decision Decision Matrix Specificity Specificity HPLC_Advantages Advantages: - High throughput - Simultaneous analysis of multiple analytes - Well-established methodology Specificity->HPLC_Advantages Enzymatic_Advantages Advantages: - High specificity - Simple sample preparation - Lower initial instrument cost (spectrophotometer) Specificity->Enzymatic_Advantages Sensitivity Sensitivity (LOD/LOQ) HPLC_Disadvantages Disadvantages: - Potential for interferences - Requires more extensive sample preparation - Higher initial instrument cost Sensitivity->HPLC_Disadvantages Enzymatic_Disadvantages Disadvantages: - Lower throughput (single analyte) - Higher cost per sample (reagents) - Potential for enzyme inhibition Sensitivity->Enzymatic_Disadvantages Precision Precision (RSD%) Precision->HPLC_Advantages Precision->Enzymatic_Advantages Accuracy Accuracy (Recovery) Accuracy->HPLC_Advantages Accuracy->Enzymatic_Advantages Throughput Throughput Throughput->HPLC_Advantages Throughput->Enzymatic_Disadvantages Cost Cost Cost->HPLC_Disadvantages Cost->Enzymatic_Disadvantages Decision Optimal Method Selection HPLC_Advantages->Decision HPLC_Disadvantages->Decision Enzymatic_Advantages->Decision Enzymatic_Disadvantages->Decision Research_Goal Research Goal Research_Goal->Decision Sample_Load Sample Load Sample_Load->Decision Budget Budget Budget->Decision

Caption: Decision framework for selecting the appropriate analytical method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure for organic acid analysis and should be optimized for this compound.

  • Sample Preparation:

    • Centrifuge biological samples (e.g., urine, plasma) to remove particulate matter.

    • Dilute the supernatant with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.[6][7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for organic acid analysis.[1]

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer, such as potassium phosphate, adjusted to an acidic pH (e.g., 2.6-2.8) is typical.[2]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

    • Column Temperature: The column is often maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.[2][8]

    • Detection: UV detection at a low wavelength, typically around 210 nm, is used to detect the carboxyl group of the organic acids.[1][6][7]

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Enzymatic Method

This protocol is based on the principles of enzymatic assays for similar polyols like D-arabinitol.

  • Principle: The assay is based on the oxidation of this compound by a specific this compound dehydrogenase. This reaction involves the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.[4][10]

  • Reagents:

    • Tris buffer

    • NAD+ solution

    • This compound dehydrogenase

    • This compound standards

  • Assay Procedure:

    • Pipette the sample and this compound standards into separate cuvettes.

    • Add the Tris buffer and NAD+ solution to each cuvette and mix.

    • Measure the initial absorbance at 340 nm.

    • Initiate the reaction by adding the this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time.

    • Measure the final absorbance at 340 nm.

  • Calculation:

    • Calculate the change in absorbance for each sample and standard.

    • Construct a standard curve by plotting the change in absorbance against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Conclusion and Recommendations

Both HPLC and enzymatic assays are robust methods for the determination of this compound, with distinct advantages that make them suitable for different laboratory settings and research questions.

Choose the HPLC method when:

  • A high throughput of samples is required.

  • Simultaneous analysis of this compound and other organic acids is desired.[6][7]

  • A well-equipped analytical laboratory with an established HPLC system is available.

Choose the enzymatic assay when:

  • High specificity for this compound is paramount.

  • A limited number of samples are being analyzed, and high throughput is not a primary concern.

  • Access to an HPLC system is limited, but a spectrophotometer is readily available.

  • Rapid analysis with minimal sample preparation is needed.

Ultimately, the choice depends on a careful evaluation of the specific analytical requirements, available resources, and the desired balance between specificity, throughput, and cost. For comprehensive cross-validation, it is recommended to analyze a subset of samples by both methods to ensure consistency and accuracy of the results.

References

Benchmarking D-Arabinaric Acid-Based Resins for Ion Exchange Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and efficient ion exchange resins is a continuous endeavor in fields ranging from pharmaceutical purification to hydrometallurgy. While traditional polystyrene- and acrylic-based resins dominate the market, there is a growing interest in materials derived from renewable resources. D-arabinaric acid, a C5-aldaric acid derivable from arabinose, presents an intriguing backbone for a chelating ion exchange resin due to its multiple carboxyl groups. This guide provides a framework for benchmarking the performance of a hypothetical this compound-based resin against established commercial alternatives. The focus is on providing detailed experimental protocols and clear data presentation to enable an objective comparison.

Comparative Performance Data

To objectively assess the performance of a novel this compound-based resin, it is crucial to compare it against a panel of existing resins with well-characterized properties. This section outlines a proposed data structure for such a comparison. The data presented here is illustrative and would be populated by the experimental work detailed in the subsequent sections.

Table 1: Comparative Performance Metrics of Ion Exchange Resins

Performance MetricThis compound Resin (Hypothetical)Iminodiacetic Acid (IDA) Resin (e.g., Chelex® 100)Glucamine-Based Resin (e.g., Amberlite™ IRA743)Strong Acid Cation (SAC) Resin (e.g., Dowex® 50WX8)
Functional Group Carboxylic AcidIminodiacetic AcidN-methyl-D-glucamineSulfonic Acid
Matrix PolysaccharideStyrene-DivinylbenzeneStyrene-DivinylbenzeneStyrene-Divinylbenzene
Ion Exchange Capacity (meq/g) [Experimental Data]~ 2.5~ 0.8~ 1.7
Optimal pH Range [Experimental Data]4 - 7[1]> 71 - 14[2]
Selectivity (Illustrative) Pb²⁺ > Cu²⁺ > Zn²⁺ > Ca²⁺Cu²⁺ > Pb²⁺ > Ni²⁺ > Zn²⁺B(OH)₄⁻Ca²⁺ > Mg²⁺ > K⁺ > Na⁺
Binding Kinetics (t₁/₂, min) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Elution Efficiency (%) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Chemical Stability [Experimental Data]HighModerateHigh
Mechanical Stability [Experimental Data]HighHighHigh

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following methodologies are proposed for the key performance experiments.

Synthesis of this compound-Based Resin

A hypothetical synthesis route involves the cross-linking of this compound to a polysaccharide backbone (e.g., cellulose or dextran) activated with epichlorohydrin. The resulting resin would possess multiple carboxylic acid functional groups capable of chelation.

Determination of Ion Exchange Capacity

The total ion exchange capacity can be determined by acid-base titration.

  • Protocol:

    • A known dry weight of the resin in its hydrogen form (H⁺) is equilibrated with a standard solution of sodium hydroxide (NaOH) of known concentration.

    • The mixture is stirred for a set period (e.g., 24 hours) to ensure complete reaction.

    • The resin is then filtered out.

    • The remaining NaOH in the filtrate is back-titrated with a standard solution of hydrochloric acid (HCl).

    • The ion exchange capacity, expressed in milliequivalents per gram (meq/g) of dry resin, is calculated from the amount of NaOH that reacted with the resin.

Evaluation of pH Dependence and Selectivity

The effect of pH on the resin's ability to bind different metal ions is a critical performance indicator.

  • Protocol:

    • Prepare a series of buffered solutions containing a known concentration of a target metal ion (e.g., Cu²⁺, Pb²⁺, Zn²⁺, Ca²⁺) across a range of pH values (e.g., pH 2 to 8).

    • Add a fixed amount of resin to each buffered solution.

    • Agitate the mixtures for a predetermined time to reach equilibrium.

    • Separate the resin from the solution by filtration.

    • Analyze the concentration of the metal ion remaining in the filtrate using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • The amount of metal ion adsorbed by the resin at each pH is calculated by difference. The selectivity can be determined by performing these experiments with solutions containing multiple competing ions.

Assessment of Binding Kinetics

Understanding the rate at which ions are exchanged is crucial for process design.

  • Protocol:

    • A known volume of a standard solution of a target metal ion is placed in a reaction vessel.

    • A specified amount of resin is added to the solution under constant stirring.

    • Aliquots of the solution are withdrawn at various time intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • The concentration of the metal ion in each aliquot is determined.

    • The amount of metal ion adsorbed over time is plotted to determine the time required to reach equilibrium and the half-time of adsorption (t₁/₂).

Determination of Elution Efficiency

The ability to recover the bound ions and regenerate the resin is economically critical.

  • Protocol:

    • A column is packed with a known amount of resin.

    • The resin is saturated with a target metal ion by passing a solution of the ion through the column.

    • The column is then washed with deionized water to remove any unbound ions.

    • An eluent solution (e.g., a strong acid like 1M HCl) is passed through the column to strip the bound metal ions.

    • The concentration of the metal ion in the collected eluate is measured.

    • Elution efficiency is calculated as the percentage of the bound metal ions that are recovered in the eluate.

Visualizing Workflows and Relationships

Graphical representations of experimental processes and logical comparisons can significantly aid in understanding the benchmarking framework.

Ion_Exchange_Workflow cluster_preparation Resin Preparation cluster_binding Binding Phase cluster_elution Elution & Regeneration Resin This compound Resin Conditioning Conditioning (H+ form) Resin->Conditioning Column Packed Column Conditioning->Column Loading Load Metal Ion Solution Column->Loading Wash1 Wash (Deionized Water) Loading->Wash1 Elution Elute with Acid Wash1->Elution Wash2 Wash (Deionized Water) Elution->Wash2 Analysis Analyze Eluate (AAS/ICP-MS) Elution->Analysis Wash2->Column Regenerated Resin

Caption: Experimental workflow for determining elution efficiency.

Performance_Comparison cluster_alternatives Alternative Resins cluster_metrics Key Performance Metrics D-Arabinaric_Resin This compound Resin IDA_Resin Iminodiacetic Acid (IDA) Resin D-Arabinaric_Resin->IDA_Resin Compare Heavy Metal Chelation Glucamine_Resin Glucamine Resin D-Arabinaric_Resin->Glucamine_Resin Compare Polyol Binding (e.g., Borate) SAC_Resin Strong Acid Cation (SAC) Resin D-Arabinaric_Resin->SAC_Resin Compare General Cation Exchange Capacity Capacity D-Arabinaric_Resin->Capacity Selectivity Selectivity D-Arabinaric_Resin->Selectivity Kinetics Kinetics D-Arabinaric_Resin->Kinetics Stability Stability D-Arabinaric_Resin->Stability IDA_Resin->Capacity Glucamine_Resin->Selectivity SAC_Resin->Kinetics

Caption: Logical comparison of resin types based on key metrics.

References

Comparative Analysis of D-arabinaric Acid and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the direct comparative analysis of the biological activities of D-arabinaric acid and its enantiomer, L-arabinaric acid. While both compounds are chemically defined, experimental data detailing their specific biological effects, and particularly a side-by-side comparison of their potency or efficacy in any biological system, is currently unavailable in the public domain. This guide summarizes the existing information for each enantiomer and provides context by examining a related, well-studied aldaric acid.

Chemical Identity

This compound and L-arabinaric acid are the enantiomeric forms of a sugar acid derived from arabinose. They share the same chemical formula (C₅H₈O₇) and molecular weight but differ in their stereochemistry, which can lead to distinct biological activities.

PropertyThis compoundL-arabinaric acid
IUPAC Name (2S,3R,4S)-2,3,4-trihydroxypentanedioic acid(2R,3S,4R)-2,3,4-trihydroxypentanedioic acid
PubChem CID 1549302[1]1549306[2]
ChEBI ID Not available21226[2]
Synonyms D-lyxaric acidL-lyxaric acid

Biological Activity: State of Research

Extensive searches of scientific databases, including PubChem and ChEBI, and patent literature did not yield any studies that have directly investigated and compared the biological activities of this compound and L-arabinaric acid. The available information is limited to their chemical definitions and classifications.

This compound

There is currently no specific data available in the public domain detailing the biological activity of this compound.

L-arabinaric acid

Similarly, no specific biological activity data has been reported for L-arabinaric acid.[2]

A Look at a Related Aldaric Acid: D-Glucaric Acid

To provide some context on the potential biological activities of aldaric acids, we can examine the well-researched compound D-glucaric acid. It is important to note that this information is for illustrative purposes only and cannot be extrapolated to D- or L-arabinaric acid without direct experimental evidence.

D-glucaric acid is a natural compound found in many fruits and vegetables and is also produced in small amounts by humans. Its primary biological role is associated with the detoxification of carcinogens and the regulation of steroid hormones through the inhibition of the enzyme β-glucuronidase.[3] Elevated β-glucuronidase activity has been linked to an increased risk of certain cancers.[3] By inhibiting this enzyme, D-glucaric acid and its active form, D-glucaro-1,4-lactone, are thought to support the body's natural defense mechanisms.[3] Studies have also suggested that D-glucarates can suppress cell proliferation and inflammation, and induce apoptosis (programmed cell death).[3]

Experimental Protocols

Due to the absence of published studies on the biological activity of D- and L-arabinaric acid, no specific experimental protocols can be cited. However, should researchers wish to investigate the potential biological activities of these enantiomers, a general workflow could be proposed based on the known activities of other sugar acids.

G Proposed Experimental Workflow for Arabinaric Acid Enantiomers cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Enzyme Inhibition Assays (e.g., β-glucuronidase) D Signaling Pathway Analysis (e.g., Western Blot, qPCR) A->D B Antiproliferative Assays (Cancer Cell Lines) E Apoptosis Assays (e.g., Flow Cytometry) B->E C Anti-inflammatory Assays (e.g., Cytokine Production) C->D F Animal Models of Disease (e.g., Carcinogenesis Models) D->F E->F G Pharmacokinetic Analysis F->G G Information Search and Outcome A Initial Query: Comparative biological activity of D- and L-arabinaric acid B Literature & Database Search (PubChem, ChEBI, Patents) A->B C Direct Comparative Data Found? B->C D No Direct Comparative Studies Identified C->D No G Conclusion: Significant Knowledge Gap C->G Yes (Hypothetical) E Limited Data on Individual Enantiomers D->E F Data on Related Aldaric Acids (e.g., D-Glucaric Acid) D->F E->G F->G

References

A Comparative Guide to the Biodegradability of D-Arabinaric Acid Polymers, PLA, and PHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible materials has led to significant research into biodegradable polymers. Polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) have emerged as leading candidates, offering viable alternatives to conventional plastics in various applications, including drug delivery systems. This guide provides a detailed comparison of the biodegradability of PLA and PHA, supported by experimental data and standardized testing protocols. While comprehensive data on the biodegradability of D-arabinaric acid polymers is not yet available in published literature, this guide will also explore their potential biodegradability based on their chemical nature as sugar-based polymers, offering a forward-looking perspective for researchers in the field.

Executive Summary

Polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) are both bio-based and biodegradable polyesters, but they exhibit distinct degradation profiles influenced by their structure and environmental conditions. PHAs generally demonstrate broader biodegradability across various natural environments, including soil, compost, and marine settings.[1][2] PLA, on the other hand, requires specific conditions, typically high temperatures found in industrial composting facilities, for efficient degradation.[3][4][5]

Currently, there is a notable absence of published experimental data on the biodegradability of this compound polymers. However, as polymers synthesized from sugar-based monomers, it is hypothesized that they would be susceptible to microbial degradation.[6][7][8] Further research is imperative to synthesize and characterize these polymers and to evaluate their degradation behavior using standardized testing methodologies.

Data Presentation: Quantitative Comparison of PLA and PHA Biodegradation

The following table summarizes key quantitative data on the biodegradation of PLA and PHA under various conditions, compiled from multiple studies.

ParameterPolylactic Acid (PLA)Polyhydroxyalkanoates (PHAs)References
Biodegradation Rate
Industrial Compost (58-60°C)80-94% in 60-120 days>90% in 20-90 days[5][9][10][11]
Soil (25-30°C)16% in 180 days (very slow)60-98.9% in 5 weeks to 180 days[9][12]
Freshwater (25°C)Very slow degradation74% in 10 days (for specific PHAs)[10][13]
Marine WaterLimited to no degradation at low temperatures58% in 160 days; can take 1.5-3.5 years for a water bottle to fully biodegrade[3][13][14]
Key Degrading Microorganisms Actinomycetes, Bacillus, PseudomonasPseudomonas, Bacillus, Variovorax, Aspergillus[1][3]
Primary Degradation Mechanism Hydrolysis followed by microbial actionEnzymatic surface erosion by microbial hydrolases[3][14]

Experimental Protocols for Assessing Biodegradability

Standardized testing protocols are crucial for the accurate and reproducible assessment of polymer biodegradability. The following are key experimental methodologies applicable to the evaluation of this compound polymers, PLA, and PHA.

Aerobic Biodegradation in a Controlled Composting Environment (ASTM D6400 / ISO 14855)

This test determines the rate and extent of aerobic biodegradation of plastic materials in a simulated industrial composting environment.

Methodology:

  • Sample Preparation: The test polymer is ground or cut into a fine powder or small pieces to maximize surface area.

  • Inoculum: A standardized, mature compost is used as the source of microorganisms.

  • Test Setup: The polymer sample is mixed with the compost and placed in a controlled reactor at a constant temperature of 58 ± 2°C.[15][16]

  • Aeration: A continuous flow of carbon dioxide-free air is supplied to the reactor.

  • Measurement: The amount of CO2 evolved from the microbial respiration is measured over time using methods such as titration or an infrared analyzer.[17][18]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test sample to its theoretical maximum CO2 production (based on its elemental composition).[15]

  • Pass Criteria (ASTM D6400): The polymer must achieve at least 90% biodegradation within 180 days.[19][20][21][22] The material must also disintegrate to the point that less than 10% of the original material remains on a 2 mm sieve after 12 weeks and show no ecotoxicity.[19][20][23]

Aerobic Biodegradation in Soil (ASTM D5988)

This method evaluates the aerobic biodegradation of plastics in a soil environment.

Methodology:

  • Sample Preparation: The polymer is prepared as a film or powder.

  • Inoculum: A standard soil with a known microbial population is used.

  • Test Setup: The polymer sample is mixed with the soil and placed in a controlled environment with controlled temperature (typically 20-25°C) and moisture.

  • Measurement: The evolution of CO2 is measured over time.

  • Data Analysis: The percentage of biodegradation is determined by the ratio of evolved CO2 to the theoretical maximum.

  • Pass Criteria: The standard specifies a test duration of up to 24 months.[24]

Ready Biodegradability in an Aqueous Medium (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemical substances, which can be adapted for water-soluble polymers.

Methodology:

  • Test Substance Preparation: The polymer is dissolved in a mineral medium.

  • Inoculum: An inoculum is sourced from activated sludge, sewage effluent, or surface water.[25]

  • Test Setup: The test is conducted in a closed respirometer or a system for CO2 evolution measurement in the dark or diffuse light at a controlled temperature (around 22°C).[26]

  • Measurement: Biodegradation is followed by measuring parameters like dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or CO2 evolution.[25][27]

  • Data Analysis: The percentage of degradation is calculated based on the chosen parameter.

  • Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation (e.g., ≥60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.[26][27][28]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Biodegradability Testing

experimental_workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Data Analysis Polymer Test Polymer (this compound polymer, PLA, PHA) Preparation Grinding/Cutting/ Film Casting Polymer->Preparation Compost Compost Test (ASTM D6400, ISO 14855) Preparation->Compost Soil Soil Burial Test (ASTM D5988) Preparation->Soil Aquatic Aquatic Test (OECD 301) Preparation->Aquatic CO2 Measure CO2 Evolution Compost->CO2 WeightLoss Measure Weight Loss Compost->WeightLoss Soil->CO2 Soil->WeightLoss Aquatic->CO2 Aquatic->WeightLoss Analysis Calculate % Biodegradation CO2->Analysis WeightLoss->Analysis Result Result Analysis->Result Biodegradability Assessment degradation_pathway Polymer Polymer Chain (e.g., PLA, PHA) Oligomers Oligomers & Monomers (e.g., Lactic Acid, 3-Hydroxyalkanoates) Polymer->Oligomers Enzymatic Hydrolysis Microbes Microorganisms Enzymes Extracellular Hydrolases (e.g., Depolymerases, Lipases, Proteases) Microbes->Enzymes secrete Metabolism Microbial Metabolism (e.g., Krebs Cycle) Oligomers->Metabolism Uptake by Microbes EndProducts End Products Metabolism->EndProducts CO2 CO2 EndProducts->CO2 H2O H2O EndProducts->H2O Biomass Biomass EndProducts->Biomass

References

Quantitative comparison of D-arabinaric acid production from different microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Microbial D-Glucaric Acid Synthesis

D-glucaric acid, a C6 aldaric acid, is a value-added chemical with significant potential in the pharmaceutical, food, and polymer industries. Its production through microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis methods. This guide provides a quantitative comparison of D-glucaric acid production in various engineered microbial strains, supported by experimental data and detailed methodologies to aid researchers in selecting and developing optimal production systems.

Quantitative Production Comparison

The following table summarizes the key performance metrics for D-glucaric acid production across different engineered microbial hosts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cultivation methods (shake flask vs. fed-batch bioreactor) and the use of precursors like myo-inositol.

Microbial StrainKey Genetic ModificationsCultivation MethodSubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coli Co-expression of Ino1 (from S. cerevisiae), MIOX (from mouse), and Udh (from P. syringae)Shake FlaskGlucose (10 g/L)> 1--[1]
Escherichia coli Co-expression of Ino1, MIOX, and Udh with protein scaffoldingShake FlaskGlucose (10 g/L)~2.5--[2]
Escherichia coli BL21(DE3) Co-expression of Udh from P. putida and P. syringae30L Fed-batchGlucuronic acid, Glucose5.24 ± 0.015-~0.13[3]
Escherichia coli Knockdown of phosphofructokinase (Pfk) activityShake FlaskGlucose1.560.124 g/g glucose-
Saccharomyces cerevisiae Ported D-glucaric acid pathwayFed-batchGlucose, myo-inositol1.6--[4]
Saccharomyces cerevisiae Integration of miox4 (from A. thaliana) and udh (from P. syringae)Fed-batchmyo-inositol (10.8 g/L)6--[5]
Saccharomyces cerevisiae GA-ZII Fusion of MIOX4 and Udh, downregulation of ZWF1, overexpression of INM1 and ITR15L Fed-batchGlucose, myo-inositol15.60.241 g/g glucose~0.09[4][6]
Saccharomyces cerevisiae Phosphoglucose isomerase deficient (Pgi1p-deficient)Batch BioreactorGlucose, fructose, ethanol1.30.23 g/g glucose-[7]
Pichia pastoris Co-expression of mouse MIOX and UdhShake Flaskmyo-inositol0.785--[8]
Pichia pastoris Fusion expression of MIOX and UdhFed-batchGlucose, myo-inositol6.61 ± 0.30--[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the core biological and experimental processes, the following diagrams have been generated using Graphviz.

D_Glucaric_Acid_Pathway cluster_cell Microbial Cell cluster_extracellular Extracellular Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Endogenous Kinases MIP myo-inositol-1-phosphate G6P->MIP Ino1 (myo-inositol-1-phosphate synthase) MI myo-inositol MIP->MI Endogenous Phosphatase Glucuronic_Acid D-glucuronic acid MI->Glucuronic_Acid MIOX (myo-inositol oxygenase) Glucaric_Acid D-glucaric acid Glucuronic_Acid->Glucaric_Acid Udh (uronate dehydrogenase) Ext_GA Secreted D-glucaric acid Glucaric_Acid->Ext_GA Ext_Glucose Glucose Ext_Glucose->Glucose Ext_MI myo-inositol (optional) Ext_MI->MI

Caption: Biosynthetic pathway for D-glucaric acid production from glucose in engineered microbes.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Host_Selection Host Selection (E. coli, S. cerevisiae, etc.) Genetic_Modification Genetic Modification (Gene expression, deletion, etc.) Host_Selection->Genetic_Modification Strain_Validation Strain Validation (PCR, sequencing) Genetic_Modification->Strain_Validation Inoculum_Prep Inoculum Preparation Strain_Validation->Inoculum_Prep Fermentation_Process Fermentation (Shake flask or Bioreactor) Inoculum_Prep->Fermentation_Process Process_Monitoring Process Monitoring (OD, pH, substrate consumption) Fermentation_Process->Process_Monitoring Sampling Sample Collection Process_Monitoring->Sampling Sample_Prep Sample Preparation (Centrifugation, filtration) Sampling->Sample_Prep Quantification Quantification (HPLC, GC-MS) Sample_Prep->Quantification Data_Analysis Data Analysis (Titer, Yield, Productivity) Quantification->Data_Analysis

Caption: General experimental workflow for microbial D-glucaric acid production and analysis.

Detailed Methodologies

This section provides an overview of the common experimental protocols employed in the cited studies for the production and quantification of D-glucaric acid.

Microbial Strains and Genetic Modifications
  • Host Strains: Commonly used hosts include Escherichia coli (e.g., BL21(DE3)) and Saccharomyces cerevisiae.

  • Gene Expression: The core synthetic pathway involves the heterologous expression of three key enzymes:

    • myo-inositol-1-phosphate synthase (Ino1), typically from S. cerevisiae.

    • myo-inositol oxygenase (MIOX), often from mouse (Mus musculus) or Arabidopsis thaliana.

    • Uronate dehydrogenase (Udh), commonly from Pseudomonas syringae or Pseudomonas putida.

  • Metabolic Engineering Strategies: To enhance production, various strategies are employed, including:

    • Deletion of genes in competing pathways (e.g., pgi for phosphoglucose isomerase to direct flux away from glycolysis).

    • Overexpression of pathway enzymes.

    • Fusion of enzymes (e.g., MIOX-Udh) to increase catalytic efficiency.[4][6]

    • Integration of expression cassettes into the host genome for stable expression.[10][5]

Culture Media
  • Escherichia coli : Luria-Bertani (LB) medium is often used for initial strain development and seed cultures. For production, mineral salt media or richer media like Terrific Broth (TB) may be employed. One study utilized a mineral salts medium for lactate production which could be adapted.[11] Another study mentions T12 medium for D-glucaric acid production.[12]

  • Saccharomyces cerevisiae : Yeast extract-Peptone-Dextrose (YPD) medium is standard for cultivation. A typical composition is:

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L Dextrose (Glucose)[4] For solid media, 2% agar is added.[2]

Fermentation Conditions
  • Shake Flask Cultivation:

    • Typically performed in baffled flasks to ensure adequate aeration.

    • Incubation temperatures are generally around 30°C for S. cerevisiae and can range from 30-37°C for E. coli.[2][13]

    • Agitation is usually set to 200-250 rpm.

    • Inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG) are used for inducible expression systems in E. coli.[13]

  • Fed-Batch Fermentation:

    • Allows for higher cell densities and product titers.

    • Carried out in controlled bioreactors with monitoring and control of pH, dissolved oxygen, and temperature.

    • A feeding strategy is employed to supply additional substrate (e.g., glucose) over time.[4][6][14]

    • For S. cerevisiae, fermentation is often conducted at 30°C with controlled aeration.[2]

Quantification of D-Glucaric Acid
  • Sample Preparation:

    • Collect fermentation broth at various time points.

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 or 0.45 µm filter to remove any remaining cells and debris.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • This is the most common method for quantifying D-glucaric acid.

    • Column: A C18 reverse-phase column or an ion-exchange column is typically used.[12][9]

    • Mobile Phase: An acidic mobile phase, such as a dilute solution of phosphoric acid or sulfuric acid in water, is often employed for isocratic elution.[12][9]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is common.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This method can also be used and often involves a derivatization step to make the organic acids volatile.[1]

  • LC-MS/MS:

    • Provides high sensitivity and specificity for the quantification of organic acids in complex samples like fermentation broth.[7][15]

This guide provides a foundational overview for researchers entering the field of microbial D-glucaric acid production. The provided data and methodologies, compiled from recent scientific literature, should serve as a valuable resource for experimental design and strain development.

References

Safety Operating Guide

Safe Disposal of D-Arabinaric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of D-arabinaric acid. The following procedures are based on information for closely related sugar acids, such as D-glucaric acid, and provide a conservative approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard and Safety Information

As a structural isomer of D-glucaric acid, this compound is anticipated to have similar hazard properties. The following table summarizes the key hazard information for D-glucaric acid, which should be considered as a proxy for this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 1C: Causes severe skin burns and eye damage.[1][2]P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.[1]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Environmental Hazard Not explicitly classified, but release into the environment should be avoided.Do not allow to enter into soil/subsoil. Do not allow to enter into surface water or drains.[1]

Experimental Protocol: Neutralization for Aqueous Solutions

For small quantities of purely aqueous solutions of this compound without heavy metals or other regulated toxic chemicals, neutralization may be a viable disposal method. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Aqueous solution of this compound

  • Sodium bicarbonate (baking soda) or other suitable base

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

  • Stir bar and stir plate

  • Beaker large enough to contain the reaction

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Wear all required PPE.

  • Dilution: If the acid solution is concentrated, slowly add it to a larger volume of cold water in a beaker to dilute it.

  • Neutralization: While stirring the diluted acid solution, slowly and carefully add small amounts of sodium bicarbonate. Be cautious as this may cause fizzing or foaming due to the release of carbon dioxide gas.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base in small increments until the pH is between 6.0 and 8.0.

  • Disposal: Once the solution is neutralized, it can be poured down the drain with a copious amount of running water, in accordance with local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste check_contamination Contaminated with heavy metals or other hazardous chemicals? start->check_contamination hazardous_waste Treat as Hazardous Waste: - Package in a labeled, sealed container. - Contact licensed professional waste disposal service. check_contamination->hazardous_waste Yes check_form Is the waste a solid or an aqueous solution? check_contamination->check_form No end End hazardous_waste->end solid_disposal Solid Waste Disposal: - Collect in a suitable, closed container. - Dispose of through a licensed waste disposal service. check_form->solid_disposal Solid neutralize Aqueous Solution: Perform neutralization protocol (see Experimental Protocol). check_form->neutralize Aqueous solid_disposal->end drain_disposal Dispose of neutralized solution down the drain with copious amounts of water. neutralize->drain_disposal drain_disposal->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

1. Uncontaminated Solid this compound:

  • Collection: Carefully sweep up the solid material, minimizing dust generation.[4]

  • Packaging: Place the solid waste into a suitable, labeled, and tightly sealed container.[4]

  • Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1] Do not dispose of with household garbage.[1]

2. Contaminated this compound (Solid or Solution):

  • If the this compound is contaminated with heavy metals or other substances that are regulated as hazardous waste, it must be disposed of as hazardous waste.

  • Packaging: Place the waste in a clearly labeled, sealed, and non-reactive container.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program or a licensed professional waste disposal service.

3. Uncontaminated Aqueous Solutions of this compound:

  • For small quantities, follow the neutralization protocol outlined above.

  • For larger volumes, or if neutralization is not feasible, the solution should be collected in a suitable container, labeled, and disposed of through a licensed waste disposal service.

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

  • Never dispose of this compound or any chemical down the drain without proper neutralization and confirmation that it is permissible to do so.

  • Maintain a record of all chemical disposal activities.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for D-arabinaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and handling protocols for D-arabinaric acid, designed for drug development professionals, researchers, and scientists. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound, like many acidic compounds, requires careful handling to mitigate risks of irritation and chemical burns. The following procedures outline the necessary personal protective equipment (PPE), emergency protocols, and disposal plans to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in either powder or solution form, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]Protects against splashes of acid solutions and airborne powder, which can cause serious eye irritation or damage.[1][3][4]
Hand Protection Chemical-resistant gloves made of nitrile or butyl rubber.[1][5] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or punctures.Prevents skin contact, which can lead to irritation, burns, and potential absorption of the chemical.[1]
Body Protection A chemical-resistant laboratory coat or apron worn over long-sleeved clothing and long pants.[5][6][7]Protects the skin from accidental spills and contamination.
Respiratory Protection An N95 mask is suitable for low-dust environments. For situations with a higher potential for aerosol or dust generation, a full-face respirator with acid gas cartridges is recommended.[1]Minimizes the risk of inhaling airborne particles of this compound, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[8]Protects feet from spills and falling objects.

II. Emergency Procedures for this compound Exposure

In the event of accidental exposure, immediate and appropriate action is critical. The following workflow outlines the necessary steps for different types of exposure.

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Accidental Exposure to this compound skin_contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. exposure->ingestion seek_medical Seek Medical Attention (Bring SDS if available) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency Response Workflow for this compound Exposure.

III. Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent ignition sources.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

IV. Disposal Plan for this compound Waste

The disposal of this compound and its containers must be conducted in a manner that ensures environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Neutralization:

    • For acidic waste solutions, slowly add a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring in a fume hood.[10]

    • Monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.[10]

    • This process should be performed with caution as it can be exothermic.

  • Collection and Labeling:

    • Once neutralized, collect the solution in a clearly labeled, leak-proof container.[10]

    • The label should include "Neutralized this compound Waste" and the date of neutralization.

  • Disposal:

    • Dispose of the neutralized aqueous waste in accordance with local, state, and federal regulations.[3][11] In many cases, neutralized solutions can be disposed of down the drain with copious amounts of water, but always confirm with your institution's environmental health and safety office.[12]

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.[11]

    • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_start Waste Generation cluster_process Disposal Pathway cluster_end Final Disposal start This compound Waste (Solid, Solution, or Contaminated Material) is_solution Is the waste an acidic solution? start->is_solution neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6-8. is_solution->neutralize Yes is_solid Is the waste solid this compound? is_solution->is_solid No aqueous_disposal Dispose of neutralized aqueous solution according to institutional guidelines. neutralize->aqueous_disposal dissolve Dissolve in water. is_solid->dissolve Yes is_contaminated Is it contaminated material (e.g., PPE, glassware)? is_solid->is_contaminated No dissolve->neutralize decontaminate Decontaminate glassware by triple rinsing. Collect rinsate. is_contaminated->decontaminate Glassware package_solid_waste Package contaminated solids for hazardous waste pickup. is_contaminated->package_solid_waste PPE/Other decontaminate->neutralize hazardous_waste Dispose of as hazardous waste. package_solid_waste->hazardous_waste

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.